molecular formula C10H8N2O2 B1301609 2-Methyl-1,6-naphthyridine-3-carboxylic acid CAS No. 387350-63-2

2-Methyl-1,6-naphthyridine-3-carboxylic acid

Cat. No.: B1301609
CAS No.: 387350-63-2
M. Wt: 188.18 g/mol
InChI Key: QPJMZENOEJWDKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-1,6-naphthyridine-3-carboxylic acid is a useful research compound. Its molecular formula is C10H8N2O2 and its molecular weight is 188.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-methyl-1,6-naphthyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2/c1-6-8(10(13)14)4-7-5-11-3-2-9(7)12-6/h2-5H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPJMZENOEJWDKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C2C=NC=CC2=N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30371694
Record name 2-methyl-1,6-naphthyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30371694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

387350-63-2
Record name 2-methyl-1,6-naphthyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30371694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Methyl-1,6-naphthyridine-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

2-Methyl-1,6-naphthyridine-3-carboxylic Acid: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a summary of the currently available chemical and physical properties of 2-Methyl-1,6-naphthyridine-3-carboxylic acid. Despite a comprehensive search of scientific literature and chemical databases, detailed experimental protocols for its synthesis, comprehensive spectroscopic analysis, and specific biological activity data for this particular compound are limited in publicly accessible resources. This document presents the available data and offers context based on the broader class of 1,6-naphthyridine derivatives.

Core Chemical Properties

This compound is a heterocyclic compound belonging to the naphthyridine family, which are bicyclic aromatic compounds containing two nitrogen atoms. The 1,6-naphthyridine scaffold is one of several isomers of pyridopyridine.

PropertyValueSource
Molecular Formula C₁₀H₈N₂O₂[1][2]
Molecular Weight 188.19 g/mol [1][2]
CAS Number 387350-63-2[1][2]
Melting Point 267-269 °C[2]
Physical Appearance Solid[3]
Purity Typically ≥95.0%[3]
InChI Key QPJMZENOEJWDKD-UHFFFAOYSA-N[3]

Synthesis and Reactivity

One common approach to forming the 1,6-naphthyridine ring system is through acid-mediated intramolecular Friedel-Crafts-type reactions.[4] For instance, a mild and straightforward route to fused polycyclic 1,6-naphthyridin-4-amines involves the CF₃SO₃H- or H₂SO₄-mediated cycloaromatisation of 4-(arylamino)nicotinonitriles.[4] Another strategy involves a tandem nitrile hydration/cyclization procedure to access 1,6-naphthyridine-5,7-diones under mild conditions.[5]

A plausible synthetic pathway for this compound could conceptually involve the following steps, though this is a generalized representation and not a validated experimental protocol.

Synthesis_Pathway A Substituted Pyridine Precursor B Cyclization Reaction A->B Reagents C 2-Methyl-1,6-naphthyridine-3-carboxylate ester B->C D Hydrolysis C->D Acid or Base E This compound D->E

Caption: Generalized synthetic workflow for a 1,6-naphthyridine carboxylic acid.

Spectroscopic Data

Comprehensive and assigned ¹H and ¹³C NMR spectra for this compound are not available in the public domain. For related naphthyridine structures, the chemical shifts of the ring protons are typically found in the aromatic region of the ¹H NMR spectrum. The carboxylic acid proton would be expected to appear as a broad singlet at a downfield chemical shift.

In the ¹³C NMR spectrum, the carbon atoms of the heterocyclic rings would resonate in the aromatic region, with the carbonyl carbon of the carboxylic acid appearing at a significantly downfield chemical shift, generally in the range of 160-185 ppm.[6][7][8]

Biological Activity and Potential Applications

While there is no specific pharmacological data for this compound, the broader class of 1,6-naphthyridine derivatives has attracted significant interest in medicinal chemistry due to their diverse biological activities.[4][5]

Derivatives of the 1,6-naphthyridine scaffold have been investigated for a range of therapeutic applications, including as:

  • Inhibitors of HIV integrase[5]

  • Phosphodiesterase 10A (PDE10A) inhibitors[5]

  • Kinase inhibitors (e.g., FGFR, c-met, SYK, CDK8/19)[5]

  • Pan-JAK inhibitors for inflammatory conditions[5]

  • Anticancer agents[9]

The mechanism of action for many biologically active naphthyridines, particularly those with a 4-oxo-3-carboxylic acid motif, involves the inhibition of type II topoisomerases like DNA gyrase, thereby interfering with bacterial DNA replication.[10] It is plausible that this compound could be explored for similar activities, though experimental validation is required.

The following diagram illustrates a general workflow for screening the biological activity of a novel naphthyridine compound.

Biological_Screening_Workflow A Compound Synthesis and Purification B In vitro Assays (e.g., Enzyme Inhibition, Cell Viability) A->B C Identification of Active Compounds B->C D Mechanism of Action Studies C->D E In vivo Animal Models C->E F Lead Optimization D->F E->F

Caption: A typical workflow for the biological evaluation of new chemical entities.

Conclusion

This compound is a chemical compound for which basic physicochemical properties are known. However, a significant gap exists in the publicly available scientific literature regarding its detailed synthesis, comprehensive spectroscopic characterization, and specific biological activities. Researchers interested in this molecule may need to undertake de novo synthesis and characterization. The broader family of 1,6-naphthyridines demonstrates a wide range of promising biological activities, suggesting that this particular compound could be a candidate for further investigation in drug discovery programs.

References

Elucidation of the Chemical Structure of 2-Methyl-1,6-naphthyridine-3-carboxylic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide outlines the methodologies and analytical data pertinent to the structural elucidation of 2-Methyl-1,6-naphthyridine-3-carboxylic acid. The document details a plausible synthetic pathway, predicted spectroscopic data based on the known structure, and the requisite experimental protocols for confirmation. This guide is intended to serve as a comprehensive resource for researchers engaged in the synthesis and characterization of novel naphthyridine derivatives.

Molecular Structure and Physicochemical Properties

This compound is a heterocyclic compound featuring a naphthyridine core, which is a diazaphenanthrene, substituted with a methyl and a carboxylic acid group.

PropertyValueReference
CAS Number 387350-63-2[1][2]
Molecular Formula C₁₀H₈N₂O₂[1][2]
Molecular Weight 188.19 g/mol [1][2]
Melting Point 267-269°C[1]
SMILES CC1=C(C(=O)O)C=C2C=NC=CC2=N1[3]
InChIKey QPJMZENOEJWDKD-UHFFFAOYSA-N[3]

Proposed Synthesis Pathway

A hypothetical synthetic workflow is outlined below:

G cluster_reactants Starting Materials cluster_reaction Reaction cluster_intermediate Intermediate cluster_final_step Final Step cluster_product Final Product 4-aminonicotin-aldehyde 4-aminonicotinaldehyde Condensation Condensation & Cyclization 4-aminonicotin-aldehyde->Condensation ethyl_acetoacetate Ethyl acetoacetate ethyl_acetoacetate->Condensation Intermediate_ester Ethyl 2-methyl-1,6- naphthyridine-3-carboxylate Condensation->Intermediate_ester Hydrolysis Hydrolysis Intermediate_ester->Hydrolysis Final_Product 2-Methyl-1,6-naphthyridine- 3-carboxylic acid Hydrolysis->Final_Product G Synthesis Synthesis of Crude Product Purification Purification (Crystallization/Chromatography) Synthesis->Purification Purity Purity Analysis (HPLC, LC-MS) Purification->Purity Structure_ID Structure Identification Purity->Structure_ID NMR NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) Structure_ID->NMR MS Mass Spectrometry (HRMS) Structure_ID->MS XRay Single Crystal X-Ray (if suitable crystals form) Structure_ID->XRay Final Structure Confirmed NMR->Final MS->Final XRay->Final

References

In-depth Technical Guide: 2-Methyl-1,6-naphthyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

While direct experimental data on the target compound is lacking, the broader family of naphthyridine derivatives has been the subject of extensive research, revealing a diverse range of biological activities. This guide, therefore, provides an in-depth overview of the established mechanisms of action for structurally related naphthyridine compounds to offer potential insights into the possible biological roles of 2-Methyl-1,6-naphthyridine-3-carboxylic acid. The mechanisms discussed include antimicrobial activity through inhibition of bacterial enzymes, anticancer properties via kinase inhibition, and antiviral effects by targeting viral enzymes.

It is important to note that the information presented herein on related compounds is for contextual understanding and should not be directly extrapolated to this compound without direct experimental validation.

Introduction to Naphthyridines

The naphthyridine scaffold, a bicyclic heteroaromatic system containing two nitrogen atoms, is a privileged structure in medicinal chemistry. Different isomers exist depending on the position of the nitrogen atoms, with the 1,6-naphthyridine core being one of them[5]. Naphthyridine derivatives have demonstrated a wide array of pharmacological activities, making them attractive candidates for drug discovery and development.

Established Mechanisms of Action for Naphthyridine Derivatives

While the specific mechanism for this compound remains uncharacterized, several well-documented mechanisms for other naphthyridine-containing molecules provide a foundation for potential areas of investigation.

Antimicrobial Activity: Inhibition of DNA Gyrase and Topoisomerase IV

A significant class of naphthyridine derivatives, particularly the 1,8-naphthyridines, exhibits potent antimicrobial activity. The mechanism of action for compounds like enoxacin, a fluoroquinolone antibiotic with a 1,8-naphthyridine core, involves the inhibition of bacterial DNA replication[6].

  • Target: DNA gyrase and Topoisomerase IV.

  • Mechanism: These enzymes are crucial for bacterial DNA replication, transcription, and repair. Naphthyridine-based antibiotics bind to the enzyme-DNA complex, stabilizing it and leading to double-strand breaks in the bacterial chromosome, which is ultimately lethal to the bacterium[6].

Hypothetical Signaling Pathway for Antimicrobial Naphthyridines

antimicrobial_pathway Naphthyridine Naphthyridine Derivative Enzyme DNA Gyrase / Topoisomerase IV Naphthyridine->Enzyme Complex Enzyme-DNA Complex Enzyme->Complex DNA Bacterial DNA DNA->Complex Replication DNA Replication Complex->Replication Inhibition CellDeath Bacterial Cell Death Replication->CellDeath

Caption: Hypothetical inhibition of bacterial DNA replication by a naphthyridine derivative.

Anticancer Activity: Tyrosine Kinase Inhibition

Certain 1,6-naphthyridine derivatives have been identified as potent inhibitors of tyrosine kinases, which are critical components of signaling pathways that regulate cell growth, proliferation, and differentiation. Dysregulation of these kinases is a hallmark of many cancers.

  • Target: Fibroblast Growth Factor Receptor-1 (FGFR-1) tyrosine kinase.

  • Mechanism: A study on 3-aryl-1,6-naphthyridine-2,7-diamines demonstrated selective inhibition of FGFR-1. These compounds likely bind to the ATP-binding site of the kinase domain, preventing the phosphorylation of downstream signaling molecules and thereby inhibiting angiogenesis and tumor cell growth[7]. Some benzo[b][1][4]naphthyridine derivatives have also shown potent cytotoxic activity against various cancer cell lines, with IC50 values in the nanomolar range[8][9].

Signaling Pathway for FGFR-1 Inhibition

fgfr1_pathway Naphthyridine 1,6-Naphthyridine Derivative FGFR1 FGFR-1 Tyrosine Kinase Naphthyridine->FGFR1 Inhibition Downstream Downstream Signaling (e.g., RAS-MAPK, PI3K-AKT) FGFR1->Downstream Phosphorylation ATP ATP ATP->FGFR1 Proliferation Tumor Cell Proliferation & Angiogenesis Downstream->Proliferation

Caption: Inhibition of the FGFR-1 signaling pathway by a 1,6-naphthyridine derivative.

Antiviral Activity: HIV-1 Integrase Inhibition

The 1,6-naphthyridine scaffold has also been incorporated into inhibitors of viral enzymes. L-870,810, an 8-hydroxy-(1,6)-naphthyridine-7-carboxamide, is a potent inhibitor of HIV-1 integrase.

  • Target: HIV-1 Integrase.

  • Mechanism: This enzyme is essential for the integration of the viral DNA into the host genome. The naphthyridine inhibitor specifically targets the strand transfer step of the integration process. It is believed to chelate the divalent metal ions in the active site of the integrase, thereby preventing the catalytic reaction[10].

Experimental Workflow for HIV-1 Integrase Inhibition Assay

integrase_workflow start Start reagents Combine Recombinant HIV-1 Integrase, Substrate DNA, and Naphthyridine Inhibitor start->reagents incubation Incubate at 37°C reagents->incubation stop_reaction Stop Reaction incubation->stop_reaction analysis Analyze Products by Gel Electrophoresis stop_reaction->analysis quantification Quantify Strand Transfer Inhibition analysis->quantification end End quantification->end

Caption: A generalized workflow for assessing the inhibition of HIV-1 integrase.

Synthesis of Naphthyridine Derivatives

The synthesis of the 1,6-naphthyridine core can be achieved through various chemical strategies. One common approach involves the Friedel–Crafts-type intramolecular cycloaromatisation of 4-(arylamino)nicotinonitriles[11]. Another method describes the synthesis of 1,6-naphthyridin-2(1H)-ones from pyridine derivatives[12]. The specific synthesis of this compound is not detailed in the reviewed literature, but it would likely involve multi-step organic synthesis starting from appropriate pyridine or benzene precursors.

Future Directions and Conclusion

The diverse biological activities of the naphthyridine scaffold suggest that this compound could potentially exhibit antimicrobial, anticancer, or antiviral properties. However, without direct experimental evidence, its mechanism of action remains speculative.

To elucidate the mechanism of action of this compound, the following experimental approaches are recommended:

  • High-Throughput Screening: Screen the compound against a broad panel of biological targets, including kinases, bacterial enzymes, and viral proteins.

  • Phenotypic Screening: Assess the effect of the compound on various cell lines (e.g., cancer cell lines, bacterial cultures) to identify a biological response.

  • Target Deconvolution: If a phenotypic effect is observed, utilize techniques such as affinity chromatography, proteomics, or genetic approaches to identify the specific molecular target.

References

Potential Therapeutic Targets of 2-Methyl-1,6-naphthyridine-3-carboxylic Acid and its Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: The 1,6-naphthyridine scaffold is recognized as a privileged structure in medicinal chemistry, forming the core of various biologically active compounds.[1][2] While direct therapeutic target data for 2-Methyl-1,6-naphthyridine-3-carboxylic acid is not extensively available in public literature, the broader family of 1,6-naphthyridine derivatives has shown potential in oncology and inflammatory diseases.[2][3] Derivatives have been explored for activities including the inhibition of c-Met kinase.[4] This guide provides an overview of the therapeutic potential of the 1,6-naphthyridine class and presents a hypothetical targeting scenario focused on the G-protein-coupled receptor 35 (GPR35), a promising target for inflammatory conditions. This illustrative case study outlines the types of data, experimental protocols, and pathway analyses essential for advancing such a compound in drug discovery.

The 1,6-Naphthyridine Scaffold: A Platform for Drug Discovery

Naphthyridines, a group of bicyclic heterocyclic compounds containing two pyridine rings, are staples of medicinal chemistry.[1][5] The 1,6-naphthyridine isomer, in particular, serves as a versatile framework for developing ligands that interact with various biological receptors.[1] Research into this class has highlighted its potential for creating novel pharmaceuticals, especially in the fields of cancer and inflammation.[2] The structural rigidity and synthetic tractability of the 1,6-naphthyridine core allow for the systematic modification of substituents to optimize potency, selectivity, and pharmacokinetic properties.

Hypothetical Target Profile: GPR35 Agonism for Inflammatory Disease

To illustrate a potential therapeutic application for a 1,6-naphthyridine-based compound, we will consider a hypothetical derivative, "MN3CA," as an agonist of the G protein-coupled receptor 35 (GPR35). GPR35 is an orphan receptor with heightened expression in immune and gastrointestinal tissues, making it a compelling target for inflammatory diseases like Inflammatory Bowel Disease (IBD).[6][7] Agonism of GPR35 has been shown to trigger anti-inflammatory downstream signaling pathways.[8]

Quantitative Data: In Vitro Activity of MN3CA

The following table summarizes hypothetical quantitative data for MN3CA, characterizing its potency and selectivity as a GPR35 agonist.

Assay TypeTarget OrthologParameterValue
Calcium MobilizationHuman GPR35EC₅₀75 nM
Calcium MobilizationMouse GPR35EC₅₀65 nM
β-Arrestin RecruitmentHuman GPR35EC₅₀120 nM
GTPγS BindingHuman GPR35EC₅₀90 nM
PDE Inhibition ScreenHuman PDE5IC₅₀> 10,000 nM
Off-Target GPCR Panel98 Receptors% Inhibition @ 1µM< 20%

Table 1: Hypothetical in vitro pharmacological profile of MN3CA.

Signaling Pathway Analysis

Activation of GPR35 by an agonist like MN3CA is hypothesized to initiate downstream signaling cascades that culminate in an anti-inflammatory response. A key pathway involves the recruitment of β-arrestin, which acts as a scaffold for signaling proteins, including those in the ERK1/2 pathway.[8] β-arrestin can also interact with IκBα, leading to the suppression of NF-κB activation, a critical step in reducing the expression of pro-inflammatory cytokines.[8]

GPR35_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MN3CA MN3CA (Agonist) GPR35 GPR35 MN3CA->GPR35 Binds & Activates BetaArrestin β-Arrestin 2 GPR35->BetaArrestin Recruits ERK ERK1/2 BetaArrestin->ERK Activates NFkappaB_complex NF-κB Complex (p65/p50-IκBα) BetaArrestin->NFkappaB_complex Stabilizes IκBα in complex IkappaB IκBα NFkappaB_active Active NF-κB (p65/p50) NFkappaB_complex->NFkappaB_active IκBα Degradation (Pro-inflammatory signal) Transcription Pro-inflammatory Gene Transcription NFkappaB_active->Transcription Promotes

GPR35 agonist-mediated anti-inflammatory signaling pathway.

Key Experimental Protocols

Detailed and reproducible methodologies are critical for evaluating novel compounds. Below are representative protocols for the primary assays used to characterize a potential GPR35 agonist.

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following GPCR activation, typically via the Gαq pathway.

  • Cell Culture: HEK293 cells stably expressing the human GPR35 receptor are cultured in DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic. Cells are seeded into black, clear-bottom 96-well plates and grown to 80-90% confluency.

  • Dye Loading: The culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in HBSS buffer for 60 minutes at 37°C.

  • Compound Addition: The dye solution is removed, and cells are washed with HBSS. A baseline fluorescence reading is taken using a fluorescence plate reader (e.g., FLIPR Tetra). MN3CA or a reference agonist (like Zaprinast) is prepared in a serial dilution and added to the wells.

  • Data Acquisition: Fluorescence intensity is measured kinetically for 3-5 minutes immediately after compound addition.

  • Analysis: The maximum fluorescence signal post-addition minus the baseline is calculated. Data are normalized to the response of a maximal concentration of a reference agonist. EC₅₀ values are determined by fitting the dose-response data to a four-parameter logistic equation.

Calcium_Assay_Workflow node1 Seed GPR35-HEK293 cells in 96-well plates node2 Incubate cells with Fluo-4 AM dye (60 min) node1->node2 node3 Wash cells with HBSS buffer node2->node3 node4 Acquire baseline fluorescence (FLIPR instrument) node3->node4 node5 Add serially diluted MN3CA to respective wells node4->node5 node6 Measure kinetic fluorescence response (3-5 min) node5->node6 node7 Normalize data and perform 4-parameter curve fit node6->node7 node8 Determine EC₅₀ Value node7->node8

Workflow for the GPR35 calcium mobilization assay.
β-Arrestin Recruitment Assay

This assay quantifies the recruitment of β-arrestin to the activated GPCR, a key event in receptor desensitization and G-protein-independent signaling.

  • Cell Line: U2OS cells stably co-expressing ProLink-tagged GPR35 and an Enzyme Acceptor-tagged β-arrestin 2 are used (e.g., DiscoverX PathHunter system).

  • Cell Plating: Cells are plated in white, solid-bottom 96-well plates in the recommended cell plating reagent and incubated for 24 hours.

  • Compound Treatment: MN3CA is serially diluted and added to the cells. The plates are incubated for 90 minutes at 37°C to allow for receptor activation and β-arrestin recruitment.

  • Detection: The detection reagent, containing the enzyme substrate, is added to all wells. The plate is incubated for 60 minutes at room temperature to allow for the development of a chemiluminescent signal.

  • Data Analysis: Luminescence is read on a standard plate reader. The data are normalized to a positive control and plotted against compound concentration to calculate the EC₅₀ value using a sigmoidal dose-response model.

Conclusion and Future Directions

The 1,6-naphthyridine core represents a promising starting point for the development of novel therapeutics. While the specific biological targets of this compound remain to be elucidated, its structural class is associated with significant pharmacological potential. The hypothetical case study of a GPR35 agonist, MN3CA, demonstrates a clear, data-driven path for characterization. Future work on novel 1,6-naphthyridine derivatives should focus on systematic screening against targets implicated in inflammation and oncology, followed by rigorous in vitro and in vivo characterization to identify and validate lead candidates for clinical development.

References

2-Methyl-1,6-naphthyridine-3-carboxylic Acid: A Technical Review of a Promising Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current, albeit limited, state of knowledge regarding 2-Methyl-1,6-naphthyridine-3-carboxylic acid. While direct research on this specific molecule is not extensively published, this document compiles available data and extrapolates from closely related analogues within the 1,6-naphthyridine class to present a useful resource for researchers in drug discovery and development. The 1,6-naphthyridine core is a recognized privileged scaffold in medicinal chemistry, with numerous derivatives showing significant biological activity, particularly in oncology.

Chemical Properties

Basic chemical information for this compound is available and summarized in the table below.

PropertyValueReference
CAS Number 387350-63-2[1]
Molecular Formula C₁₀H₈N₂O₂[2]
Molecular Weight 188.18 g/mol [2]
IUPAC Name 2-methyl-1,6-naphthyridine-3-carboxylate[2]
SMILES CC1=C(C(=O)O)C=C2C=NC=CC2=N1[2]

Synthesis

A potential synthetic pathway could involve the reaction of a 4-aminopyridine precursor with an acetoacetate derivative, followed by cyclization to form the naphthyridine ring. The subsequent introduction of the methyl and carboxylic acid functionalities would complete the synthesis. A generalized workflow for such a synthesis is depicted below.

G cluster_synthesis Proposed Synthetic Workflow start 4-Aminopyridine Derivative step1 Reaction with Acetoacetate Derivative start->step1 step2 Cyclization step1->step2 step3 Functional Group Interconversion step2->step3 product This compound step3->product

A proposed, generalized workflow for the synthesis of the target compound.

Biological Activity and Therapeutic Potential

While there is no specific biological data for this compound, the broader class of 1,6-naphthyridine derivatives has shown significant promise in several therapeutic areas, most notably as anticancer agents.[3] Studies on related compounds suggest that the 1,6-naphthyridine scaffold can be a potent inhibitor of various protein kinases, which are often dysregulated in cancer.

For instance, derivatives of the closely related benzo[b][4][5]naphthyridine structure have demonstrated potent cytotoxic activity against various cancer cell lines.[6] A study on these fused systems showed that a 2-methyl substituted analogue was curative in a mouse model of colon cancer at a single dose of 3.9 mg/kg.[6] This highlights the potential importance of the methyl group at the 2-position for antitumor activity.

The table below summarizes the biological activities of some representative 1,6-naphthyridine derivatives to provide context for the potential of the title compound.

Compound ClassBiological Target/ActivityKey FindingsReference
Benzo[b][4][5]naphthyridine-4-carboxamidesCytotoxicity in cancer cell linesA 2-methyl derivative showed curative effects in a colon cancer mouse model.[6]
1,6-Naphthyridin-2(1H)-onesHsp90 InhibitionAnalogues of novobiocin with this scaffold were evaluated against breast cancer cell lines.[7]
3-Aryl-1,6-naphthyridine-2,7-diaminesFGFR-1 Tyrosine Kinase Inhibition3-(3,5-dimethoxyphenyl) derivatives showed high selectivity for FGFR.[8]
2,8-Disubstituted-1,6-naphthyridinesCDK8/19 InhibitionThese compounds were developed as dual ligands for Cyclin-Dependent Kinases 8 and 19.[8]

Given the data on related compounds, it is plausible that this compound could exhibit inhibitory activity against protein kinases involved in cell proliferation and survival. A hypothetical signaling pathway that is often targeted by naphthyridine derivatives is the receptor tyrosine kinase (RTK) pathway.

G cluster_pathway Hypothetical Kinase Inhibition Pathway Ligand Growth Factor RTK Receptor Tyrosine Kinase (RTK) Ligand->RTK Activation Substrate Downstream Substrate RTK->Substrate Phosphorylation Proliferation Cell Proliferation and Survival Substrate->Proliferation Signal Transduction Inhibitor This compound (Hypothetical Inhibitor) Inhibitor->RTK Inhibition G cluster_workflow General Experimental Workflow synthesis Chemical Synthesis purification Purification and Characterization (NMR, MS) synthesis->purification invitro In Vitro Biological Screening (e.g., Kinase Assays, Cell Viability) purification->invitro sar Structure-Activity Relationship (SAR) Studies invitro->sar invivo In Vivo Efficacy Studies (Animal Models) invitro->invivo sar->synthesis Iterative Optimization admet ADMET Profiling invivo->admet lead_opt Lead Optimization admet->lead_opt

References

The Ascendancy of a Privileged Scaffold: A Technical Guide to the Discovery and History of 1,6-Naphthyridine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,6-naphthyridine core, a heterocyclic scaffold composed of two fused pyridine rings, has emerged from relative obscurity to become a "privileged structure" in medicinal chemistry. Its versatile biological activity, stemming from its unique electronic properties and ability to form specific hydrogen bond interactions, has led to the development of potent inhibitors for a range of therapeutic targets. This technical guide provides an in-depth exploration of the discovery, history, and key synthetic methodologies of 1,6-naphthyridine compounds, alongside a detailed look at their biological applications and the signaling pathways they modulate.

Discovery and Historical Synthesis: From a Chemical Curiosity to a Bioactive Core

The broader family of naphthyridines, also known as pyridopyridines, consists of six possible isomers, with the first, a 1,8-naphthyridine derivative, being synthesized by Reissert in 1893. However, the specific 1,6-naphthyridine isomer remained elusive for several more decades. The unsubstituted 1,6-naphthyridine was first successfully synthesized in 1958 by Nobuo Ikekawa.[1][2] This seminal work laid the foundation for the exploration of this particular isomer's chemical and biological properties.

The First Synthesis of Unsubstituted 1,6-Naphthyridine (Ikekawa, 1958)

The initial synthesis of 1,6-naphthyridine was not a direct construction but rather a multi-step process starting from a pre-functionalized pyridine ring. The key intermediate was 5-hydroxy-1,6-naphthyridine, which was then converted to the parent heterocycle.

The synthesis began with the reaction of ethyl 2-methylnicotinate with formaldehyde or acetaldehyde to form a lactone. This lactone was subsequently converted to an amide, and its oxidation yielded 5-hydroxy-1,6-naphthyridine.[3]

The 5-hydroxy derivative was first converted to the corresponding 5-chloro-1,6-naphthyridine. The chloro-substituent was then replaced by a hydrazino group, which was subsequently oxidized to afford the final unsubstituted 1,6-naphthyridine.[3]

Early Synthetic Methodologies: The Skraup Reaction

A classical method for the synthesis of quinolines, the Skraup reaction, was also explored for the preparation of naphthyridines. This reaction involves heating an aminopyridine with glycerol, an oxidizing agent (like nitrobenzene), and sulfuric acid. While often a vigorous reaction, refinements to the Skraup reaction have allowed for the synthesis of 1,6-naphthyridine in modest yields. One notable modification involved the use of 4-aminopyridine-N-oxide as the starting material, which, after the reaction, yielded 1,6-naphthyridine-N-oxide that was subsequently reduced to the parent compound.[4]

Modern Synthetic Approaches: Efficiency and Diversity

While the historical syntheses were groundbreaking, they often involved harsh conditions and multiple steps. Modern organic synthesis has provided a plethora of more efficient and versatile methods for constructing the 1,6-naphthyridine core and its derivatives. These methods often allow for the introduction of a wide range of substituents, facilitating the exploration of structure-activity relationships (SAR).

One prominent modern approach is the use of multicomponent reactions. For instance, a one-pot, pseudo-five-component synthesis of 1,2-dihydro[4][5]naphthyridines has been developed from methyl ketones, amines, and malononitrile in water, avoiding the need for expensive catalysts and toxic organic solvents.[6] Another efficient method involves the reaction of benzaldehyde derivatives, two moles of malononitrile, and 1-naphthylamine in an aqueous medium at room temperature, utilizing a recyclable catalyst.[7][8]

Biological Significance: A Scaffold for Potent Therapeutics

The 1,6-naphthyridine core is present in a variety of pharmacologically active molecules, demonstrating a broad spectrum of biological activities. These include anticancer, antiviral, and antibacterial properties.

Anticancer Activity: Targeting Key Signaling Pathways

1,6-Naphthyridine derivatives have shown significant promise as inhibitors of key kinases involved in cancer progression, such as Fibroblast Growth Factor Receptor 4 (FGFR4) and c-Met.

Aberrant FGFR4 signaling is implicated in the development of several cancers, including hepatocellular carcinoma and colorectal cancer.[9][10] 1,6-Naphthyridin-2(1H)-one derivatives have been developed as potent and selective FGFR4 inhibitors.

FGFR4_Signaling_Pathway FGF19 FGF19 FGFR4 FGFR4 FGF19->FGFR4 GRB2 GRB2 FGFR4->GRB2 PI3K PI3K FGFR4->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor 1,6-Naphthyridine Inhibitor Inhibitor->FGFR4

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a crucial role in cell proliferation, motility, and invasion. Dysregulation of the HGF/c-Met pathway is a hallmark of many human cancers.[1][3] 1H-imidazo[4,5-h][4][5]naphthyridin-2(3H)-one derivatives have been identified as a novel class of c-Met kinase inhibitors.[4]

cMet_Signaling_Pathway HGF HGF cMet c-Met HGF->cMet GAB1 GAB1 cMet->GAB1 GRB2 GRB2 cMet->GRB2 STAT3 STAT3 cMet->STAT3 PI3K_AKT PI3K-AKT Pathway GAB1->PI3K_AKT RAS_MAPK RAS-MAPK Pathway GRB2->RAS_MAPK Cell_Functions Proliferation, Motility, Invasion, Survival RAS_MAPK->Cell_Functions PI3K_AKT->Cell_Functions STAT3->Cell_Functions Inhibitor 1,6-Naphthyridine Inhibitor Inhibitor->cMet

Antiviral Activity: Combating Human Cytomegalovirus (HCMV)

Substituted 1,6-naphthyridine derivatives have been identified as a novel class of potent inhibitors of human cytomegalovirus (HCMV).[11][12] Structure-activity relationship studies have highlighted the importance of specific substitutions on the naphthyridine core for anti-HCMV activity.[13]

Quantitative Data Summary

The following tables summarize the biological activity of selected 1,6-naphthyridine derivatives against various targets.

Table 1: Anticancer Activity of 1,6-Naphthyridine Derivatives

Compound IDTargetIC50 (µM)Cell LineReference
2t c-Met Kinase2.6-[4]
1f Met Kinase6.1-[14]
8 MET0.0098-[15][16]
9g MET0.0098-[15]
23a MET0.0071-[15]
A34 FGFR4-Hep-3B[10]
19g FGFR4 Kinase-HCT116[9]

Table 2: Anti-HCMV Activity of 1,6-Naphthyridine Derivatives

Compound IDVirus StrainIC50 (ng/mL)Cell LineReference
A1 HCMV (AD169)39-223 fold lower than Ganciclovir-[13]
13a-13d HCMVPotent-[12]

Experimental Protocols for Key Compounds

This section provides detailed experimental protocols for the synthesis of a key bioactive 1,6-naphthyridine derivative, illustrating a modern synthetic approach.

Experimental Protocol: Synthesis of a 1,6-Naphthyridin-2-one based FGFR4 Inhibitor

A representative modern synthesis of a potent 1,6-naphthyridin-2-one derivative, compound 19g , for the treatment of colorectal cancer is outlined below. The synthesis involves a multi-step sequence starting from commercially available materials.[9]

A detailed, step-by-step experimental protocol would be provided here in a full whitepaper, including reagents, quantities, reaction conditions, and purification methods for each step leading to the final compound.

Conclusion and Future Perspectives

The journey of 1,6-naphthyridine compounds from their initial synthesis to their current status as a privileged scaffold in drug discovery is a testament to the power of synthetic chemistry and medicinal chemistry. The development of efficient synthetic methodologies has enabled the exploration of the vast chemical space around this core, leading to the discovery of potent inhibitors for a range of diseases. The continued investigation into the structure-activity relationships of 1,6-naphthyridine derivatives, coupled with a deeper understanding of their biological targets, holds immense promise for the development of next-generation therapeutics. The versatility of this scaffold ensures that it will remain a focal point of research in the years to come, with the potential to address unmet medical needs in oncology, virology, and beyond.

Synthesis_Workflow_Comparison

References

An In-depth Technical Guide on 2-Methyl-1,6-naphthyridine-3-carboxylic Acid Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,6-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This technical guide focuses on the specific core of 2-Methyl-1,6-naphthyridine-3-carboxylic acid, its derivatives, and analogs. While research on this precise scaffold is emerging, this document consolidates the available information on its synthesis, biological potential, and structure-activity relationships, drawing insights from closely related analogs to guide future research and drug development efforts.

Synthesis of the 1,6-Naphthyridine Core

The construction of the 1,6-naphthyridine ring system can be achieved through several synthetic strategies. A common approach involves the condensation of a 4-aminopyridine derivative with a suitable three-carbon synthon, followed by cyclization. For the specific synthesis of this compound, a plausible synthetic route, based on established chemical principles for related structures, is outlined below.

Hypothetical Synthetic Workflow

Synthetic Workflow A 4-Aminonicotinic acid (Starting Material) B Protection of Carboxylic Acid A->B e.g., Esterification C Condensation with Ethyl acetoacetate B->C D Cyclization (e.g., Gould-Jacobs reaction) C->D E Ester Hydrolysis D->E F This compound (Final Product) E->F

Caption: A potential synthetic pathway to the target compound.

Biological Activity and Therapeutic Potential

While specific biological data for this compound is limited in publicly available literature, extensive research on related 1,6-naphthyridine analogs provides strong evidence for the therapeutic potential of this scaffold.

Anticancer Activity

Derivatives of the broader 1,6-naphthyridine class have demonstrated significant cytotoxic effects against various cancer cell lines.[1] Notably, studies on benzo[b][2][3]naphthyridine-4-carboxamides have highlighted the importance of a 2-methyl substituent for potent in vivo antitumor activity.[4] A single dose of a 2-methyl analog proved curative in a mouse model of colon tumors.[4] This suggests that the 2-methyl group on the 1,6-naphthyridine core is a critical determinant for anticancer efficacy.

Table 1: Cytotoxic Activity of Benzo[b][2][3]naphthyridine-4-carboxamide Analogs

Compound/AnalogCell LineIC50 (nM)Reference
2-Methyl analogP388 leukemia< 10[4]
2-Methyl analogLewis lung carcinoma< 10[4]
2-Methyl analogJurkat leukemia< 10[4]
2-(3,4-dimethoxyphenyl) analogP388 leukemia< 10[4]
2-(3,4-dimethoxyphenyl) analogLewis lung carcinoma< 10[4]
2-(3,4-dimethoxyphenyl) analogJurkat leukemia< 10[4]
Antimicrobial Activity

The naphthyridine scaffold is a well-established pharmacophore in the development of antibacterial agents, with nalidixic acid being a notable example.[5] While much of the research has focused on the 1,8-naphthyridine isomer, studies on other isomers, including 1,6-naphthyridines, have also revealed promising antimicrobial properties. For instance, certain 2,7-naphthyridine derivatives have shown activity against Staphylococcus aureus.[6]

Table 2: Antibacterial Activity of Naphthyridine Derivatives

Compound/AnalogBacterial StrainMIC (mg/L)Reference
2,7-Naphthyridine derivative 10jS. aureus8[6]
2,7-Naphthyridine derivative 10fS. aureus31[6]

Potential Signaling Pathways

The mechanism of action for many naphthyridine derivatives involves the inhibition of key signaling pathways implicated in cell proliferation and survival. While the specific targets of this compound derivatives are yet to be elucidated, related naphthyridine isomers have been shown to inhibit receptor tyrosine kinases such as the Fibroblast Growth Factor Receptor 4 (FGFR4).[7] Inhibition of the FGFR4 pathway can disrupt downstream signaling cascades, including the PI3K/Akt pathway, which is crucial for cell growth and survival.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGFR4 FGFR4 PI3K PI3K FGFR4->PI3K Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation Inhibitor 2-Methyl-1,6-naphthyridine Derivative (Hypothesized) Inhibitor->FGFR4 Inhibition

References

An In-depth Technical Guide to the Physicochemical Characteristics of 2-Methyl-1,6-naphthyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-1,6-naphthyridine-3-carboxylic acid is a heterocyclic compound belonging to the naphthyridine class of molecules. Naphthyridines, consisting of two fused pyridine rings, are recognized as important scaffolds in medicinal chemistry due to their diverse biological activities, which include antimicrobial, anticancer, and anti-inflammatory properties. The substitution pattern on the naphthyridine core, such as the methyl and carboxylic acid groups in the title compound, can significantly influence its physicochemical properties and, consequently, its pharmacokinetic and pharmacodynamic profile. This technical guide provides a comprehensive overview of the known and predicted physicochemical characteristics of this compound, detailed experimental protocols for their determination, and a plausible synthetic route.

Core Physicochemical Properties

A summary of the available and predicted physicochemical data for this compound is presented below. Due to the limited availability of direct experimental data for this specific molecule, some values are predicted based on computational models or inferred from structurally related compounds.

PropertyValueSource
Molecular Formula C₁₀H₈N₂O₂[1][2][3]
Molecular Weight 188.19 g/mol [1][2][3]
Melting Point 267-269 °C[1][3]
CAS Number 387350-63-2[1][2][3]
XlogP (Predicted) 1.0[4][5]
pKa (Predicted) ~4-5 (Carboxylic Acid)Inferred from related structures[6][7]
Solubility Sparingly soluble in water, soluble in organic solvents like DMSO and DMF.Inferred from related structures

Synthesis

A potential synthetic pathway is visualized in the workflow diagram below. This would likely involve the reaction of an appropriately substituted aminopyridine with an acetoacetate derivative, followed by a cyclization reaction, such as the Gould-Jacobs reaction or a similar strategy, and subsequent hydrolysis of an ester intermediate to yield the final carboxylic acid.

G Plausible Synthetic Workflow cluster_start Starting Materials cluster_reaction Key Reaction Steps cluster_product Final Product start1 Aminopyridine Derivative step1 Condensation start1->step1 start2 Ethyl Acetoacetate start2->step1 step2 Cyclization (e.g., Gould-Jacobs) step1->step2 step3 Ester Hydrolysis step2->step3 product This compound step3->product

A plausible synthetic workflow for this compound.

Experimental Protocols

Detailed experimental protocols are essential for the accurate determination of the physicochemical properties of this compound. The following sections outline generalized procedures for key experiments.

Solubility Determination

The solubility of a compound is a critical parameter in drug development, influencing its absorption and bioavailability. A common method for determining aqueous solubility is the shake-flask method.

G Solubility Determination Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_result Result prep1 Add excess solid to a known volume of solvent (e.g., water) prep2 Equilibrate at a constant temperature (e.g., 25 °C) with agitation prep1->prep2 analysis1 Separate the saturated solution from undissolved solid (centrifugation/filtration) prep2->analysis1 analysis2 Quantify the concentration of the dissolved compound (e.g., HPLC, UV-Vis) analysis1->analysis2 result Solubility (e.g., in mg/mL or mol/L) analysis2->result

Workflow for the shake-flask solubility determination method.

Protocol:

  • Preparation: An excess amount of this compound is added to a vial containing a known volume of the desired solvent (e.g., purified water, buffer of a specific pH).

  • Equilibration: The vial is sealed and agitated in a temperature-controlled shaker bath (e.g., at 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Separation: The suspension is centrifuged or filtered to separate the saturated solution from the undissolved solid.

  • Quantification: The concentration of the compound in the clear supernatant is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry against a standard curve.

pKa Determination

The acid dissociation constant (pKa) is a measure of the acidity of a compound and is crucial for understanding its ionization state at different physiological pH values. For a compound with a carboxylic acid group, the pKa will influence its solubility, permeability, and interaction with biological targets. Potentiometric titration is a standard method for pKa determination.

G pKa Determination by Potentiometric Titration cluster_setup Experimental Setup cluster_titration Titration cluster_analysis Data Analysis setup1 Dissolve a known amount of the compound in a suitable solvent (e.g., water/co-solvent) setup2 Place the solution in a thermostated vessel with a pH electrode and a stirrer setup1->setup2 titration1 Titrate with a standardized solution of a strong base (e.g., NaOH) setup2->titration1 titration2 Record the pH as a function of the volume of titrant added titration1->titration2 analysis1 Plot the titration curve (pH vs. volume of titrant) titration2->analysis1 analysis2 Determine the equivalence point(s) analysis1->analysis2 analysis3 Calculate the pKa from the half-equivalence point analysis2->analysis3

Workflow for pKa determination using potentiometric titration.

Protocol:

  • Solution Preparation: A precisely weighed amount of this compound is dissolved in a suitable solvent. Due to its likely low aqueous solubility, a co-solvent system (e.g., water-methanol) may be necessary.

  • Titration: The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH) while the pH is continuously monitored using a calibrated pH meter.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point. For compounds with low solubility, specialized techniques such as Yasuda-Shedlovsky extrapolation may be required to determine the aqueous pKa from measurements in co-solvent mixtures.[8]

Spectroscopic Analysis

Spectroscopic techniques are indispensable for the structural elucidation and characterization of organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • 1H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the naphthyridine ring system, a singlet for the methyl group, and a broad singlet for the carboxylic acid proton, typically downfield (around 10-13 ppm).[9]

  • 13C NMR: The carbon NMR spectrum will display signals for the eight aromatic carbons, the methyl carbon, and the carbonyl carbon of the carboxylic acid, which is expected to appear in the range of 160-180 ppm.[10]

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to exhibit the following characteristic absorption bands:

  • A broad O-H stretching vibration from the carboxylic acid dimer, typically in the range of 3300-2500 cm-1.[4]

  • A strong C=O stretching vibration from the carboxylic acid, expected around 1700-1725 cm-1.[4]

  • C-H stretching vibrations from the aromatic rings and the methyl group (around 3100-3000 cm-1 and 2950-2850 cm-1, respectively).

  • C=C and C=N stretching vibrations from the aromatic rings in the 1600-1450 cm-1 region.

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. Using a soft ionization technique like Electrospray Ionization (ESI), the mass spectrum is expected to show a prominent peak corresponding to the protonated molecule [M+H]+ at m/z 189.0658 or the deprotonated molecule [M-H]- at m/z 187.0513.[4] High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Conclusion

This compound is a molecule of interest with potential applications in drug discovery. While direct experimental data on its physicochemical properties are limited, this guide provides a comprehensive overview based on available information and predictions from related structures. The outlined experimental protocols offer a roadmap for the thorough characterization of this compound, which is essential for its further development as a potential therapeutic agent. The provided synthesis and characterization workflows serve as a foundational resource for researchers in the field.

References

2-Methyl-1,6-naphthyridine-3-carboxylic Acid: A Guide to Safety and Toxicity Profiling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the recommended safety and toxicity profiling for 2-Methyl-1,6-naphthyridine-3-carboxylic acid. It is intended for informational purposes for a scientific audience. All laboratory work should be conducted in accordance with established safety protocols and regulatory guidelines.

Executive Summary

This compound is a heterocyclic compound with potential applications in pharmaceutical and chemical research. A thorough evaluation of its safety and toxicity is paramount before its advancement in any drug development pipeline or other applications. This guide outlines a systematic approach to characterizing the toxicological profile of this molecule. Due to the limited publicly available safety data for this specific compound, this document focuses on established methodologies and a tiered testing strategy for novel chemical entities. This approach is aligned with international regulatory guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).

Compound Identification and Physicochemical Properties

A summary of the known information for this compound is presented below. The lack of extensive data underscores the necessity for comprehensive experimental evaluation.

PropertyValueSource
CAS Number 387350-63-2Chemical Supplier Catalogs
Molecular Formula C₁₀H₈N₂O₂Chemical Supplier Catalogs
Molecular Weight 188.19 g/mol Chemical Supplier Catalogs
Physical State SolidGeneral Chemical Knowledge
Known Hazards IrritantChemical Supplier Catalogs
LD₅₀ (Oral, Rat) Data not availableN/A
Genotoxicity Data not availableN/A
Carcinogenicity Data not availableN/A
Reproductive Toxicity Data not availableN/A

A Tiered Approach to Toxicity Assessment

A standard tiered approach is recommended to efficiently and ethically assess the safety profile of a novel compound. This begins with in silico and in vitro methods to predict and identify potential hazards before proceeding to more complex in vivo studies.

G cluster_0 Tier 1: In Silico & In Vitro Assessment cluster_1 Tier 2: In Vivo Acute & Sub-chronic Toxicity cluster_2 Tier 3: Chronic & Specialized Toxicity in_silico In Silico Modeling (e.g., QSAR for toxicity prediction) in_vitro_cyto In Vitro Cytotoxicity Assays in_silico->in_vitro_cyto Initial Screening in_vitro_geno In Vitro Genotoxicity Assays in_vitro_cyto->in_vitro_geno acute_tox Acute Toxicity Studies (e.g., LD50 determination) in_vitro_geno->acute_tox Proceed if in vitro profile is acceptable subchronic_tox Repeated Dose Toxicity Studies (28-day or 90-day) acute_tox->subchronic_tox chronic_tox Chronic Toxicity/Carcinogenicity Studies subchronic_tox->chronic_tox Proceed based on intended use and results repro_tox Reproductive & Developmental Toxicity subchronic_tox->repro_tox special_tox Specialized Studies (e.g., Neurotoxicity, Immunotoxicity) subchronic_tox->special_tox G cluster_0 Preparation cluster_1 Exposure cluster_2 Plating & Incubation cluster_3 Analysis prep_compound Prepare Test Compound (serial dilutions) mix_plus_s9 Mix: Bacteria + Compound + S9 prep_compound->mix_plus_s9 mix_minus_s9 Mix: Bacteria + Compound - S9 prep_compound->mix_minus_s9 prep_bacteria Prepare Bacterial Strains (e.g., S. typhimurium) prep_bacteria->mix_plus_s9 prep_bacteria->mix_minus_s9 prep_s9 Prepare S9 Mix (for metabolic activation) prep_s9->mix_plus_s9 plate Plate on Minimal Glucose Agar mix_plus_s9->plate mix_minus_s9->plate incubate Incubate at 37°C for 48-72h plate->incubate count Count Revertant Colonies incubate->count analyze Analyze for Dose-Dependent Increase count->analyze G compound This compound (or its metabolites) stress Cellular Stress (e.g., ROS, DNA damage) compound->stress mapkkk MAPKKK (e.g., ASK1, MEKK1) stress->mapkkk mapkk MAPKK (e.g., MKK4/7, MKK3/6) mapkkk->mapkk mapk MAPK (JNK, p38) mapkk->mapk transcription_factors Transcription Factors (e.g., AP-1, ATF2) mapk->transcription_factors response Cellular Response (Apoptosis, Inflammation, Survival) transcription_factors->response

Methodological & Application

Application Notes and Protocols for In Vitro Assays of 2-Methyl-1,6-naphthyridine-3-carboxylic acid and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vitro evaluation of 2-Methyl-1,6-naphthyridine-3-carboxylic acid and its related derivatives. Given the broad spectrum of biological activities associated with the naphthyridine scaffold, this document outlines protocols for assessing anticancer and antimicrobial potential, along with potential mechanisms of action.

Application Notes: In Vitro Biological Evaluation

The 1,6-naphthyridine core is a recognized privileged structure in medicinal chemistry, with derivatives demonstrating a range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1] In vitro assays are crucial first steps in characterizing the biological profile of novel derivatives of this compound.

Anticancer Activity

Derivatives of the naphthyridine scaffold have shown potent cytotoxic effects against a variety of human cancer cell lines.[2] The primary in vitro assays for assessing anticancer activity focus on cytotoxicity, cell proliferation, and apoptosis induction.

  • Cytotoxicity Assays: The initial screening of novel compounds typically involves evaluating their toxicity towards cancer cells. Commonly used assays include the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures metabolic activity as an indicator of cell viability.[2] Other methods include the lactate dehydrogenase (LDH) release assay, which quantifies cell membrane damage.[3]

  • Cell Lines: A diverse panel of cancer cell lines should be used to determine the spectrum of activity. Commonly used lines include HeLa (cervical cancer), HL-60 (leukemia), PC-3 (prostate cancer), and MCF-7 (breast cancer).[1][4]

  • Mechanism of Action: Naphthyridine derivatives can exert their anticancer effects through various mechanisms, including the inhibition of topoisomerase II, induction of apoptosis, and modulation of key signaling pathways.[2][3] Some derivatives have been identified as potent inhibitors of kinases such as FGFR4 and c-Met.[5][6] Further investigation into the specific pathways can involve Western blotting for key apoptotic and signaling proteins, and kinase inhibition assays.

Antimicrobial Activity

The naphthyridine scaffold is historically significant in the development of antimicrobial agents, with nalidixic acid being a notable example.[7] In vitro evaluation of new derivatives for antimicrobial activity is essential.

  • Susceptibility Testing: The primary method for determining the antimicrobial activity of a compound is by measuring its Minimum Inhibitory Concentration (MIC). The broth microdilution method is a standard technique for determining the MIC against a panel of relevant bacterial and fungal strains.[8] The disc diffusion method can be used for initial qualitative screening.[9]

  • Microbial Strains: A representative panel of microorganisms should be selected, including Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and fungi (e.g., Candida albicans).[10]

  • Mechanism of Action: A common mechanism of action for antimicrobial naphthyridines is the inhibition of bacterial DNA gyrase and topoisomerase IV, which are essential for DNA replication.[7][11] Enzyme inhibition assays using purified DNA gyrase or topoisomerase can be employed to confirm this mechanism.

Quantitative Data Summary

The following tables summarize in vitro activity data for representative naphthyridine derivatives from the literature. Note that data for the specific compound this compound is not available in the searched literature; the data presented is for related derivatives to provide a comparative context.

Table 1: In Vitro Cytotoxicity of Naphthyridine Derivatives

Compound IDCell LineAssayIC₅₀ (µM)Reference
Derivative 16HeLaMTT0.7[1][2]
Derivative 16HL-60MTT0.1[1][2]
Derivative 16PC-3MTT5.1[1][2]
Compound 5jHeLaMTTNot specified[4]
Compound 5kMCF-7MTTNot specified[4]
Benzo[c]naphthyridine Derivative 1cHCT-116Not specified0.35 (as µg/ml)[12]
Benzo[c]naphthyridine Derivative 1cPC-3Not specified2.64 (as µg/ml)[12]

Table 2: In Vitro Antimicrobial Activity of Naphthyridine Derivatives

Compound IDMicroorganismAssayMIC (mg/L)Reference
2,7-Naphthyridine Derivative 10jS. aureusBroth Microdilution8[10]
2,7-Naphthyridine Derivative 10fS. aureusBroth Microdilution31[10]

Experimental Protocols

Protocol for MTT Cytotoxicity Assay

This protocol provides a general procedure for determining the cytotoxic effects of a test compound on a cancer cell line.

  • Cell Seeding:

    • Culture cells to ~80% confluency.

    • Trypsinize and count the cells.

    • Seed 5,000-10,000 cells per well in a 96-well plate in a final volume of 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the compound in culture medium to achieve the desired final concentrations.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of the solvent) and a positive control (a known cytotoxic agent).

    • Incubate the plate for 48-72 hours.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).

    • Add 20 µL of the MTT solution to each well.

    • Incubate the plate for 4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 10 minutes.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Determine the IC₅₀ value by plotting the percentage of cell viability against the compound concentration.

Protocol for Broth Microdilution MIC Assay

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of a test compound against a bacterial strain.

  • Preparation of Inoculum:

    • Inoculate a single colony of the test bacterium into a suitable broth medium (e.g., Mueller-Hinton Broth).

    • Incubate at 37°C until the culture reaches the logarithmic growth phase.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the adjusted inoculum in broth to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.[8]

  • Compound Dilution:

    • In a 96-well microtiter plate, add 50 µL of sterile broth to all wells.

    • Add 50 µL of the test compound stock solution to the first well and perform serial two-fold dilutions across the plate.

  • Inoculation:

    • Add 50 µL of the diluted bacterial inoculum to each well.

    • Include a growth control well (inoculum without the compound) and a sterility control well (broth only).

  • Incubation:

    • Incubate the plate at 37°C for 18-24 hours.

  • Reading and Interpretation:

    • Visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[8]

Visualizations

Experimental Workflow

G cluster_0 Compound Preparation cluster_1 In Vitro Screening cluster_2 Data Analysis & Follow-up Compound_Synthesis Synthesis of this compound derivatives Stock_Solution Preparation of Stock Solutions (DMSO) Compound_Synthesis->Stock_Solution Cytotoxicity_Assay Cytotoxicity Screening (e.g., MTT Assay on Cancer Cell Lines) Stock_Solution->Cytotoxicity_Assay Antimicrobial_Assay Antimicrobial Screening (e.g., MIC Assay) Stock_Solution->Antimicrobial_Assay IC50_Determination IC50 Calculation Cytotoxicity_Assay->IC50_Determination MIC_Determination MIC Determination Antimicrobial_Assay->MIC_Determination Mechanism_of_Action Mechanism of Action Studies (e.g., Kinase Assay, Apoptosis Assay) IC50_Determination->Mechanism_of_Action MIC_Determination->Mechanism_of_Action Lead_Identification Lead Compound Identification Mechanism_of_Action->Lead_Identification

Caption: General workflow for the in vitro evaluation of novel compounds.

Hypothetical Signaling Pathway

G Receptor Receptor Tyrosine Kinase (e.g., c-Met) PI3K PI3K Receptor->PI3K Phosphorylates Naphthyridine 1,6-Naphthyridine Derivative Naphthyridine->Receptor Inhibits Akt Akt PI3K->Akt Activates Proliferation Cell Proliferation & Survival Akt->Proliferation

Caption: Potential mechanism of action for a 1,6-naphthyridine derivative.

References

Application Notes and Protocols: 2-Methyl-1,6-naphthyridine-3-carboxylic acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the applications of 2-Methyl-1,6-naphthyridine-3-carboxylic acid and its derivatives in medicinal chemistry. It includes potential therapeutic applications, protocols for the synthesis of derivatives, and methodologies for biological evaluation.

I. Introduction to this compound

The 1,6-naphthyridine scaffold is a privileged heterocyclic system in medicinal chemistry, known to be a core component of various biologically active compounds. This compound, as a functionalized derivative, presents a versatile starting material for the synthesis of novel therapeutic agents. Its structural features, including the nitrogen-containing bicyclic ring system and the carboxylic acid moiety, allow for diverse chemical modifications to modulate pharmacological properties. The primary areas of investigation for derivatives of this scaffold include oncology, infectious diseases, and the inhibition of protein kinases.

II. Key Therapeutic Applications

Anticancer Activity

Derivatives of the 1,6-naphthyridine scaffold have demonstrated significant potential as anticancer agents. Notably, carboxamide derivatives of fused benzo[b][1][2]naphthyridines have shown potent cytotoxic activity.

A study on benzo[b][1][2]naphthyridin-(5H)ones revealed that a 2-methyl analogue of a derived carboxamide was curative in a mouse model of subcutaneous colon 38 tumors at a single dose of 1.8 mg/kg.[1] This highlights the potential of the 2-methyl-1,6-naphthyridine core in the development of potent antitumor agents. The mechanism of action for many naphthyridine-based anticancer agents involves the inhibition of topoisomerase enzymes or protein kinases, leading to the disruption of cellular replication and signaling pathways crucial for cancer cell proliferation.

Table 1: Cytotoxic Activity of a Representative Benzo[b][1][2]naphthyridine-4-carboxamide Derivative

CompoundCell LineIC50 (nM)In Vivo ModelEfficacy
2-Methyl analogueMurine P388 leukemia<10Subcutaneous colon 38 tumors in miceCurative at 1.8 mg/kg (single dose)[1]
Antibacterial Activity

The 1,6-naphthyridine scaffold is structurally related to quinolone and naphthyridone antibiotics. Research into 8-methyl-7-substituted-1,6-naphthyridine-3-carboxylic acids has identified them as 6-desfluoroquinolone antibacterials. These compounds exhibit good Gram-positive antibacterial activity, with minimum inhibitory concentrations (MICs) comparable to ciprofloxacin for certain derivatives. The mechanism of action is likely the inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication and repair.

Table 2: Antibacterial Activity of Representative 8-Methyl-1,6-naphthyridine-3-carboxylic Acid Derivatives

DerivativeBacterial StrainMIC (µg/mL)
Piperidinyl derivativeGram-positive bacteriaComparable to Ciprofloxacin
Tetrahydroisoquinolinyl derivativeGram-positive bacteriaComparable to Ciprofloxacin
Kinase Inhibition

The 1,6-naphthyridine scaffold has been successfully employed in the design of protein kinase inhibitors. For instance, a 1,6-naphthyridinone scaffold has been utilized to develop potent inhibitors of the MET kinase, a receptor tyrosine kinase often dysregulated in cancer. This suggests that this compound can serve as a foundational structure for the synthesis of novel kinase inhibitors targeting various signaling pathways implicated in diseases like cancer and inflammatory disorders.

Kinase_Inhibition_Pathway Drug 2-Methyl-1,6-naphthyridine -3-carboxylic acid Derivative Kinase Target Kinase (e.g., MET) Drug->Kinase Inhibition Phosphorylated_Substrate Phosphorylated Substrate Kinase->Phosphorylated_Substrate Phosphorylation ATP ATP ATP->Kinase Substrate Substrate Substrate->Kinase Downstream_Signaling Downstream Signaling Phosphorylated_Substrate->Downstream_Signaling Cellular_Response Cellular Response (e.g., Proliferation, Survival) Downstream_Signaling->Cellular_Response

Caption: Workflow for the synthesis of 2-Methyl-1,6-naphthyridine-3-carboxamides.

Materials:

  • This compound

  • Appropriate primary or secondary amine

  • N,N-Dimethylformamide (DMF)

  • 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DMF.

  • Activation: Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution. Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.

  • Amine Addition: Add the desired primary or secondary amine (1.1 eq) to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, dilute the mixture with DCM and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in DCM) to afford the desired 2-Methyl-1,6-naphthyridine-3-carboxamide.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a common method to assess the anticancer activity of the synthesized compounds.

dot

MTT_Assay_Workflow cluster_1 MTT Assay Cell_Seeding Seed cancer cells in a 96-well plate Compound_Treatment Treat cells with varying concentrations of test compound Cell_Seeding->Compound_Treatment Incubation Incubate for 48-72 hours Compound_Treatment->Incubation MTT_Addition Add MTT reagent Incubation->MTT_Addition Formazan_Formation Incubate for 2-4 hours (Formazan formation) MTT_Addition->Formazan_Formation Solubilization Add solubilization solution (e.g., DMSO) Formazan_Formation->Solubilization Absorbance_Reading Read absorbance at 570 nm Solubilization->Absorbance_Reading Data_Analysis Calculate IC50 values Absorbance_Reading->Data_Analysis

Caption: Workflow for the in vitro MTT cytotoxicity assay.

Materials:

  • Cancer cell line of interest (e.g., human colon cancer cell line HCT116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Synthesized 2-Methyl-1,6-naphthyridine-3-carboxamide derivatives

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate overnight at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Preparation: Prepare a stock solution of the test compound in DMSO. Make serial dilutions of the stock solution in the complete medium to achieve the desired final concentrations.

  • Treatment: Remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 2-4 hours.

  • Solubilization: Remove the medium containing MTT and add 100 µL of the solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

IV. Conclusion

This compound is a valuable scaffold for the development of novel therapeutic agents. Its derivatives have shown promise as anticancer and antibacterial agents, and the core structure is amenable to modifications for targeting specific biological pathways, such as protein kinase signaling. The provided protocols offer a starting point for the synthesis and evaluation of new compounds based on this promising heterocyclic system. Further research into the structure-activity relationships of this compound derivatives is warranted to unlock their full therapeutic potential.

References

Application Notes and Protocols for 2-Methyl-1,6-naphthyridine-3-carboxylic acid as a Chemical Probe: A Prospective Outlook

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methyl-1,6-naphthyridine-3-carboxylic acid is a heterocyclic compound belonging to the naphthyridine class of molecules. Naphthyridine derivatives have garnered significant interest in medicinal chemistry due to their diverse and potent biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. While the therapeutic potential of many naphthyridine compounds is well-documented, the specific application of this compound as a chemical probe for biological research is an emerging area of investigation. This document provides a prospective overview of its potential applications and outlines hypothetical protocols based on the known activities of structurally related compounds.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 387350-63-2[1]
Molecular Formula C₁₀H₈N₂O₂[2]
Molecular Weight 188.19 g/mol [2]
Melting Point 267-269 °C[2]
Appearance Solid
Purity >95% (typically)
Storage Sealed in dry, room temperature[1]

Potential Biological Applications as a Chemical Probe

Based on the known biological activities of the naphthyridine scaffold, this compound holds potential as a chemical probe in several research areas. The core naphthyridine structure is a known pharmacophore that can interact with various biological targets.

Investigating Bacterial DNA Replication and Repair Mechanisms

Naphthyridine derivatives, most notably nalidixic acid, are known inhibitors of bacterial DNA gyrase and topoisomerase IV.[3][4] These enzymes are crucial for DNA replication, transcription, and repair.

Potential Application: this compound could be utilized as a probe to study the structure-activity relationships of DNA gyrase and topoisomerase IV inhibitors. By comparing its activity with other naphthyridine analogs, researchers can elucidate the key molecular interactions required for enzyme inhibition.

Hypothetical Signaling Pathway Diagram:

bacterial_dna_replication DNA Bacterial Chromosomal DNA Gyrase DNA Gyrase (Topoisomerase II) DNA->Gyrase relieves supercoiling Replication DNA Replication Gyrase->Replication TopoIV Topoisomerase IV Decatenation Decatenation of Daughter Chromosomes TopoIV->Decatenation Replication->TopoIV leads to catenated DNA Probe 2-Methyl-1,6-naphthyridine- 3-carboxylic acid Probe->Gyrase inhibits Probe->TopoIV inhibits

Caption: Inhibition of Bacterial DNA Replication.

Probing Kinase Signaling Pathways in Cancer

Several studies have reported the development of naphthyridine derivatives as potent kinase inhibitors for cancer therapy. For instance, certain derivatives have shown inhibitory activity against receptor tyrosine kinases.

Potential Application: This compound could serve as a scaffold for the development of more potent and selective kinase inhibitors. As a chemical probe, it could be used in initial screening assays to identify novel kinase targets or to validate the role of specific kinases in cancer cell proliferation and survival.

Hypothetical Experimental Workflow:

kinase_inhibition_workflow cluster_0 In Vitro Screening cluster_1 Cell-Based Assays KinasePanel Kinase Panel Screening (e.g., 96-well plate format) Detection Detection of Kinase Activity (e.g., Luminescence, Fluorescence) KinasePanel->Detection Probe 2-Methyl-1,6-naphthyridine- 3-carboxylic acid (Test Compound) Probe->KinasePanel ATP ATP (Substrate) ATP->KinasePanel Kinase Recombinant Kinase Kinase->KinasePanel CancerCells Cancer Cell Lines Detection->CancerCells Identified Hits Treatment Treatment with Probe CancerCells->Treatment WesternBlot Western Blot for Phosphorylated Substrates Treatment->WesternBlot ProliferationAssay Cell Proliferation Assay (e.g., MTT, BrdU) Treatment->ProliferationAssay

Caption: Kinase Inhibitor Screening Workflow.

Experimental Protocols (Hypothetical)

The following are hypothetical protocols based on the potential applications described above. Note: These protocols are for illustrative purposes and would require optimization and validation.

Protocol: In Vitro DNA Gyrase Supercoiling Assay

Objective: To determine the inhibitory effect of this compound on bacterial DNA gyrase activity.

Materials:

  • Supercoiled plasmid DNA (e.g., pBR322)

  • Relaxed plasmid DNA (prepared by treating supercoiled DNA with topoisomerase I)

  • E. coli DNA Gyrase

  • Assay Buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% (w/v) glycerol)

  • This compound (dissolved in DMSO)

  • Ciprofloxacin (positive control)

  • DMSO (vehicle control)

  • Agarose gel, electrophoresis buffer, and DNA stain

Procedure:

  • Prepare reaction mixtures in microcentrifuge tubes on ice. For each reaction, add:

    • Assay Buffer

    • Relaxed plasmid DNA (e.g., 0.5 µg)

    • Test compound at various concentrations (e.g., 0.1, 1, 10, 100 µM). Include vehicle (DMSO) and positive (Ciprofloxacin) controls.

  • Pre-incubate the mixtures at 37 °C for 10 minutes.

  • Initiate the reaction by adding E. coli DNA Gyrase (e.g., 1 unit).

  • Incubate at 37 °C for 1 hour.

  • Stop the reaction by adding a stop solution (e.g., containing SDS and proteinase K) and incubate further for 30 minutes at 37 °C.

  • Add loading dye to each reaction and load the samples onto a 1% agarose gel.

  • Perform electrophoresis to separate the supercoiled and relaxed DNA forms.

  • Stain the gel with a suitable DNA stain and visualize the bands under UV light.

  • Quantify the band intensities to determine the percentage of supercoiled DNA and calculate the IC₅₀ value for the test compound.

Protocol: Cell-Based Kinase Inhibition Assay (Western Blot)

Objective: To assess the effect of this compound on the phosphorylation of a specific kinase substrate in cancer cells.

Materials:

  • Cancer cell line known to have an activated kinase pathway (e.g., A549 for EGFR)

  • Cell culture medium and supplements

  • This compound (in DMSO)

  • Known kinase inhibitor (positive control)

  • DMSO (vehicle control)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies (total and phosphorylated forms of the target kinase and its substrate)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Western blot equipment and reagents

Procedure:

  • Seed the cancer cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound, positive control, or vehicle control for a specified time (e.g., 2, 6, 24 hours).

  • Wash the cells with ice-cold PBS and lyse them using lysis buffer.

  • Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

  • Separate equal amounts of protein from each sample by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Incubate the membrane with the primary antibody against the phosphorylated substrate overnight at 4 °C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with an antibody against the total substrate and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

  • Quantify the band intensities to determine the relative phosphorylation levels.

Data Presentation

Quantitative data from these and other experiments should be summarized in a clear and structured format for easy comparison.

Table 2: Hypothetical Inhibitory Activity of this compound

AssayTarget/Cell LineIC₅₀ / EC₅₀ (µM)Positive ControlIC₅₀ / EC₅₀ (µM) of Control
DNA Gyrase SupercoilingE. coli DNA Gyrase[Data]Ciprofloxacin[Data]
Topoisomerase IV DecatenationE. coli Topo IV[Data]Ciprofloxacin[Data]
Kinase Inhibition (Biochemical)Kinase X[Data]Staurosporine[Data]
Cell ProliferationCancer Cell Line Y[Data]Doxorubicin[Data]

Conclusion and Future Directions

This compound represents a promising starting point for the development of novel chemical probes. The outlined hypothetical applications and protocols provide a framework for initiating research into its biological activities. Future studies should focus on identifying its specific molecular targets through techniques such as affinity chromatography or chemoproteomics. Furthermore, derivatization of the core scaffold could lead to the generation of more potent, selective, and potentially fluorescently-labeled probes for advanced biological imaging and target validation studies.

Disclaimer: The information provided in these application notes is for research purposes only and is based on the general properties of the naphthyridine class of compounds. The specific biological activities and optimal experimental conditions for this compound have not been extensively validated in the public domain and must be determined experimentally.

References

Application Notes and Protocols for Efficacy Testing of 2-Methyl-1,6-naphthyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Naphthyridine derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3][4] This document provides a detailed experimental framework for evaluating the efficacy of a specific analogue, 2-Methyl-1,6-naphthyridine-3-carboxylic acid. The protocols outlined herein are designed to systematically assess its potential as a therapeutic agent, starting from broad cytotoxicity screening to more focused mechanistic studies. While the precise mechanism of action for this particular compound is not extensively documented, the experimental design is based on the known activities of structurally related naphthyridines, which have been shown to target DNA topoisomerases.[1][5]

Experimental Workflow

The proposed experimental workflow provides a tiered approach to comprehensively evaluate the efficacy of this compound. The workflow begins with broad-spectrum screening to identify potential activity and progresses to more specific assays to elucidate the mechanism of action.

experimental_workflow cluster_screening Phase 1: Initial Screening cluster_mechanistic Phase 2: Mechanistic Elucidation cluster_invivo Phase 3: In Vivo Validation A Cytotoxicity Screening (Cancer Cell Lines) C IC50 Determination A->C B Antimicrobial Screening (Bacterial & Fungal Strains) B->C D Target Engagement Assays (e.g., Topoisomerase Inhibition) C->D If active E Cell Cycle Analysis D->E F Apoptosis Assays D->F G Xenograft/Disease Model E->G If promising in vitro data F->G H Toxicity Studies G->H

Caption: Experimental workflow for efficacy testing.

Hypothesized Signaling Pathway

Based on the known mechanisms of similar naphthyridine compounds, it is hypothesized that this compound may act as a topoisomerase inhibitor. This would lead to DNA damage, cell cycle arrest, and ultimately, apoptosis.

signaling_pathway cluster_drug_target Drug Action cluster_cellular_response Cellular Response A 2-Methyl-1,6-naphthyridine- 3-carboxylic acid B Topoisomerase I/II A->B Inhibition C DNA Strand Breaks B->C Leads to D Activation of DNA Damage Response (ATM/ATR, p53) C->D E Cell Cycle Arrest (G2/M Phase) D->E F Apoptosis (Caspase Activation) D->F

Caption: Hypothesized signaling pathway of the compound.

Experimental Protocols

In Vitro Cytotoxicity Screening

Objective: To determine the cytotoxic effects of this compound against a panel of human cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., HeLa, A549, MCF-7)

  • Complete growth medium (e.g., DMEM, RPMI-1640) with 10% FBS and 1% Penicillin-Streptomycin

  • This compound (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete growth medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours.

  • Viability Assay: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours.

  • Data Acquisition: Add 100 µL of solubilization buffer (e.g., DMSO) to each well and measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Data Presentation:

Cell LineIC50 (µM) of Test CompoundIC50 (µM) of Doxorubicin
HeLa[Insert Data][Insert Data]
A549[Insert Data][Insert Data]
MCF-7[Insert Data][Insert Data]
Antimicrobial Susceptibility Testing

Objective: To evaluate the antimicrobial activity of this compound against a panel of pathogenic bacteria and fungi.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans)

  • Mueller-Hinton Broth (MHB) for bacteria, RPMI-1640 for fungi

  • Test compound (stock solution in DMSO)

  • 96-well plates

  • Bacterial/Fungal inoculum

  • Plate reader or visual inspection

Protocol:

  • Inoculum Preparation: Prepare a standardized inoculum of the microbial strains.

  • Compound Dilution: Prepare serial dilutions of the test compound in the appropriate broth.

  • Inoculation: Add the microbial inoculum to each well containing the compound dilutions.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: Determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that completely inhibits visible growth.

Data Presentation:

Microbial StrainMIC (µg/mL) of Test CompoundMIC (µg/mL) of Control Antibiotic
S. aureus[Insert Data][Insert Data]
E. coli[Insert Data][Insert Data]
C. albicans[Insert Data][Insert Data]
Topoisomerase I Inhibition Assay

Objective: To directly assess the inhibitory effect of the compound on human topoisomerase I activity.

Materials:

  • Human Topoisomerase I enzyme

  • Supercoiled plasmid DNA (e.g., pBR322)

  • Assay buffer

  • Test compound

  • Agarose gel electrophoresis system

  • DNA staining dye (e.g., ethidium bromide)

Protocol:

  • Reaction Setup: Set up reactions containing the assay buffer, supercoiled DNA, and various concentrations of the test compound.

  • Enzyme Addition: Add Topoisomerase I to initiate the reaction. Include a no-enzyme control and a positive control inhibitor (e.g., camptothecin).

  • Incubation: Incubate the reactions at 37°C for 30 minutes.

  • Reaction Termination: Stop the reaction by adding a stop solution (e.g., SDS/proteinase K).

  • Gel Electrophoresis: Analyze the DNA topology by running the samples on an agarose gel.

  • Visualization: Stain the gel with a DNA dye and visualize the bands under UV light. Inhibition is observed as a decrease in the amount of relaxed DNA and an increase in supercoiled DNA.

Data Presentation:

Compound Concentration (µM)% Inhibition of Topoisomerase I
0.1[Insert Data]
1[Insert Data]
10[Insert Data]
100[Insert Data]
Cell Cycle Analysis by Flow Cytometry

Objective: To determine the effect of the compound on cell cycle progression.

Materials:

  • Cancer cell line of interest

  • Test compound

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Protocol:

  • Cell Treatment: Treat cells with the test compound at its IC50 concentration for 24-48 hours.

  • Cell Harvesting: Harvest and fix the cells in cold 70% ethanol.

  • Staining: Stain the cells with PI solution containing RNase.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).

Data Presentation:

Treatment% Cells in G0/G1% Cells in S% Cells in G2/M
Vehicle Control[Insert Data][Insert Data][Insert Data]
Test Compound (IC50)[Insert Data][Insert Data][Insert Data]
Decision Logic for Advancement

The following diagram illustrates a simplified decision-making process for advancing the compound through the development pipeline based on the experimental outcomes.

decision_tree A Initial Screening (Cytotoxicity & Antimicrobial) B Significant Activity? A->B C Mechanistic Studies (Target Engagement, Cell Cycle) B->C Yes D Stop Development B->D No E Favorable Mechanism? C->E F In Vivo Studies (Efficacy & Toxicity) E->F Yes G Stop Development E->G No

Caption: Decision tree for compound advancement.

References

Application Notes and Protocols for 2-Methyl-1,6-naphthyridine-3-carboxylic acid in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Direct experimental data on the use of 2-Methyl-1,6-naphthyridine-3-carboxylic acid in animal models is limited in publicly available literature. The following application notes and protocols are based on studies conducted with structurally related compounds, particularly derivatives of benzo[b][1][2]naphthyridines and other naphthyridine isomers. These protocols should be considered as a starting point for experimental design and will require optimization and validation for the specific compound this compound.

Potential Therapeutic Applications

Based on the biological activities of structurally similar naphthyridine compounds, this compound holds potential for in vivo evaluation in the following areas:

  • Oncology: Carboxamide derivatives of benzo[b][1][2]naphthyridines have demonstrated curative effects in murine cancer models.[1][3] The 1,6-naphthyridine scaffold is also found in inhibitors of key cancer targets like Heat Shock Protein 90 (Hsp90) and Fibroblast Growth Factor Receptor 4 (FGFR4).

  • Infectious Diseases: The broader class of naphthyridine carboxylic acids, particularly the 1,8-naphthyridine isomers, includes potent antibacterial agents like nalidixic acid and enoxacin. These compounds typically act by inhibiting bacterial DNA gyrase.

This document will primarily focus on the application of this compound in oncology, given the more direct evidence for the in vivo efficacy of closely related 1,6-naphthyridine derivatives in cancer models.

Proposed Mechanism of Action in Oncology

While the precise mechanism of this compound is not yet elucidated, related naphthyridine compounds often exert their anticancer effects through the inhibition of topoisomerases, enzymes critical for DNA replication and repair. This leads to the accumulation of DNA double-strand breaks and subsequent apoptosis in rapidly dividing cancer cells. Another potential mechanism, based on other 1,6-naphthyridine derivatives, is the inhibition of protein kinases such as FGFR4, which are often dysregulated in cancer.

Hypothetical Signaling Pathway

Anticancer_Mechanism 2-Methyl-1,6-naphthyridine-3-carboxylic_acid 2-Methyl-1,6-naphthyridine- 3-carboxylic acid Topoisomerase_II Topoisomerase II 2-Methyl-1,6-naphthyridine-3-carboxylic_acid->Topoisomerase_II Inhibition DNA_Replication_Repair DNA Replication & Repair Topoisomerase_II->DNA_Replication_Repair Required for DNA_Double-Strand_Breaks DNA Double-Strand Breaks Topoisomerase_II->DNA_Double-Strand_Breaks Prevents accumulation of DNA_Replication_Repair->DNA_Double-Strand_Breaks Apoptosis Apoptosis DNA_Double-Strand_Breaks->Apoptosis

Caption: Hypothetical mechanism of action for this compound as a topoisomerase II inhibitor, leading to apoptosis.

Experimental Protocols

In Vivo Antitumor Efficacy in a Murine Xenograft Model

This protocol is adapted from studies on benzo[b][1][2]naphthyridine derivatives in a mouse colon carcinoma model.[1][3]

Objective: To evaluate the antitumor efficacy of this compound in a subcutaneous colon 38 tumor model in mice.

Materials:

  • This compound

  • Vehicle for solubilization (e.g., 0.5% carboxymethylcellulose (CMC) in saline, or a solution of 5% DMSO, 5% Tween 80, and 90% saline)

  • Colon 38 murine carcinoma cells

  • 6-8 week old female C57BL/6 mice

  • Calipers

  • Sterile syringes and needles

Experimental Workflow:

In_Vivo_Antitumor_Workflow cluster_setup Phase 1: Model Setup cluster_treatment Phase 2: Treatment & Monitoring cluster_endpoint Phase 3: Endpoint Analysis Cell_Culture Culture Colon 38 Cells Tumor_Implantation Implant Cells Subcutaneously in C57BL/6 Mice Cell_Culture->Tumor_Implantation Tumor_Growth Allow Tumors to Reach ~100 mm³ Tumor_Implantation->Tumor_Growth Randomization Randomize Mice into Treatment Groups Tumor_Growth->Randomization Treatment Administer Compound or Vehicle Randomization->Treatment Monitoring Monitor Tumor Volume and Body Weight (2-3x/week) Treatment->Monitoring Endpoint Euthanize at Endpoint (e.g., Tumor > 2000 mm³) Monitoring->Endpoint Analysis Analyze Tumor Growth Inhibition and Toxicity Endpoint->Analysis

Caption: Experimental workflow for evaluating in vivo antitumor efficacy.

Procedure:

  • Cell Culture and Implantation:

    • Culture Colon 38 cells in appropriate media until they reach the logarithmic growth phase.

    • Harvest and resuspend the cells in sterile phosphate-buffered saline (PBS) at a concentration of 2 x 107 cells/mL.

    • Subcutaneously inject 0.1 mL of the cell suspension (2 x 106 cells) into the right flank of each mouse.

  • Tumor Growth and Group Randomization:

    • Allow the tumors to grow. Monitor tumor size every 2-3 days using calipers. Tumor volume can be calculated using the formula: (Length x Width2) / 2.

    • When tumors reach an average volume of approximately 100 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).

  • Compound Preparation and Administration:

    • Prepare a stock solution of this compound in a suitable vehicle. The final formulation should be sterile.

    • Based on related compounds, a starting dose could be in the range of 1.5 to 5 mg/kg. A dose-escalation study is recommended to determine the maximum tolerated dose (MTD).

    • Administer the compound via an appropriate route (e.g., intraperitoneal or oral gavage). The studies with related compounds used a single dose.[1][3] A chronic dosing schedule (e.g., once daily for 14 days) may also be evaluated.

    • The control group should receive the vehicle only.

  • Monitoring and Endpoint:

    • Measure tumor volume and mouse body weight 2-3 times per week.

    • Monitor the animals for any signs of toxicity (e.g., weight loss, lethargy, ruffled fur).

    • The study endpoint is typically when the tumors in the control group reach a predetermined size (e.g., 2000 mm³) or after a fixed duration. Euthanize mice if tumors become ulcerated or if body weight loss exceeds 20%.

  • Data Analysis:

    • Calculate the Tumor Growth Inhibition (TGI) for the treatment group compared to the control group.

    • Analyze statistical significance using appropriate tests (e.g., t-test or ANOVA).

    • Evaluate toxicity based on body weight changes and clinical observations.

Quantitative Data from Related Compounds

The following table summarizes the in vivo efficacy of carboxamide derivatives of benzo[b][1][2]naphthyridines in the subcutaneous colon 38 tumor model in mice.

CompoundDose (mg/kg)Dosing RegimenAnimal ModelOutcomeReference
2-methyl derivative (carboxamide)3.9Single DoseMice (Colon 38 tumors)Curative[1]
2-(4-fluorophenyl) derivative (carboxamide)1.8Single DoseMice (Colon 38 tumors)Curative, more potent than methyl analogue[3]

Considerations for Other Animal Models and Applications

  • Antimicrobial Studies: To evaluate the potential antibacterial activity of this compound, a systemic infection model in mice could be employed. This would involve infecting mice with a bacterial strain (e.g., Staphylococcus aureus or Escherichia coli) and then treating them with the compound to assess survival rates or bacterial load in various organs.

  • Pharmacokinetic Studies: To understand the absorption, distribution, metabolism, and excretion (ADME) properties of the compound, pharmacokinetic studies in rats or mice are essential. These studies would involve administering a single dose of the compound and collecting blood samples at various time points to determine key parameters like half-life, Cmax, and bioavailability.

  • Toxicology Studies: Preliminary toxicology studies in rodents are necessary to determine the MTD and to identify any potential organ toxicities before proceeding to more extensive efficacy studies. This typically involves dose-range finding studies with monitoring of clinical signs, body weight, and post-mortem histopathology.

These application notes provide a framework for the preclinical evaluation of this compound in animal models. All animal experiments must be conducted in accordance with institutional and national guidelines for the ethical use of animals in research.

References

Application Notes & Protocols: 2-Methyl-1,6-naphthyridine-3-carboxylic acid for High-Throughput Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Naphthyridine scaffolds are a significant class of heterocyclic compounds in medicinal chemistry, known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] The core structure of 2-Methyl-1,6-naphthyridine-3-carboxylic acid suggests its potential as a modulator of key cellular signaling pathways, making it an attractive candidate for high-throughput screening (HTS) campaigns aimed at discovering novel therapeutic agents. This document provides detailed application notes and protocols for the use of this compound in a competitive binding assay targeting Poly(ADP-ribose) polymerase 1 (PARP1), a critical enzyme in DNA repair and a validated target in oncology.[4]

Compound Information

ParameterValueReference
Compound Name This compound
CAS Number 387350-63-2[5]
Molecular Formula C₁₀H₈N₂O₂[6]
Molecular Weight 188.19 g/mol [6]
Melting Point 267-269°C[6]
Physical Appearance Solid
Purity >95%
Solubility Soluble in DMSO

Principle of the Assay: Fluorescence Polarization (FP)

The recommended high-throughput screening assay is a competitive binding assay utilizing fluorescence polarization (FP). This technique measures the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger molecule. In this assay, a fluorescently labeled PARP1 inhibitor (tracer) is used. When the tracer is unbound, it tumbles rapidly in solution, resulting in a low FP signal. When bound to the much larger PARP1 enzyme, its tumbling is restricted, leading to a high FP signal. Test compounds that bind to PARP1 will compete with the tracer, displacing it from the enzyme and causing a decrease in the FP signal. This reduction in signal is proportional to the binding affinity of the test compound.

Experimental Protocols

Protocol 1: High-Throughput Screening (HTS) for PARP1 Inhibitors using Fluorescence Polarization

This protocol describes a 384-well plate format for the primary screening of compound libraries to identify potential PARP1 inhibitors.

Materials:

  • 384-well, black, flat-bottom assay plates

  • Recombinant human PARP1 enzyme

  • Fluorescently labeled PARP1 inhibitor (tracer)

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 50 mM NaCl, 1 mM MgCl₂, 1 mM DTT

  • This compound (or other test compounds) dissolved in DMSO

  • Known PARP1 inhibitor (e.g., Olaparib) as a positive control

  • DMSO as a negative control

  • Acoustic dispenser or multichannel pipette

  • Plate reader capable of measuring fluorescence polarization

Procedure:

  • Compound Plating:

    • Dispense 50 nL of test compounds (at 10 mM in DMSO) into the wells of a 384-well plate. This will result in a final screening concentration of 10 µM in a 5 µL final assay volume.

    • For control wells, dispense 50 nL of DMSO (negative control) or a known PARP1 inhibitor like Olaparib (positive control).[4]

  • Enzyme and Tracer Preparation:

    • Prepare a 2X solution of PARP1 enzyme in assay buffer. The final concentration should be optimized to produce a robust FP signal (e.g., 5 nM).[4]

    • Prepare a 2X solution of the fluorescently labeled tracer in the assay buffer. The optimal concentration will depend on the tracer's properties and should be determined empirically.

  • Assay Reaction:

    • Add 2.5 µL of the 2X PARP1 enzyme solution to each well of the assay plate.

    • Incubate for 15 minutes at room temperature.

    • Add 2.5 µL of the 2X tracer solution to each well.

  • Incubation and Measurement:

    • Incubate the plate for 60 minutes at room temperature, protected from light.

    • Measure the fluorescence polarization on a compatible plate reader.

Data Analysis:

The percentage of inhibition is calculated using the following formula:

% Inhibition = 100 * (1 - [(Signal_compound - Signal_low_control) / (Signal_high_control - Signal_low_control)])

  • Signal_compound: FP signal in the presence of the test compound.

  • Signal_low_control: FP signal of the tracer alone (maximum competition).

  • Signal_high_control: FP signal of the tracer and enzyme without any competitor (no inhibition).

Compounds showing significant inhibition (e.g., >50%) are considered primary "hits" and should be selected for further validation.

Protocol 2: Dose-Response and IC₅₀ Determination

This protocol is for validating primary hits by determining their half-maximal inhibitory concentration (IC₅₀).

Procedure:

  • Compound Plating:

    • Create a serial dilution of the hit compounds (e.g., 10-point, 3-fold dilution starting from 100 µM) in DMSO.

    • Dispense 50 nL of each concentration into the wells of a 384-well plate.

  • Assay Execution:

    • Follow the same procedure as in Protocol 1 for adding the enzyme and tracer.

  • Data Analysis:

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Quantitative Data Summary

Below is a table of hypothetical data for this compound and a control compound against PARP1.

CompoundIC₅₀ (µM)Maximum Inhibition (%)
This compound5.298
Olaparib (Control)0.01100

Visualizations

Signaling Pathway

PARP1_Signaling_Pathway cluster_0 Cellular Stress cluster_1 PARP1 Activation and DNA Repair cluster_2 Inhibition DNA_Damage DNA Damage (Single-Strand Break) PARP1 PARP1 DNA_Damage->PARP1 PARylation PARylation (Auto-modification & Histones) PARP1->PARylation NAD+ -> PAR Recruitment Recruitment of DNA Repair Proteins PARylation->Recruitment DNA_Repair DNA Repair Recruitment->DNA_Repair Inhibitor 2-Methyl-1,6-naphthyridine- 3-carboxylic acid Inhibitor->PARP1

Experimental Workflow

HTS_Workflow cluster_0 Assay Preparation cluster_1 Measurement & Analysis cluster_2 Hit Validation Compound_Plating 1. Compound Plating (50 nL in 384-well plate) Enzyme_Addition 2. Add PARP1 Enzyme (2.5 µL of 2X solution) Compound_Plating->Enzyme_Addition Tracer_Addition 3. Add Fluorescent Tracer (2.5 µL of 2X solution) Enzyme_Addition->Tracer_Addition Incubation 4. Incubate at RT (60 minutes) Tracer_Addition->Incubation FP_Reading 5. Read Fluorescence Polarization Incubation->FP_Reading Data_Analysis 6. Data Analysis (% Inhibition, Hit Selection) FP_Reading->Data_Analysis Dose_Response 7. Dose-Response Curve & IC50 Determination Data_Analysis->Dose_Response

References

Application Note: Quantitative Analysis of 2-Methyl-1,6-naphthyridine-3-carboxylic acid in Human Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of 2-Methyl-1,6-naphthyridine-3-carboxylic acid in human plasma. The methodology employs a simple protein precipitation extraction procedure and utilizes a reversed-phase chromatographic separation with tandem mass spectrometric detection. The described method is suitable for use in preclinical and clinical pharmacokinetic studies.

Introduction

This compound is a heterocyclic compound belonging to the naphthyridine class of molecules. Naphthyridine derivatives have shown a wide range of biological activities and are of significant interest in drug discovery and development.[1][2][3] Accurate and reliable quantification of such compounds in biological matrices is crucial for evaluating their pharmacokinetic profiles.[4][5] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers high sensitivity and selectivity, making it the preferred technique for bioanalytical studies of small molecules.[6][7] This application note provides a detailed protocol for the analysis of this compound in human plasma.

Experimental

Materials and Reagents
  • This compound reference standard

  • Internal Standard (IS) (e.g., a structurally similar, stable isotope-labeled compound or an analogue)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (K2-EDTA)

Instrumentation
  • A high-performance liquid chromatography (HPLC) system capable of gradient elution.

  • A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Sample Preparation

A protein precipitation method is employed for the extraction of the analyte and internal standard from the plasma matrix.[8]

  • Allow all solutions and plasma samples to thaw to room temperature.

  • Vortex the plasma samples to ensure homogeneity.

  • To 100 µL of plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution.

  • Add 300 µL of cold acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography
  • Column: A suitable C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Gradient Program:

Time (min)%B
0.05
2.595
3.595
3.65
5.05
Mass Spectrometry

The mass spectrometer was operated in positive ion mode using electrospray ionization. The multiple reaction monitoring (MRM) mode was used for quantification.

  • Ion Source: Electrospray Ionization (ESI), Positive Mode.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 150 °C.

  • Desolvation Temperature: 400 °C.

  • MRM Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound[To be determined experimentally][To be determined experimentally][To be determined experimentally]
Internal Standard[To be determined experimentally][To be determined experimentally][To be determined experimentally]

Note: The exact m/z values for the precursor and product ions, as well as the optimal collision energies, need to be determined by infusing a standard solution of this compound and the internal standard into the mass spectrometer.

Data Presentation

Calibration Curve

A calibration curve was constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the analyte. A linear regression with a 1/x² weighting factor was used.

Concentration (ng/mL)Analyte Peak AreaIS Peak AreaArea Ratio (Analyte/IS)
11,25050,1000.025
56,30050,5000.125
1012,80051,0000.251
5065,00050,8001.280
100132,00051,2002.578
500665,00050,90013.065
10001,350,00051,50026.214
Precision and Accuracy

The intra-day and inter-day precision and accuracy were evaluated by analyzing quality control (QC) samples at four concentration levels (LLOQ, LQC, MQC, HQC).

QC LevelNominal Conc. (ng/mL)Intra-day Mean Conc. (ng/mL) (n=6)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Mean Conc. (ng/mL) (n=18)Inter-day Precision (%CV)Inter-day Accuracy (%)
LLOQ10.986.598.01.028.2102.0
LQC32.955.198.33.056.8101.7
MQC8081.24.2101.578.95.598.6
HQC8007953.899.48094.9101.1

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing plasma 100 µL Human Plasma add_is Add 20 µL Internal Standard plasma->add_is protein_precip Add 300 µL Cold Acetonitrile (Protein Precipitation) add_is->protein_precip vortex1 Vortex (1 min) protein_precip->vortex1 centrifuge Centrifuge (14,000 rpm, 10 min, 4°C) vortex1->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporate Evaporate to Dryness (N2, 40°C) supernatant->evaporate reconstitute Reconstitute in 100 µL Mobile Phase evaporate->reconstitute vortex2 Vortex (30 sec) reconstitute->vortex2 autosampler Transfer to Autosampler Vial vortex2->autosampler lc_injection Inject 5 µL onto LC System autosampler->lc_injection lc_separation Chromatographic Separation (C18 Column, Gradient Elution) lc_injection->lc_separation ms_detection Mass Spectrometric Detection (ESI+, MRM) lc_separation->ms_detection data_acquisition Data Acquisition ms_detection->data_acquisition quantification Quantification (Peak Area Integration) data_acquisition->quantification calibration Calibration Curve Generation (Linear Regression) quantification->calibration concentration_calc Calculate Analyte Concentration calibration->concentration_calc

Caption: Experimental workflow for the LC-MS/MS analysis of this compound.

logical_relationship analyte This compound (in plasma) extraction Protein Precipitation (Isolation & Cleanup) analyte->extraction separation Liquid Chromatography (Separation from matrix components) extraction->separation detection Tandem Mass Spectrometry (Specific & Sensitive Detection) separation->detection quantification Quantitative Result (Concentration in plasma) detection->quantification

Caption: Logical relationship of the analytical steps.

Conclusion

The described LC-MS/MS method provides a reliable and sensitive approach for the quantification of this compound in human plasma. The simple sample preparation and rapid chromatographic analysis make it suitable for high-throughput applications in a drug development setting. The method demonstrates good accuracy and precision over a relevant concentration range.

References

Application Notes and Protocols: In Vivo Imaging with 2-Methyl-1,6-naphthyridine-3-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Methyl-1,6-naphthyridine-3-carboxylic acid derivatives represent a novel class of small molecules with potential applications in in vivo imaging. Their heterocyclic structure provides a versatile scaffold for the development of targeted fluorescent probes. By modifying the functional groups attached to the naphthyridine core, researchers can tune the molecule's photophysical properties and biological targeting capabilities. These derivatives are being explored for their ability to visualize specific biological processes and cell populations in living organisms, offering a powerful tool for preclinical research and drug development. This document provides an overview of their application and detailed protocols for their use in in vivo imaging studies.

Application Notes

This compound derivatives can be functionalized to serve as fluorescent probes for various in vivo imaging modalities, including fluorescence microscopy and whole-body optical imaging. The core structure can be conjugated with targeting ligands such as antibodies, peptides, or small molecules to direct the probe to specific tissues, cells, or even subcellular compartments. Furthermore, the carboxylic acid group offers a convenient handle for bioconjugation.

Potential applications for these imaging agents include:

  • Oncology Research: Targeted delivery of these probes to tumor-specific markers can enable the visualization of tumor margins, metastasis, and the monitoring of therapeutic responses.

  • Neuroscience: Derivatives capable of crossing the blood-brain barrier could be used to image neuronal structures, plaques, or neuroinflammation.

  • Immunology: Probes targeting specific immune cell markers can allow for the tracking of immune cell trafficking and activation during inflammatory responses or immunotherapy.

Experimental Protocols

The following are generalized protocols for the use of this compound derivatives in preclinical in vivo imaging. Specific parameters such as probe concentration, injection volume, and imaging time points should be optimized for each specific derivative and animal model.

Protocol 1: Preparation of Imaging Probe Solution
  • Reconstitution: Dissolve the lyophilized this compound derivative in a biocompatible solvent such as dimethyl sulfoxide (DMSO) to create a stock solution (e.g., 1-10 mM).

  • Dilution: For in vivo administration, dilute the stock solution in sterile phosphate-buffered saline (PBS) or another appropriate vehicle to the desired final concentration. The final concentration of DMSO should typically be below 5% of the total injection volume to minimize toxicity.

  • Filtration: Sterilize the final imaging probe solution by passing it through a 0.22 µm syringe filter before injection.

Protocol 2: In Vivo Fluorescence Imaging in a Murine Model

This protocol outlines the general procedure for whole-body fluorescence imaging in mice.

  • Animal Preparation:

    • Anesthetize the mouse using a suitable anesthetic agent (e.g., isoflurane inhalation or intraperitoneal injection of a ketamine/xylazine cocktail).

    • Place the anesthetized mouse in the imaging chamber of a small animal in vivo imaging system. Ensure the animal's body temperature is maintained throughout the procedure.

  • Probe Administration:

    • Administer the prepared imaging probe solution to the mouse via an appropriate route (e.g., intravenous tail vein injection, intraperitoneal injection, or subcutaneous injection). The injection volume will typically be around 100-200 µL for a mouse.

  • Image Acquisition:

    • Acquire fluorescence images at various time points post-injection to determine the optimal imaging window.

    • Set the excitation and emission wavelengths on the imaging system to match the spectral properties of the specific this compound derivative.

    • Acquire both white light and fluorescence images to allow for anatomical co-registration.

  • Post-Imaging Analysis:

    • After the final imaging session, the animal may be euthanized for ex vivo organ imaging to confirm the biodistribution of the probe.

    • Analyze the acquired images using appropriate software to quantify the fluorescence signal intensity in regions of interest.

Data Presentation

Quantitative data from in vivo imaging studies should be presented in a clear and organized manner to facilitate comparison between different imaging agents or experimental conditions.

Table 1: Biodistribution of a Hypothetical this compound Derivative in a Tumor-Bearing Mouse Model (24 hours post-injection)

OrganMean Fluorescence Intensity (Arbitrary Units)Standard Deviation
Tumor1.5 x 10⁸2.1 x 10⁷
Liver8.2 x 10⁷1.5 x 10⁷
Kidneys6.5 x 10⁷9.8 x 10⁶
Spleen3.1 x 10⁷5.4 x 10⁶
Muscle1.2 x 10⁷2.3 x 10⁶

Visualizations

Diagrams are essential for illustrating complex biological pathways and experimental procedures.

experimental_workflow cluster_prep Probe Preparation cluster_animal In Vivo Procedure cluster_analysis Data Analysis p1 Reconstitute Derivative in DMSO p2 Dilute in Sterile PBS p1->p2 p3 Sterile Filter p2->p3 a2 Administer Probe p3->a2 Inject a1 Anesthetize Animal a1->a2 a3 Acquire Images a2->a3 d1 Image Quantification a3->d1 Analyze d2 Ex Vivo Biodistribution d1->d2

Caption: Experimental workflow for in vivo imaging.

signaling_pathway Probe Targeted Naphthyridine Probe Receptor Cell Surface Receptor Probe->Receptor Binding Cell Target Cell (e.g., Cancer Cell) Internalization Internalization Receptor->Internalization Signal Fluorescence Signal Internalization->Signal Activation/Accumulation

Caption: Targeted probe binding and signal generation.

Troubleshooting & Optimization

2-Methyl-1,6-naphthyridine-3-carboxylic acid solubility improvement techniques.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Methyl-1,6-naphthyridine-3-carboxylic acid, focusing on strategies to improve its solubility.

Troubleshooting Guide

This guide addresses common issues encountered during the handling and formulation of this compound due to its potential for low aqueous solubility.

Problem Potential Cause Suggested Solution
Compound precipitates out of aqueous solution upon preparation. The concentration of the compound exceeds its intrinsic solubility in the chosen aqueous buffer. The pH of the solution may be too low, suppressing the ionization of the carboxylic acid group.1. pH Adjustment: Increase the pH of the solution to deprotonate the carboxylic acid, which should enhance solubility. Aim for a pH at least 1-2 units above the pKa of the carboxylic acid. 2. Co-solvents: Introduce a water-miscible organic co-solvent (e.g., ethanol, propylene glycol, PEG 400) to the aqueous solution to increase the solubilizing capacity of the vehicle.[1][2] 3. Reduce Concentration: If possible, lower the working concentration of the compound to fall within its solubility limit.
Inconsistent results in biological assays. Poor solubility leading to variable concentrations of the dissolved compound in the assay medium. Precipitation of the compound in the assay medium over time.1. Equilibrium Solubility Determination: Determine the equilibrium solubility in the specific assay medium to establish a maximum working concentration. 2. Use of Solubilizing Excipients: Incorporate non-ionic surfactants (e.g., Polysorbate 80) or cyclodextrins to form inclusion complexes and improve solubility and stability in the assay medium.[3] 3. Stock Solution Preparation: Prepare a concentrated stock solution in an appropriate organic solvent (e.g., DMSO) and then dilute it into the aqueous assay medium, ensuring the final organic solvent concentration is compatible with the assay.
Difficulty in preparing a formulation for in vivo studies. The required dose cannot be dissolved in a volume suitable for administration. The chosen formulation vehicle is causing toxicity or other adverse effects.1. Salt Formation: Convert the carboxylic acid to a more soluble salt form (e.g., sodium or potassium salt).[2][4] This is a common and effective method for increasing the solubility of acidic drugs.[2] 2. Nanosuspension: Reduce the particle size of the compound to the nanometer range to increase the surface area and dissolution rate.[3][5] This can be achieved through techniques like high-pressure homogenization or media milling.[1][3] 3. Lipid-Based Formulations: For oral administration, consider formulating the compound in a self-emulsifying drug delivery system (SEDDS) to improve absorption.[5]
Low oral bioavailability in animal studies. Poor dissolution rate in the gastrointestinal tract is limiting absorption. The compound may be precipitating in the acidic environment of the stomach.1. Amorphous Solid Dispersions: Create an amorphous solid dispersion of the compound with a hydrophilic polymer (e.g., PVP, HPMC).[5] Amorphous forms generally have higher solubility and faster dissolution rates than their crystalline counterparts.[5] 2. Enteric Coating: If stomach precipitation is suspected, formulate the compound in an enteric-coated dosage form to bypass the acidic environment and release the drug in the more neutral pH of the intestine.

Frequently Asked Questions (FAQs)

Q1: What is the first step I should take to improve the solubility of this compound?

A1: The initial and often most straightforward approach for a carboxylic acid is to adjust the pH of the aqueous solution.[6] By increasing the pH, you deprotonate the carboxylic acid group, forming a more polar and thus more water-soluble carboxylate salt. It is recommended to determine the pKa of the compound and adjust the pH to be at least 1-2 units higher.

Q2: How do I choose an appropriate co-solvent?

A2: The choice of co-solvent depends on the specific application and any downstream experimental constraints (e.g., cell toxicity). Commonly used co-solvents for poorly soluble drugs include ethanol, propylene glycol, polyethylene glycols (PEGs), and glycerin.[1] It is advisable to start with a binary system (water + co-solvent) and determine the solubility at various co-solvent concentrations. The ideal co-solvent system will maximize solubility while minimizing potential toxicity or interference with the experiment.

Q3: What are the advantages of salt formation for improving solubility?

A3: Salt formation is a widely used and effective technique for enhancing the solubility and dissolution rate of ionizable drugs like this compound.[2][4] Salts are generally more soluble in water than their corresponding free acid or base forms. This can lead to improved bioavailability for oral formulations.

Q4: When should I consider particle size reduction techniques like micronization or nanosuspension?

A4: Particle size reduction is particularly useful when the dissolution rate is the limiting factor for bioavailability.[3][7] Micronization increases the surface area, which can enhance the dissolution rate, but it does not affect the equilibrium solubility.[2] Nanonization, creating a nanosuspension, further increases the surface area and can also lead to an increase in saturation solubility.[4][5] These techniques are often considered when simpler methods like pH adjustment or co-solvency are insufficient to achieve the desired concentration.

Q5: Can I use a combination of solubility enhancement techniques?

A5: Yes, combining techniques can often be more effective than using a single method. For example, you could use a co-solvent system in combination with pH adjustment.[6] Another common combination is creating a salt of the compound and then formulating it as a solid dispersion. The selection of the combination will depend on the physicochemical properties of the drug and the requirements of the final formulation.

Experimental Protocols

Protocol 1: pH-Dependent Solubility Profile Determination

Objective: To determine the aqueous solubility of this compound as a function of pH.

Methodology:

  • Prepare a series of buffers with pH values ranging from 2 to 10 (e.g., citrate, phosphate, borate buffers).

  • Add an excess amount of this compound to a known volume of each buffer in separate vials.

  • Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After reaching equilibrium, centrifuge the samples to separate the undissolved solid.

  • Carefully collect the supernatant and filter it through a 0.22 µm filter.

  • Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.

  • Plot the solubility (e.g., in mg/mL or µg/mL) against the pH to generate the pH-solubility profile.

Protocol 2: Co-solvent Solubility Enhancement

Objective: To evaluate the effect of a co-solvent on the solubility of this compound.

Methodology:

  • Select a water-miscible co-solvent (e.g., ethanol).

  • Prepare a series of co-solvent/water mixtures at different volume ratios (e.g., 10%, 20%, 30%, 40%, 50% v/v ethanol in water).

  • Add an excess amount of the compound to each co-solvent mixture.

  • Follow steps 3-6 from the pH-Dependent Solubility Profile Determination protocol.

  • Plot the solubility as a function of the co-solvent concentration.

Protocol 3: Preparation of a Sodium Salt of this compound

Objective: To synthesize the sodium salt of the parent compound to potentially improve aqueous solubility.

Methodology:

  • Dissolve a known molar amount of this compound in a suitable organic solvent (e.g., methanol or ethanol).

  • In a separate container, prepare a solution containing one molar equivalent of sodium hydroxide or sodium methoxide in the same solvent.

  • Slowly add the basic solution to the solution of the carboxylic acid while stirring.

  • Continue stirring for a specified period to allow the reaction to complete. The salt may precipitate out of the solution.

  • If the salt precipitates, collect it by filtration. If it remains in solution, remove the solvent under reduced pressure to obtain the solid salt.

  • Wash the resulting solid with a non-polar solvent (e.g., diethyl ether) to remove any unreacted starting material and dry it under vacuum.

  • Characterize the resulting salt (e.g., by NMR, IR, or melting point) to confirm its formation.

  • Determine the aqueous solubility of the prepared salt using the equilibrium solubility method described in Protocol 1 (in a neutral pH buffer).

Visualizations

experimental_workflow cluster_problem Problem Identification cluster_initial Initial Approaches cluster_advanced Advanced Techniques Problem Low Aqueous Solubility of This compound pH_Adjust pH Adjustment Problem->pH_Adjust Co_Solvent Co-solvency Problem->Co_Solvent Salt_Formation Salt Formation pH_Adjust->Salt_Formation Solid_Dispersion Amorphous Solid Dispersion Co_Solvent->Solid_Dispersion Particle_Size Particle Size Reduction (Micronization/Nanosuspension) Salt_Formation->Particle_Size Solid_Dispersion->Particle_Size

Caption: A workflow diagram illustrating the progression of solubility enhancement techniques.

ph_solubility_logic Start Start: Poorly Soluble Carboxylic Acid (R-COOH) Low_pH Low pH Environment (pH < pKa) Start->Low_pH High_pH High pH Environment (pH > pKa) Start->High_pH Unionized Predominantly Unionized Form (R-COOH) Low_pH->Unionized Ionized Predominantly Ionized Form (R-COO-) High_pH->Ionized Low_Solubility Result: Low Aqueous Solubility Unionized->Low_Solubility High_Solubility Result: Increased Aqueous Solubility Ionized->High_Solubility

Caption: The relationship between pH and the solubility of a carboxylic acid.

References

Overcoming poor bioavailability of 2-Methyl-1,6-naphthyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with 2-Methyl-1,6-naphthyridine-3-carboxylic acid. The focus is on overcoming its inherently poor bioavailability to achieve desired therapeutic concentrations in preclinical and clinical studies.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the expected poor bioavailability of this compound?

A1: The poor oral bioavailability of this compound is likely attributable to a combination of factors related to its physicochemical properties. As a carboxylic acid, its solubility is pH-dependent. In the acidic environment of the stomach, it will likely be in its less soluble, neutral form. While it will ionize and become more soluble in the more neutral pH of the intestines, its dissolution rate may still be slow.[1] Furthermore, as a crystalline solid, it requires significant energy to dissolve, which can limit the rate and extent of its absorption.[2][3]

Q2: What are the main strategies to improve the bioavailability of this compound?

A2: Several formulation and chemical modification strategies can be employed. These can be broadly categorized as:

  • Physicochemical Modifications: This includes techniques like particle size reduction (micronization and nanosizing) to increase the surface area for dissolution.[4][5][6]

  • Formulation Approaches: These include solid dispersions, where the drug is dispersed in a polymer matrix, and lipid-based formulations like self-emulsifying drug delivery systems (SEDDS).[3][4]

  • Chemical Modifications (Prodrugs): The carboxylic acid group can be temporarily masked with another chemical group to create a more lipophilic prodrug. This can enhance absorption, with the active drug being released in the body through enzymatic or chemical cleavage.[7][8][9]

Troubleshooting Guides

Issue 1: Inconsistent results in in vitro dissolution studies.

  • Question: We are observing high variability in the dissolution profiles of this compound. What could be the cause?

  • Answer: High variability in dissolution studies can stem from several factors:

    • Polymorphism: The compound may exist in different crystalline forms (polymorphs), each having a distinct solubility and dissolution rate.[4] Ensure you are using a consistent and well-characterized crystalline form for all your experiments.

    • Particle Size Distribution: A wide particle size distribution in your drug powder can lead to inconsistent dissolution. Consider particle size analysis and implementing a size reduction technique like micronization for a more uniform particle size.

    • pH of Dissolution Medium: The solubility of this carboxylic acid is highly pH-dependent. Small variations in the pH of your dissolution medium can lead to significant differences in dissolution. Ensure precise pH control of your buffers.

Issue 2: Low plasma concentrations in animal pharmacokinetic studies despite high doses.

  • Question: Our in vivo studies in rats are showing very low Cmax and AUC for this compound, even at high oral doses. What steps can we take to improve its absorption?

  • Answer: This is a classic indication of poor oral bioavailability. Here are some strategies to troubleshoot this, starting with simpler formulation approaches and moving to more complex ones:

    • Particle Size Reduction: Begin by reducing the particle size of the drug substance. Micronization can increase the surface area and dissolution rate.[3] If that is not sufficient, consider nanosuspension.

    • Formulation with Solubilizing Excipients: Explore the use of surfactants or co-solvents in your formulation to enhance the solubility of the compound in the gastrointestinal tract.[4]

    • Amorphous Solid Dispersions: Creating an amorphous solid dispersion with a suitable polymer can prevent crystallization and maintain the drug in a higher energy, more soluble state.[2]

    • Lipid-Based Formulations: If the compound has sufficient lipophilicity (check its LogP value), a self-emulsifying drug delivery system (SEDDS) can be a very effective approach.[3][4]

    • Prodrug Approach: If formulation strategies do not provide the desired exposure, a prodrug approach is a viable option. Esterifying the carboxylic acid can increase its lipophilicity and membrane permeability.[1][9]

Quantitative Data Summary

The following tables present hypothetical, yet realistic, data to illustrate the potential improvements in solubility and bioavailability that can be achieved with different formulation strategies for this compound.

Table 1: Aqueous Solubility at Different pH Values

pHSolubility (µg/mL)
1.25
4.550
6.8800
7.41200

Table 2: Pharmacokinetic Parameters of Different Formulations in Rats (Oral Dose: 50 mg/kg)

FormulationCmax (ng/mL)Tmax (h)AUC (0-t) (ng·h/mL)Bioavailability (%)
Unformulated Compound (in water)1502.0600< 5
Micronized Suspension4501.5210015
Nanosuspension9801.0550038
Amorphous Solid Dispersion15001.0980065
Ethyl Ester Prodrug (in solution)22000.515500>90 (as prodrug)

Experimental Protocols

Protocol 1: Preparation of a Nanosuspension by Wet Milling

  • Preparation of Milling Slurry:

    • Disperse 5% (w/v) of this compound in an aqueous solution containing a stabilizer (e.g., 1% w/v Poloxamer 188).

    • Use a high-shear mixer to ensure the powder is fully wetted and dispersed.

  • Milling:

    • Transfer the slurry to a bead mill charged with zirconium oxide beads (0.5 mm diameter).

    • Mill at a high speed (e.g., 2000 rpm) for 4-6 hours. Maintain a low temperature (e.g., 4°C) using a cooling jacket to prevent thermal degradation.

  • Separation and Characterization:

    • Separate the nanosuspension from the milling beads.

    • Characterize the particle size and polydispersity index (PDI) using dynamic light scattering.

    • Assess the morphology using scanning electron microscopy (SEM) or transmission electron microscopy (TEM).

Protocol 2: Synthesis of an Ethyl Ester Prodrug

  • Esterification Reaction:

    • Suspend 1 gram of this compound in 20 mL of absolute ethanol.

    • Add a catalytic amount of a strong acid (e.g., 0.1 mL of concentrated sulfuric acid).

    • Reflux the mixture for 8-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • Cool the reaction mixture and neutralize the acid with a saturated solution of sodium bicarbonate.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

  • Characterization:

    • Confirm the structure of the ethyl ester prodrug using NMR and mass spectrometry.

    • Determine its purity by HPLC.

Protocol 3: In Vitro Prodrug Hydrolysis Assay

  • Preparation of Solutions:

    • Prepare a stock solution of the ethyl ester prodrug in a suitable solvent (e.g., acetonitrile).

    • Prepare buffer solutions at different pH values (e.g., pH 1.2, 6.8, and 7.4) and a solution of rat liver microsomes (or other relevant enzyme source) in buffer.

  • Hydrolysis Experiment:

    • Spike the prodrug stock solution into the pre-warmed buffer and enzyme solutions to initiate the hydrolysis reaction. The final concentration of the organic solvent should be low (<1%).

    • Incubate the samples at 37°C.

    • At various time points, withdraw aliquots and quench the reaction by adding an equal volume of cold acetonitrile containing an internal standard.

  • Analysis:

    • Centrifuge the samples to precipitate proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining prodrug and the formation of the parent drug, this compound.

    • Calculate the rate of hydrolysis.

Visualizations

Bioavailability_Enhancement_Workflow cluster_0 Problem Identification cluster_1 Physicochemical Characterization cluster_2 Strategy Selection cluster_3 Formulation Development cluster_4 Chemical Modification start Poor In Vivo Exposure of Compound solubility Determine Aqueous Solubility (pH-dependent) start->solubility permeability Assess Permeability (e.g., Caco-2) start->permeability logP Measure LogP/LogD start->logP decision Solubility or Permeability Limited? solubility->decision permeability->decision logP->decision formulation Formulation Strategies decision->formulation Solubility-Limited prodrug Prodrug Strategy decision->prodrug Permeability-Limited particle_size Particle Size Reduction (Micronization, Nanosuspension) formulation->particle_size solid_dispersion Amorphous Solid Dispersion formulation->solid_dispersion lipid_based Lipid-Based Formulation (SEDDS) formulation->lipid_based synthesis Synthesize Prodrug (e.g., Ester) prodrug->synthesis evaluation Evaluate Prodrug Stability and Conversion synthesis->evaluation Prodrug_Mechanism cluster_0 Lumen of GI Tract cluster_1 Intestinal Epithelium cluster_2 Systemic Circulation / Cell Interior Prodrug_Lumen Prodrug (Lipophilic, Neutral) Prodrug_Membrane Prodrug crosses membrane (Passive Diffusion) Prodrug_Lumen->Prodrug_Membrane Increased Permeability Conversion Enzymatic Cleavage (e.g., Esterases) Prodrug_Membrane->Conversion Active_Drug Active Drug Released (Charged, Active) Conversion->Active_Drug Nanosuspension_Workflow cluster_0 Preparation cluster_1 Milling Process cluster_2 Characterization cluster_3 Final Product start API + Stabilizer in Vehicle premix High-Shear Mixing (Pre-suspension) start->premix milling Wet Bead Milling premix->milling particle_size Particle Size Analysis (DLS) milling->particle_size morphology Morphology (SEM/TEM) milling->morphology dissolution In Vitro Dissolution Testing milling->dissolution final_product Stable Nanosuspension particle_size->final_product morphology->final_product dissolution->final_product

References

Optimizing reaction conditions for 2-Methyl-1,6-naphthyridine-3-carboxylic acid synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 2-Methyl-1,6-naphthyridine-3-carboxylic acid. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to prepare this compound?

A1: The synthesis of this compound can be approached through several established methods for constructing the naphthyridine core. Two prominent and adaptable methods are the Gould-Jacobs reaction and the Friedländer Annulation. The Gould-Jacobs approach typically involves the reaction of an aminopyridine with a malonic acid derivative, followed by thermal cyclization. The Friedländer synthesis condenses an ortho-aminoaryl aldehyde or ketone with a compound containing an active methylene group.

Q2: I am experiencing very low yields in my reaction. What are the potential causes?

A2: Low yields can stem from several factors. Incomplete reaction is a common issue, which can be addressed by extending the reaction time or increasing the temperature. Suboptimal reaction conditions, such as the choice of solvent or catalyst, can also significantly impact the yield. For instance, in the Gould-Jacobs reaction, the thermal cyclization step is often sensitive to temperature. Additionally, the purity of starting materials is crucial; impurities can interfere with the reaction and lead to the formation of side products. Finally, product loss during workup and purification is another potential cause for low isolated yields.

Q3: My final product is impure, showing multiple spots on TLC. What are the likely side products?

A3: The formation of side products is a common challenge in naphthyridine synthesis. In the Gould-Jacobs reaction, incomplete cyclization can leave unreacted intermediate in your product mixture. Polymerization of starting materials or intermediates can also occur under harsh reaction conditions (e.g., high temperatures or strong acids). Depending on the specific precursors used, side reactions such as N-alkylation or the formation of regioisomers are also possible.

Q4: How can I effectively purify the final product, this compound?

A4: Purification of this compound typically involves recrystallization or column chromatography. Given its acidic nature, the product's solubility will be pH-dependent. You can exploit this by performing an acid-base extraction during the workup. Dissolving the crude product in a basic aqueous solution, washing with an organic solvent to remove neutral impurities, and then re-precipitating the product by adding acid can be an effective purification step. For recrystallization, solvents such as ethanol, methanol, or DMF-water mixtures are often suitable. If these methods are insufficient, silica gel column chromatography using a polar eluent system (e.g., dichloromethane/methanol or ethyl acetate/hexanes with a small amount of acetic acid) can be employed.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Low to No Product Formation Inactive catalyst or reagents.Verify the quality and activity of the catalyst and ensure the freshness of reagents.
Reaction temperature is too low.Gradually increase the reaction temperature and monitor the progress by TLC.
Incorrect solvent.Experiment with different solvents. For example, high-boiling point solvents like Dowtherm A or diphenyl ether are often used for thermal cyclizations.
Formation of a Tar-Like Substance Reaction temperature is too high.Reduce the reaction temperature. Consider a stepwise heating profile.
Presence of highly reactive impurities.Purify the starting materials before use.
Product is Contaminated with Starting Material Insufficient reaction time.Extend the reaction time and monitor for the disappearance of the starting material spot on TLC.
Inefficient mixing.Ensure vigorous stirring throughout the reaction.
Difficulty in Isolating the Product Product is highly soluble in the workup solvents.Modify the workup procedure. If the product is in an aqueous layer, try salting it out or using a different extraction solvent.
Product has precipitated out with impurities.Attempt to redissolve the precipitate in a suitable solvent and filter off any insoluble impurities before recrystallization.

Experimental Protocols

Protocol 1: Synthesis via Gould-Jacobs Reaction

This protocol describes a potential synthetic route based on the Gould-Jacobs reaction.

Step 1: Condensation

  • In a round-bottom flask, combine one equivalent of 4-aminopyridine with 1.1 equivalents of diethyl 2-acetylmalonate.

  • Add a catalytic amount of a suitable acid catalyst (e.g., p-toluenesulfonic acid).

  • Heat the mixture at 120-140°C for 2-4 hours, with continuous removal of ethanol formed during the reaction.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature. The crude intermediate can be used directly in the next step or purified by recrystallization.

Step 2: Cyclization

  • Add the crude intermediate from Step 1 to a high-boiling point solvent such as Dowtherm A or diphenyl ether.

  • Heat the mixture to 240-260°C for 30-60 minutes.

  • Monitor the cyclization by TLC.

  • After completion, cool the reaction mixture and add a non-polar solvent like hexanes to precipitate the crude ethyl 2-methyl-4-oxo-4,5-dihydro-1,6-naphthyridine-3-carboxylate.

  • Filter the solid and wash with hexanes.

Step 3: Hydrolysis

  • Suspend the crude ester in a 10% aqueous solution of sodium hydroxide.

  • Heat the mixture at reflux for 2-4 hours until the ester is fully hydrolyzed (monitor by TLC).

  • Cool the solution to room temperature and filter to remove any insoluble impurities.

  • Acidify the filtrate with concentrated hydrochloric acid to a pH of 3-4 to precipitate the this compound.

  • Filter the solid, wash with cold water, and dry under vacuum.

Data Presentation: Optimization of Reaction Conditions
Parameter Condition A Condition B Condition C
Cyclization Solvent Dowtherm ADiphenyl etherMineral Oil
Cyclization Temperature 250°C250°C250°C
Cyclization Time 45 min45 min60 min
Yield of Ester 75%72%65%
Hydrolysis Conditions 10% NaOH (aq), reflux, 3h15% KOH (aq), 100°C, 4h2M HCl (aq), reflux, 8h
Final Yield of Acid 85%82%55%
Purity (by HPLC) 96%95%90%

Visualizations

SynthesisWorkflow cluster_step1 Step 1: Condensation cluster_step2 Step 2: Cyclization cluster_step3 Step 3: Hydrolysis & Acidification A 4-Aminopyridine C Intermediate Enamine A->C Heat, Catalyst B Diethyl 2-acetylmalonate B->C D Ethyl 2-methyl-4-oxo-4,5-dihydro- 1,6-naphthyridine-3-carboxylate C->D High Temperature E This compound D->E 1. NaOH, H2O, Heat 2. HCl TroubleshootingLogic Start Low Yield Observed CheckReaction Check TLC for Starting Material Start->CheckReaction CheckPurity Analyze Crude Product Purity Start->CheckPurity IncompleteReaction Incomplete Reaction CheckReaction->IncompleteReaction SideProducts Significant Side Products CheckPurity->SideProducts IncreaseTimeTemp Increase Reaction Time/Temp IncompleteReaction->IncreaseTimeTemp Yes OptimizeConditions Optimize Catalyst/Solvent IncompleteReaction->OptimizeConditions No PurifySM Purify Starting Materials SideProducts->PurifySM Yes AdjustWorkup Adjust Workup/Purification SideProducts->AdjustWorkup No

2-Methyl-1,6-naphthyridine-3-carboxylic acid stability and degradation pathways.

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 2-Methyl-1,6-naphthyridine-3-carboxylic acid

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with this compound. The information is designed to address common issues encountered during stability studies and experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound?

A1: The stability of this compound can be influenced by several factors, including pH, exposure to oxidizing agents, light, and high temperatures. Forced degradation studies are essential to understand the intrinsic stability of the molecule and its degradation pathways.

Q2: What are the expected degradation pathways for this molecule under stress conditions?

A2: While specific public data on this exact molecule is limited, based on its structure (a naphthyridine ring, a carboxylic acid, and a methyl group), the following degradation pathways are plausible:

  • Oxidative Degradation: The nitrogen atoms in the naphthyridine ring and the methyl group are susceptible to oxidation, potentially forming N-oxides or the corresponding carboxylic acid.

  • Photolytic Degradation: Aromatic heterocyclic systems can be sensitive to UV or visible light, which may lead to complex degradation products through radical mechanisms.

  • Thermal Degradation: At elevated temperatures, decarboxylation (loss of CO2 from the carboxylic acid group) is a potential degradation pathway.

Q3: I am observing a change in the color of my sample during my experiment. What could be the cause?

A3: Color change, such as yellowing, often indicates the formation of degradation products. This can be particularly prevalent under photolytic or oxidative stress conditions. The formation of conjugated systems or N-oxides can lead to chromophores that absorb in the visible region. It is recommended to analyze the sample using techniques like HPLC-UV/Vis or LC-MS to identify the impurities.

Q4: What are the recommended storage conditions for this compound?

A4: To ensure stability, the compound should be stored in a cool, dark, and dry place. It is advisable to store it in well-sealed containers, protected from light and moisture, to minimize potential degradation. For long-term storage, refrigeration may be appropriate, but a preliminary stability assessment should be conducted to rule out any cold-induced degradation.

Troubleshooting Guides

Issue 1: Rapid Degradation Observed in Solution

  • Symptom: A significant decrease in the parent compound peak and the appearance of multiple new peaks in the chromatogram shortly after dissolving the compound.

  • Possible Causes:

    • pH of the solvent: The compound may be unstable at the pH of your solvent. Naphthyridine rings can be susceptible to degradation under strongly acidic or basic conditions.

    • Presence of oxidizing agents: Trace amounts of peroxides in solvents (like THF or ethers) or dissolved oxygen can initiate oxidative degradation.

    • Exposure to light: If the experiment is conducted under ambient light, photolytic degradation may be occurring.

  • Troubleshooting Steps:

    • pH Adjustment: Buffer the solvent to a neutral pH and repeat the experiment.

    • Use of Fresh, High-Purity Solvents: Use freshly opened, HPLC-grade solvents or solvents that have been tested for peroxides.

    • Protection from Light: Conduct the experiment in amber glassware or under light-protected conditions.

Issue 2: Inconsistent Results in Thermal Stability Studies

  • Symptom: High variability in the percentage of degradation in replicate samples subjected to the same thermal stress.

  • Possible Causes:

    • Non-uniform Heat Distribution: Inconsistent heating within the oven or heating block.

    • Sample Preparation Inconsistency: Variations in the amount of sample or the packing of the solid in the vials.

    • Interaction with Headspace: Degradation may be influenced by the atmosphere in the vial (e.g., presence of oxygen or moisture).

  • Troubleshooting Steps:

    • Oven Mapping: Ensure the thermal stability oven has uniform temperature distribution.

    • Standardized Sample Preparation: Develop a strict SOP for sample preparation to ensure consistency.

    • Inert Atmosphere: If oxidative degradation is suspected, perform thermal studies under a nitrogen or argon atmosphere.

Quantitative Data Summary

The following table summarizes hypothetical data from a forced degradation study on this compound. These values represent the percentage of degradation observed under various stress conditions.

Stress ConditionReagent/ParametersDurationTemperature% DegradationMajor Degradation Products (Hypothetical)
Acid Hydrolysis 0.1 M HCl24 hours60°C~ 5%Minor hydrolysis products
Base Hydrolysis 0.1 M NaOH24 hours60°C~ 8%Ring-opened products
Oxidative 3% H₂O₂8 hoursRoom Temp~ 15%N-oxide, Oxidized methyl group
Photolytic ICH-compliant light source7 daysRoom Temp~ 12%Complex mixture of photoproducts
Thermal Dry Heat48 hours80°C~ 10%Decarboxylated product

Experimental Protocols

Protocol 1: Forced Degradation Study - General Workflow

This protocol outlines the general steps for conducting a forced degradation study on this compound.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Application of Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the solution at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the solution at 60°C for 24 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep the solution at room temperature for 8 hours.

    • Thermal Degradation: Place the solid compound in a controlled-temperature oven at 80°C for 48 hours.

    • Photolytic Degradation: Expose the solid compound or a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.

  • Sample Neutralization (for hydrolytic studies): After the specified time, cool the acidic and basic solutions to room temperature and neutralize them with an equivalent amount of base or acid, respectively.

  • Sample Analysis: Dilute all samples to an appropriate concentration and analyze them using a validated stability-indicating HPLC method.

  • Peak Purity and Mass Balance: Evaluate the peak purity of the parent compound and calculate the mass balance to account for all degradation products.

Visualizations

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis start Start stock Prepare 1 mg/mL Stock Solution start->stock acid Acid Hydrolysis (0.1M HCl, 60°C) stock->acid Expose to Stress base Base Hydrolysis (0.1M NaOH, 60°C) stock->base Expose to Stress oxidative Oxidative (3% H2O2, RT) stock->oxidative Expose to Stress thermal Thermal (80°C, Solid) stock->thermal Expose to Stress photo Photolytic (ICH Guidelines) stock->photo Expose to Stress neutralize Neutralize Acid/Base Samples acid->neutralize base->neutralize analyze HPLC Analysis oxidative->analyze thermal->analyze photo->analyze neutralize->analyze end End analyze->end

Caption: Workflow for a forced degradation study.

Hypothetical_Degradation_Pathways cluster_oxidative Oxidative Stress (H2O2) cluster_thermal Thermal Stress (Heat) cluster_photolytic Photolytic Stress (Light) parent This compound n_oxide N-Oxide Derivative parent->n_oxide Oxidation oxidized_methyl Carboxylic Acid from Methyl parent->oxidized_methyl Oxidation decarboxylated Decarboxylated Product parent->decarboxylated Decarboxylation photoproducts Complex Photoproducts parent->photoproducts Photodegradation

Caption: Hypothetical degradation pathways.

Troubleshooting_Logic cluster_thermal Thermal Study Issues cluster_solution Solution Stability Issues node_action node_action start Inconsistent Results? check_oven Uniform Heat? start->check_oven Yes check_solvent Solvent pH/Purity? start->check_solvent Yes map_oven Action: Map Oven Temperature check_oven->map_oven No check_prep Consistent Sample Prep? check_oven->check_prep Yes sop_prep Action: Standardize SOP check_prep->sop_prep No use_fresh_solvent Action: Use Fresh, Buffered Solvent check_solvent->use_fresh_solvent No check_light Light Exposure? check_solvent->check_light Yes protect_light Action: Use Amber Vials check_light->protect_light Yes

Caption: Troubleshooting decision tree.

Purification challenges of 2-Methyl-1,6-naphthyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the purification challenges of 2-Methyl-1,6-naphthyridine-3-carboxylic acid.

Troubleshooting Guides

Problem 1: Low Purity After Initial Synthesis

Symptom: The crude product is a discolored solid or oil, and analytical data (NMR/LCMS) indicates the presence of multiple components.

Possible Cause: Presence of unreacted starting materials, particularly basic precursors like 2-aminopyridine derivatives, and residual high-boiling point solvents (e.g., DMSO, pyridine).[1]

Troubleshooting Steps:

  • Acid-Base Extraction: To remove basic impurities, perform an acid-base extraction.[2][3] Dissolve the crude product in an organic solvent and wash with a dilute aqueous acid to protonate and remove the basic impurities into the aqueous layer.[1]

  • Solvent Removal: For high-boiling point solvents, use co-evaporation (azeotroping) with a lower-boiling solvent like toluene.[1] For DMSO, aqueous washes are effective.[1]

  • Recrystallization: If the product is a solid, recrystallization is often the most effective first step for purification.[1]

Problem 2: Difficulty with Recrystallization

Symptom: The compound "oils out" instead of crystallizing, or the recrystallization does not significantly improve purity.

Possible Cause:

  • "Oiling out": The solution is too concentrated, or the cooling rate is too fast.[4] The chosen solvent may also be unsuitable.

  • No purity improvement: The impurities may have similar solubility profiles to the target compound in the chosen solvent.[4]

Troubleshooting Steps:

  • To prevent "oiling out":

    • Use a more dilute solution by adding more solvent to the hot mixture before cooling.[4]

    • Reduce the cooling rate by allowing the solution to cool slowly to room temperature before further cooling in an ice bath or refrigerator.[4]

    • Experiment with a different solvent or a binary solvent system.[4] A good approach is to dissolve the compound in a "good" solvent and add a "poor" solvent dropwise at an elevated temperature until turbidity appears.[4]

  • To improve purity:

    • Try a different solvent system to better differentiate the solubilities of the compound and impurities.[4]

    • Ensure complete dissolution of the crude material at the higher temperature to remove insoluble impurities through hot filtration.[4]

Problem 3: Challenges with Column Chromatography

Symptom: The compound streaks on the TLC plate or column, leading to poor separation.

Possible Cause: The polar carboxylic acid group can interact strongly with the silica gel, and the compound may exist in both protonated and deprotonated forms, which have different polarities.[5]

Troubleshooting Steps:

  • Modify the Mobile Phase: Add a small amount of a volatile acid, such as acetic acid (0.1-1%), to the eluent.[5] This ensures the carboxylic acid remains in its less polar, protonated form, reducing streaking and improving separation.[5]

  • Use a Different Stationary Phase: Consider using acidic alumina for the separation of acidic compounds.[6]

  • Reverse-Phase Chromatography: If normal-phase chromatography is problematic, reverse-phase chromatography (e.g., C18) with a polar mobile phase (e.g., methanol/water) can be an effective alternative.[6][7]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in the synthesis of this compound?

A1: The most common impurities are typically unreacted starting materials, such as 2-aminopyridine derivatives, which are basic in nature.[1] Residual high-boiling solvents like DMSO or pyridine may also be present.[1]

Q2: My compound has poor solubility in common organic solvents. How can I purify it?

A2: Poor solubility is a known challenge for some naphthyridine derivatives.[8] For purification, consider the following:

  • Recrystallization from high-boiling polar solvents: Solvents like DMF or DMAc can be effective, but they are difficult to remove completely.[4]

  • Acid-base extraction: This technique relies on the differential solubility of the protonated/deprotonated forms in aqueous and organic layers and can be very effective for carboxylic acids.[2][9]

  • Solubility Enhancement Techniques: For analytical purposes or biological assays, you can explore forming a salt, creating a solid dispersion with a hydrophilic polymer, or preparing a nanosuspension.[10]

Q3: How can I effectively remove unreacted 2-aminopyridine from my crude product?

A3: An acidic wash during the workup is the most efficient method.[1] Dissolve your crude product in an organic solvent like ethyl acetate and wash it with a dilute aqueous acid (e.g., 1M HCl). The basic 2-aminopyridine will form a water-soluble salt and move into the aqueous layer.[1]

Q4: What is the best way to set up a column chromatography for this compound?

A4: Due to the acidic nature of the compound, it is recommended to add a small percentage (0.1-1%) of acetic acid or formic acid to your mobile phase (e.g., ethyl acetate/hexane mixture).[5] This will keep the carboxylic acid protonated and minimize streaking on the silica gel column.[5]

Data Presentation

PropertyValueReference
Molecular Formula C₁₀H₈N₂O₂
Molecular Weight 188.19 g/mol
Melting Point 267-269 °C
CAS Number 387350-63-2

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

This protocol is designed to separate the acidic product from neutral and basic impurities.

  • Dissolution: Dissolve the crude product in a suitable organic solvent such as ethyl acetate.

  • Base Extraction: Transfer the solution to a separatory funnel and extract with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The this compound will be deprotonated and move into the aqueous layer as its sodium salt. Repeat the extraction 2-3 times.

  • Combine Aqueous Layers: Combine the aqueous layers containing the sodium salt of your product.

  • Acidification: Cool the combined aqueous layers in an ice bath and acidify with 1M HCl until the pH is acidic (pH ~2-3), which will precipitate the purified carboxylic acid.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing: Wash the solid with cold deionized water to remove any remaining salts.

  • Drying: Dry the purified product under vacuum.

Protocol 2: Purification by Recrystallization

This protocol is for the purification of the solid product.

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate, toluene, or binary mixtures) at room and elevated temperatures. A good solvent will dissolve the compound when hot but not when cold.[4]

  • Dissolution: In a flask, add the crude compound and the chosen solvent. Heat the mixture while stirring until the compound is completely dissolved. Add a small excess of the solvent (5-10%) to prevent premature crystallization.[4]

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper.

  • Crystallization: Allow the hot solution to cool slowly to room temperature. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.[4]

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.[4]

  • Drying: Dry the crystals under vacuum.[4]

Visualizations

Purification_Troubleshooting_Workflow start Crude Product (Low Purity) extraction Acid-Base Extraction start->extraction Basic Impurities? chromatography Column Chromatography start->chromatography Complex Mixture recrystallization Recrystallization extraction->recrystallization pure_product Pure Product recrystallization->pure_product Successful oiling_out Oils Out? recrystallization->oiling_out Unsuccessful streaking Streaking on TLC? chromatography->streaking adjust_cooling Adjust Cooling Rate/ Use More Solvent oiling_out->adjust_cooling Yes change_solvent Change Solvent oiling_out->change_solvent Still Fails streaking->pure_product No add_acid Add Acid to Eluent streaking->add_acid Yes adjust_cooling->recrystallization change_solvent->recrystallization add_acid->chromatography

Caption: Troubleshooting workflow for the purification of this compound.

Acid_Base_Extraction_Workflow start 1. Dissolve Crude Product in Organic Solvent extract 2. Extract with aq. NaHCO3 start->extract separate 3. Separate Layers extract->separate organic_layer Organic Layer (Neutral/Basic Impurities) separate->organic_layer Organic aqueous_layer Aqueous Layer (Product as Salt) separate->aqueous_layer Aqueous acidify 4. Acidify Aqueous Layer with HCl aqueous_layer->acidify precipitate 5. Precipitated Pure Product acidify->precipitate filter_dry 6. Filter, Wash, and Dry precipitate->filter_dry end Pure Product filter_dry->end

Caption: Experimental workflow for purification via acid-base extraction.

References

How to prevent precipitation of 2-Methyl-1,6-naphthyridine-3-carboxylic acid in buffer

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of 2-Methyl-1,6-naphthyridine-3-carboxylic acid in buffer solutions.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound precipitating out of my buffer solution?

A1: Precipitation of this compound is most commonly due to its low solubility in aqueous solutions, especially at acidic or neutral pH. The carboxylic acid group in the molecule is a weak acid. In its protonated (uncharged) form, which is favored at lower pH, the molecule is less polar and therefore less soluble in water. As the pH increases, the carboxylic acid group deprotonates to form a negatively charged carboxylate salt, which is significantly more polar and, consequently, more soluble in aqueous buffers.

Q2: What is the pKa of this compound and why is it important?

Q3: Can the choice of buffer itself affect the solubility?

A3: Yes, the buffer components can influence the solubility of your compound. Some buffers may interact with the compound, leading to precipitation. For instance, phosphate buffers can sometimes precipitate with compounds that have certain counter-ions.[1][2] It is advisable to test the solubility of this compound in a few different buffer systems (e.g., Tris, HEPES, phosphate) to identify the most suitable one for your experiment.

Q4: I have adjusted the pH, but I still see some precipitation over time. What else can I do?

A4: If pH adjustment alone is insufficient, or if your experimental conditions constrain the pH range you can use, several other strategies can be employed to enhance solubility. These include the use of co-solvents, surfactants, or cyclodextrins. Each of these approaches has its own advantages and potential impacts on your experiment, which are detailed in the troubleshooting guide below.

Troubleshooting Guide: Preventing Precipitation

This guide provides a step-by-step approach to systematically address and resolve precipitation issues with this compound.

Step 1: pH Adjustment

The primary and simplest method to prevent precipitation of a carboxylic acid-containing compound is to adjust the pH of the buffer.

Experimental Protocol for Determining Optimal pH:

  • Prepare a Stock Solution: Prepare a concentrated stock solution of this compound in an organic solvent like DMSO or ethanol.

  • Prepare a Series of Buffers: Prepare your desired buffer at a range of pH values (e.g., from 6.0 to 8.5 in 0.5 pH unit increments).

  • Solubility Test: Add a small, consistent amount of the stock solution to each buffer tube to achieve your final desired concentration.

  • Observe for Precipitation: Vortex each tube and allow it to stand at the experimental temperature for a set period (e.g., 1 hour). Observe for any signs of precipitation or cloudiness.

  • Determine the pH Cutoff: The lowest pH at which the compound remains fully dissolved is your approximate lower limit for the buffer pH. For a margin of safety, it is recommended to use a buffer pH that is at least 0.5 pH units higher than this observed cutoff.

cluster_solubility_ph Chemical Principle of pH-Dependent Solubility Low_pH Low pH (pH < pKa) Protonated Protonated Form (R-COOH) Low_pH->Protonated Favors High_pH High pH (pH > pKa) Deprotonated Deprotonated Form (R-COO⁻) High_pH->Deprotonated Favors Low_Solubility Low Solubility (Precipitation Risk) Protonated->Low_Solubility High_Solubility High Solubility Deprotonated->High_Solubility

Caption: Relationship between pH, ionization state, and solubility of a carboxylic acid.

Step 2: Utilize Co-solvents

If adjusting the pH is not feasible or fully effective, adding a water-miscible organic solvent can increase the solubility of your compound.

Recommendations:

  • Common Co-solvents: Ethanol, isopropanol, propylene glycol, or polyethylene glycol (PEG) are often used.[3][4]

  • Concentration: Start with a low percentage of the co-solvent (e.g., 1-5% v/v) and gradually increase it. Be mindful that high concentrations of organic solvents can affect protein structure and cellular assays.

  • Procedure: It is often best to add the concentrated stock solution of your compound to the co-solvent first, mix well, and then add this mixture to the aqueous buffer.

Step 3: Incorporate Solubilizing Agents

For particularly challenging cases, the addition of surfactants or cyclodextrins can significantly enhance solubility.

Experimental Protocol for Using Surfactants:

  • Select a Surfactant: Non-ionic surfactants such as Tween® 20, Tween® 80, or Pluronic® F-68 are commonly used in biological experiments.[5][6]

  • Prepare Buffer with Surfactant: Add a low concentration of the chosen surfactant to your buffer (e.g., 0.01% to 0.1% v/v).

  • Add the Compound: Prepare a concentrated stock of your compound in an organic solvent. Add the stock solution to the surfactant-containing buffer while vortexing.

  • Equilibrate: Allow the solution to mix for a period to ensure the formation of micelles around the compound, which enhances its solubility.[5]

Experimental Protocol for Using Cyclodextrins:

  • Select a Cyclodextrin: Methyl-β-cyclodextrin is frequently used to solubilize hydrophobic molecules.[3][6][7]

  • Prepare Cyclodextrin Solution: Dissolve the cyclodextrin in your buffer.

  • Form the Inclusion Complex: Add the this compound (either as a powder or a concentrated stock in a minimal amount of organic solvent) to the cyclodextrin solution.

  • Equilibrate: Stir or sonicate the mixture to facilitate the encapsulation of the compound within the cyclodextrin, forming a water-soluble inclusion complex.[6][7]

Summary of Solubilization Strategies
StrategyAdvantagesDisadvantagesTypical Starting Concentration
pH Adjustment Simple, cost-effective, often highly effective for ionizable compounds.May not be compatible with experimental pH constraints; can affect protein charge and activity.Adjust buffer to be 1-2 pH units above the compound's pKa.
Co-solvents Effective at increasing the solubility of nonpolar compounds.[3][4]Can affect biological systems (e.g., enzyme activity, cell viability) at higher concentrations.1-10% (v/v) of ethanol, DMSO, or PEG.
Surfactants Highly effective at low concentrations; can improve stability.[5]Can interfere with some assays; may be cytotoxic at higher concentrations.0.01-0.1% (v/v) of Tween® 20/80.
Cyclodextrins Low toxicity; forms a stable, soluble complex with the compound.[7][8]Can be more expensive; may have a higher molecular weight, which needs to be accounted for in molar calculations.1-10 mM of methyl-β-cyclodextrin.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting the precipitation of this compound.

Start Precipitation Observed Check_pH Is buffer pH > 7? Start->Check_pH Adjust_pH Increase buffer pH (e.g., to 7.4-8.0) Check_pH->Adjust_pH No Add_Cosolvent Add a co-solvent (e.g., 1-5% DMSO or Ethanol) Check_pH->Add_Cosolvent Yes Recheck_Solubility1 Is it soluble? Adjust_pH->Recheck_Solubility1 Recheck_Solubility1->Add_Cosolvent No Success Problem Solved Recheck_Solubility1->Success Yes Recheck_Solubility2 Is it soluble? Add_Cosolvent->Recheck_Solubility2 Use_Surfactant Add a surfactant (e.g., 0.01% Tween® 20) Recheck_Solubility2->Use_Surfactant No Recheck_Solubility2->Success Yes Recheck_Solubility3 Is it soluble? Use_Surfactant->Recheck_Solubility3 Use_Cyclodextrin Use cyclodextrin (e.g., 5 mM Me-β-CD) Recheck_Solubility3->Use_Cyclodextrin No Recheck_Solubility3->Success Yes Use_Cyclodextrin->Success If Soluble Contact_Support Consult literature or contact technical support for further assistance Use_Cyclodextrin->Contact_Support If Not Soluble

References

Technical Support Center: 2-Methyl-1,6-naphthyridine-3-carboxylic acid Assay Troubleshooting

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving issues encountered during the assay of 2-Methyl-1,6-naphthyridine-3-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the common analytical techniques for the quantification of this compound?

A1: The most common analytical techniques for the quantification of this compound are High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The choice of technique depends on the required sensitivity, selectivity, and the complexity of the sample matrix.

Q2: What are the potential sources of interference in the assay of this compound?

A2: Potential sources of interference can include:

  • Starting materials and by-products from synthesis: Impurities from the manufacturing process can co-elute with the analyte.

  • Degradation products: The compound may degrade under certain conditions (e.g., exposure to light, acid, base, or oxidizing agents), leading to the formation of new chemical entities that can interfere with the assay.[1][2][3][4]

  • Matrix effects: Components of the sample matrix (e.g., plasma, urine, formulation excipients) can enhance or suppress the analytical signal, particularly in LC-MS/MS.

  • Fluorescence interference: Naphthyridine derivatives can exhibit fluorescence, which may interfere with fluorescence-based detection methods if not properly optimized.

Q3: How can I assess the stability of this compound in my samples?

A3: Forced degradation studies are recommended to assess the intrinsic stability of the molecule.[1][2][3][4] This involves subjecting the compound to a variety of stress conditions, such as:

  • Acidic and basic hydrolysis

  • Oxidation (e.g., with hydrogen peroxide)

  • Thermal stress (dry heat)

  • Photolytic stress (exposure to UV and visible light)

By analyzing the stressed samples, you can identify potential degradation products and develop a stability-indicating analytical method.[1][5][6]

Troubleshooting Guides

HPLC-UV Assay Troubleshooting

Issue 1: Poor Peak Shape (Tailing or Fronting)

Possible Cause Troubleshooting Step
Column Overload Decrease the injection volume or the concentration of the sample.
Inappropriate Mobile Phase pH Adjust the mobile phase pH. For a carboxylic acid, a pH below its pKa (typically around 3-5) will ensure it is in its neutral form and less likely to interact with residual silanols on the column, reducing tailing.
Column Contamination or Degradation Wash the column with a strong solvent. If the problem persists, replace the column.
Extra-column Volume Minimize the length and diameter of tubing between the injector, column, and detector.

Issue 2: Inconsistent Retention Times

Possible Cause Troubleshooting Step
Fluctuations in Pump Flow Rate Check for leaks in the pump and ensure proper solvent degassing.
Changes in Mobile Phase Composition Prepare fresh mobile phase and ensure accurate mixing.
Column Temperature Variations Use a column oven to maintain a consistent temperature.
Column Equilibration Ensure the column is adequately equilibrated with the mobile phase before each injection.

Issue 3: Spurious or Ghost Peaks

Possible Cause Troubleshooting Step
Contaminated Mobile Phase or Solvents Use high-purity solvents and prepare fresh mobile phase daily.
Carryover from Previous Injections Implement a robust needle wash protocol and inject a blank solvent between samples.
Sample Degradation in the Autosampler Keep the autosampler tray cool and minimize the time samples are stored before injection.
LC-MS/MS Assay Troubleshooting

Issue 1: Low Signal Intensity or Poor Sensitivity

Possible Cause Troubleshooting Step
Ion Suppression or Enhancement Dilute the sample to reduce matrix effects. Optimize the sample preparation method (e.g., solid-phase extraction) to remove interfering matrix components.
Suboptimal Ionization Source Parameters Optimize source parameters such as gas flows, temperature, and voltages.
Incorrect Mass Spectrometer Settings Ensure the correct precursor and product ions are selected and that collision energy is optimized.
Analyte Degradation in the Source Adjust source conditions to minimize in-source fragmentation.

Issue 2: High Background Noise

Possible Cause Troubleshooting Step
Contaminated Solvents or Reagents Use LC-MS grade solvents and high-purity reagents.
Leaks in the LC System Check all fittings and connections for leaks.
Contaminated Mass Spectrometer Clean the ion source and optics according to the manufacturer's recommendations.

Issue 3: Inaccurate Mass Measurement

Possible Cause Troubleshooting Step
Mass Spectrometer Not Calibrated Calibrate the mass spectrometer using the manufacturer's recommended procedure and standards.
Interference from Co-eluting Compounds Improve chromatographic separation to resolve the analyte from interfering species.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC-UV Method

This protocol provides a general framework for developing a stability-indicating HPLC-UV method for this compound.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    Time (min) %A %B
    0 95 5
    20 5 95
    25 5 95
    26 95 5

    | 30 | 95 | 5 |

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • UV Detection: 254 nm.

Forced Degradation Study Protocol:

  • Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and heat at 60 °C for 2 hours.

  • Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and heat at 60 °C for 2 hours.

  • Oxidative Degradation: Dissolve the compound in 3% H₂O₂ and keep at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid compound to 105 °C for 24 hours.

  • Photolytic Degradation: Expose a solution of the compound to UV light (254 nm) and visible light for 24 hours.

Analyze the stressed samples using the HPLC-UV method and compare the chromatograms to that of an unstressed sample to identify degradation products.

Protocol 2: LC-MS/MS Method for Quantification in Biological Matrices

This protocol outlines a general approach for quantifying this compound in plasma.

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma, add 300 µL of acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled analog).

    • Vortex for 1 minute.

    • Centrifuge at 10,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of mobile phase A.

  • LC Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: Acetonitrile.

    • Gradient Elution: A fast gradient suitable for high-throughput analysis.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

    • Column Temperature: 40 °C.

  • MS/MS Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Multiple Reaction Monitoring (MRM):

      • Monitor the transition of the protonated molecule [M+H]⁺ to a specific product ion. The exact m/z values will need to be determined by infusing a standard solution of the compound.

    • Optimize cone voltage and collision energy for maximum signal intensity.

Visualizations

HPLC_Troubleshooting_Workflow start Assay Interference (e.g., Poor Peak Shape, Inconsistent RT) check_system Check HPLC System Suitability (Pressure, Leaks, Flow Rate) start->check_system system_ok System OK? check_system->system_ok check_method Review Method Parameters (Mobile Phase, Column, Temperature) method_ok Method Parameters Correct? check_method->method_ok check_sample Evaluate Sample Preparation (Solvent, Concentration, Stability) sample_ok Sample Prep Adequate? check_sample->sample_ok system_ok->check_method Yes troubleshoot_system Troubleshoot Hardware (e.g., Replace Seals, Degas Solvents) system_ok->troubleshoot_system No method_ok->check_sample Yes optimize_method Optimize Method (e.g., Adjust pH, Change Gradient) method_ok->optimize_method No optimize_sample_prep Optimize Sample Prep (e.g., Change Solvent, Dilute Sample) sample_ok->optimize_sample_prep No end Problem Resolved sample_ok->end Yes troubleshoot_system->check_system optimize_method->check_method optimize_sample_prep->check_sample

Caption: HPLC Troubleshooting Workflow

LCMS_Troubleshooting_Workflow start LC-MS/MS Assay Interference (e.g., Low Signal, High Background) check_lc Check LC Performance (Peak Shape, Retention Time) start->check_lc lc_ok LC OK? check_lc->lc_ok check_ms Check MS Performance (Calibration, Source Conditions) ms_ok MS OK? check_ms->ms_ok check_matrix Investigate Matrix Effects (Ion Suppression/Enhancement) matrix_effects Matrix Effects Present? check_matrix->matrix_effects lc_ok->check_ms Yes troubleshoot_lc Troubleshoot LC System (See HPLC Workflow) lc_ok->troubleshoot_lc No ms_ok->check_matrix Yes optimize_ms Optimize MS Parameters (e.g., Tune Source, Optimize Voltages) ms_ok->optimize_ms No mitigate_matrix Mitigate Matrix Effects (e.g., Dilute Sample, Improve Cleanup) matrix_effects->mitigate_matrix Yes end Problem Resolved matrix_effects->end No troubleshoot_lc->check_lc optimize_ms->check_ms mitigate_matrix->check_matrix

Caption: LC-MS/MS Troubleshooting Workflow

Forced_Degradation_Pathway parent This compound acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) parent->acid base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) parent->base oxidation Oxidation (e.g., 3% H2O2, RT) parent->oxidation thermal Thermal Stress (e.g., 105°C) parent->thermal photo Photolytic Stress (UV/Vis Light) parent->photo deg1 Degradation Product(s) 1 acid->deg1 deg2 Degradation Product(s) 2 base->deg2 deg3 Degradation Product(s) 3 oxidation->deg3 deg4 Degradation Product(s) 4 thermal->deg4 deg5 Degradation Product(s) 5 photo->deg5

Caption: Forced Degradation Pathways

References

Technical Support Center: Synthesis of 2-Methyl-1,6-naphthyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of 2-Methyl-1,6-naphthyridine-3-carboxylic acid synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and established method is a modified Gould-Jacobs reaction.[1] This multi-step synthesis begins with the condensation of an aminopyridine derivative with a malonic ester derivative, followed by a thermal cyclization to form the naphthyridine ring system. The resulting ester is then hydrolyzed to the final carboxylic acid product.

Q2: I am experiencing a low yield in the initial condensation step. What are the likely causes?

A2: Low yields in the initial condensation can often be attributed to several factors:

  • Purity of Starting Materials: Ensure that the aminopyridine and the malonic ester derivative are of high purity, as impurities can lead to undesirable side reactions.

  • Incomplete Reaction: The reaction may not have reached completion. Monitoring the reaction progress using thin-layer chromatography (TLC) is recommended. Extending the reaction time or moderately increasing the temperature may be beneficial.

  • Reagent Stoichiometry: An incorrect ratio of reactants can limit the yield. Ensure the stoichiometry is accurate as per the established protocol.

Q3: My cyclization step is producing a dark, tarry substance with a low yield of the desired product. How can I fix this?

A3: The formation of tarry materials during the high-temperature cyclization step is a common issue, often caused by thermal decomposition. To mitigate this:

  • Temperature and Time Optimization: A thorough examination of the temperature and reaction time is crucial. High temperatures are necessary for cyclization, but prolonged heating can degrade the product.[2]

  • Microwave Irradiation: Utilizing microwave synthesis can often provide rapid and uniform heating, leading to significantly shorter reaction times and improved yields compared to conventional heating methods.[2]

  • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to prevent oxidative decomposition at high temperatures.

Q4: What are the best practices for the final hydrolysis step to obtain the carboxylic acid?

A4: The hydrolysis of the ethyl ester to the carboxylic acid is a critical final step.

  • Choice of Base: Sodium hydroxide is commonly used for saponification.[1]

  • Reaction Monitoring: It is important to monitor the reaction to ensure complete hydrolysis without significant degradation of the product.

  • Acidification: Careful acidification after the hydrolysis is necessary to precipitate the carboxylic acid product.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low overall yield Suboptimal reaction conditions in one or more steps. Purity of starting materials.Review and optimize each step of the reaction, paying close attention to temperature, reaction time, and reagent purity. Consider using microwave-assisted heating for the cyclization step.[2]
Formation of multiple byproducts Side reactions due to impurities or incorrect reaction conditions.Purify starting materials before use. Carefully control the reaction temperature and time, especially during the cyclization step.
Difficulty in purification of the final product Presence of unreacted starting materials or byproducts.Utilize column chromatography for purification if recrystallization is ineffective. Ensure complete hydrolysis and proper work-up to remove impurities.
Incomplete cyclization Insufficient temperature or reaction time.Gradually increase the reaction temperature or extend the reaction time while monitoring for product degradation.[2] Microwave heating can also be effective in driving the reaction to completion.[2]
Product decomposition during cyclization Excessive temperature or prolonged heating.Optimize the temperature and reaction time to find a balance between efficient cyclization and minimal product degradation.[2]

Experimental Protocols

Protocol 1: Synthesis of Ethyl 2-Methyl-1,6-naphthyridine-3-carboxylate (Gould-Jacobs Reaction)
  • Condensation: In a round-bottom flask, combine 4-amino-5-methylpyridine (1.0 eq) and diethyl 2-(ethoxymethylene)malonate (1.1 eq). Heat the mixture to 120-130°C for 2 hours. The reaction can be monitored by TLC.

  • Cyclization (Conventional Heating): To the resulting intermediate, add a high-boiling point solvent such as Dowtherm A. Heat the mixture to 250°C for 30-60 minutes.

  • Cyclization (Microwave-Assisted): Place the intermediate in a microwave reactor vial and heat to the desired temperature (e.g., 250-300°C) for a shorter duration (e.g., 5-20 minutes).[2]

  • Work-up: Cool the reaction mixture and add an appropriate solvent (e.g., ethyl acetate) to precipitate the product. Filter the solid and wash with a cold solvent.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).

Protocol 2: Hydrolysis to this compound
  • Saponification: Suspend the ethyl 2-methyl-1,6-naphthyridine-3-carboxylate in an aqueous solution of sodium hydroxide (10-20%).

  • Heating: Heat the mixture to reflux for 1-3 hours, or until the reaction is complete as monitored by TLC.

  • Acidification: Cool the reaction mixture to room temperature and carefully acidify with a suitable acid (e.g., hydrochloric acid) to precipitate the carboxylic acid.

  • Isolation: Filter the precipitated solid, wash with cold water, and dry under vacuum.

Data Presentation

Table 1: Effect of Microwave Heating Conditions on Gould-Jacobs Cyclization Yield (Model System)

EntryTemperature (°C)Time (min)Pressure (bar)Yield (%)
125020121
2300202437
325040121
4300402428
530051847

Data adapted from a model quinoline synthesis and is representative of the general trends observed in Gould-Jacobs reactions. The optimal conditions for the synthesis of this compound may vary.[2]

Visualizations

SynthesisWorkflow cluster_step1 Step 1: Condensation cluster_step2 Step 2: Cyclization cluster_step3 Step 3: Hydrolysis A 4-Amino-5-methylpyridine C Intermediate Adduct A->C B Diethyl 2-(ethoxymethylene)malonate B->C D Ethyl 2-Methyl-1,6-naphthyridine-3-carboxylate C->D Heat (Conventional or Microwave) E This compound D->E NaOH, then H+ TroubleshootingYield cluster_causes Potential Causes cluster_solutions Solutions LowYield Low Yield ImpureReactants Impure Reactants LowYield->ImpureReactants SuboptimalTemp Suboptimal Temperature LowYield->SuboptimalTemp IncorrectTime Incorrect Reaction Time LowYield->IncorrectTime Decomposition Product Decomposition LowYield->Decomposition Purify Purify Starting Materials ImpureReactants->Purify OptimizeTemp Optimize Temperature SuboptimalTemp->OptimizeTemp OptimizeTime Optimize Reaction Time IncorrectTime->OptimizeTime Decomposition->OptimizeTemp Decomposition->OptimizeTime UseMicrowave Use Microwave Heating Decomposition->UseMicrowave

References

Reducing cytotoxicity of 2-Methyl-1,6-naphthyridine-3-carboxylic acid in non-target cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Methyl-1,6-naphthyridine-3-carboxylic acid. The focus is on strategies to mitigate its cytotoxicity in non-target cells, a critical step in preclinical development.

Frequently Asked Questions (FAQs)

Q1: We are observing significant cytotoxicity of this compound in our non-target cell lines. What are the potential causes and how can we reduce these off-target effects?

A1: Off-target cytotoxicity is a common challenge with small molecule inhibitors. The primary reasons could be the compound's interaction with unintended cellular targets or its non-specific accumulation in healthy cells. To mitigate this, we recommend exploring targeted drug delivery strategies. Encapsulating the compound in nanoparticles (e.g., liposomes or polymeric nanoparticles) can shield non-target cells from exposure, while surface functionalization of these nanoparticles with ligands that bind to receptors overexpressed on target cells can enhance specificity.[1][2][3]

Q2: What experimental approaches can we use to systematically evaluate and compare different strategies for reducing the cytotoxicity of our compound?

A2: A systematic approach would involve synthesizing different formulations of this compound (e.g., free compound vs. nanoparticle-encapsulated) and then performing comparative cytotoxicity assays. You should use both target and non-target cell lines to determine the therapeutic window of each formulation. Standard assays like the MTT and LDH assays are suitable for quantifying cell viability and cytotoxicity, respectively.[4][5][6]

Q3: Are there any known signaling pathways affected by 1,6-naphthyridine derivatives that could explain the observed cytotoxicity?

A3: Yes, various derivatives of the 1,6-naphthyridine scaffold have been reported to interact with several signaling pathways. For instance, some 1,6-naphthyridine-2(1H)-one derivatives are known to be potent and selective inhibitors of the Fibroblast Growth Factor Receptor 4 (FGFR4) signaling pathway, which is implicated in hepatocellular carcinoma.[1] Other 2,8-disubstituted-1,6-naphthyridines have been shown to have a high affinity for Cyclin-Dependent Kinase 8 (CDK8), which is involved in regulating the WNT signaling pathway.[7][8] The off-target effects of your compound might be due to unintended interactions with these or other related kinases in non-target cells.

Q4: How can the carboxylic acid moiety of this compound be leveraged for targeted delivery?

A4: The carboxylic acid group provides a versatile handle for chemical modification and targeted delivery strategies. It can be used to:

  • Formulate pH-sensitive nanoparticles: The carboxylic acid can be used to create nanoparticles that are stable at physiological pH but release their drug payload in the acidic tumor microenvironment.[3]

  • Covalent conjugation: The carboxylic acid can be used to covalently attach the drug to targeting ligands, polymers, or the surface of nanoparticles.[9]

  • Prodrug design: The carboxylic acid can be modified to create a prodrug that is inactive until it reaches the target tissue, where it is cleaved by specific enzymes to release the active compound.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High cytotoxicity in non-target cells at low concentrations The compound has significant off-target effects.1. Confirm target engagement in your target cells. 2. Implement a targeted delivery strategy (e.g., nanoparticle encapsulation). 3. Consider structural modifications to the compound to improve selectivity.
Inconsistent cytotoxicity results between experiments Variability in cell health, passage number, or compound preparation.1. Use cells within a consistent passage number range and ensure they are in the logarithmic growth phase. 2. Prepare fresh dilutions of the compound for each experiment. 3. Ensure consistent incubation conditions (temperature, CO2).
No significant difference in cytotoxicity between target and non-target cells The compound's mechanism of action is not specific to the target cells, or the delivery is non-specific.1. Re-evaluate the target's role in the desired phenotype. 2. Develop a targeted delivery system to increase the compound's concentration at the target site.
Precipitation of the compound in cell culture media Poor solubility of the compound.1. Use a suitable solvent (e.g., DMSO) at a low final concentration. 2. Consider formulating the compound in a delivery vehicle like liposomes to improve solubility.

Quantitative Data on Related 1,6-Naphthyridine Derivatives

Table 1: In Vitro Cytotoxicity (IC50 values in µM) of selected Benzo[b][1][10]naphthyridine-4-carboxamides

Compound P388 (murine leukemia) Lewis Lung (murine carcinoma) Jurkat (human leukemia)
2-methyl derivative<0.01<0.01<0.01
2-(3,4-dimethoxyphenyl) derivative<0.01<0.01<0.01
2-(4-fluorophenyl) derivative<0.01<0.01-

Data sourced from studies on benzo[b][1][10]naphthyridine derivatives, which have shown potent cytotoxic effects.[11][12]

Experimental Protocols

MTT Assay for Cell Viability

This protocol is for assessing the effect of this compound on the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Target and non-target cells

  • Complete cell culture medium

  • This compound (and its various formulations)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of your compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the different concentrations of the compound. Include a vehicle control (medium with the same concentration of the solvent) and a blank control (medium only).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

LDH Assay for Cytotoxicity

This protocol measures the release of lactate dehydrogenase (LDH) from damaged cells, a direct measure of cytotoxicity.

Materials:

  • Target and non-target cells

  • Complete cell culture medium (phenol red-free is recommended)

  • This compound (and its various formulations)

  • LDH cytotoxicity assay kit

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with lysis buffer from the kit).

  • Incubation: Incubate the plate for the desired treatment period.

  • Supernatant Collection: Centrifuge the plate at 250 x g for 4 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add 50 µL of the LDH reaction mixture from the kit to each well of the new plate.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of the stop solution from the kit to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity by subtracting the spontaneous LDH release and normalizing to the maximum LDH release.[4][5]

Visualizations

Signaling Pathway

FGFR4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGF19 FGF19 FGFR4 FGFR4 FGF19->FGFR4 Binds FRS2 FRS2 FGFR4->FRS2 Phosphorylates STAT3 STAT3 FGFR4->STAT3 Activates GRB2 GRB2 FRS2->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK_n ERK ERK->ERK_n STAT3_n STAT3 STAT3->STAT3_n Gene_Expression Gene Expression (Proliferation, Survival) ERK_n->Gene_Expression STAT3_n->Gene_Expression Naphthyridine 1,6-Naphthyridine Derivative Naphthyridine->FGFR4 Inhibits

Caption: FGFR4 signaling pathway, a potential target of 1,6-naphthyridine derivatives.

Experimental Workflow

Cytotoxicity_Reduction_Workflow cluster_formulation Formulation cluster_assay Cytotoxicity Assessment cluster_analysis Data Analysis Compound 2-Methyl-1,6-naphthyridine- 3-carboxylic acid Target_Cells Target Cells Compound->Target_Cells NonTarget_Cells Non-Target Cells Compound->NonTarget_Cells NP_Formulation Nanoparticle Formulation NP_Formulation->Target_Cells NP_Formulation->NonTarget_Cells Targeted_NP Targeted Nanoparticle (with Ligands) Targeted_NP->Target_Cells Targeted_NP->NonTarget_Cells MTT_Assay MTT Assay (Viability) Target_Cells->MTT_Assay LDH_Assay LDH Assay (Cytotoxicity) Target_Cells->LDH_Assay NonTarget_Cells->MTT_Assay NonTarget_Cells->LDH_Assay IC50 IC50 Determination MTT_Assay->IC50 LDH_Assay->IC50 Therapeutic_Index Therapeutic Index Calculation IC50->Therapeutic_Index Lead_Formulation Lead Formulation Selection Therapeutic_Index->Lead_Formulation

Caption: Workflow for reducing cytotoxicity and selecting a lead formulation.

References

Technical Support Center: Formulation Strategies for 2-Methyl-1,6-naphthyridine-3-carboxylic acid in In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the in vivo formulation of 2-Methyl-1,6-naphthyridine-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to formulation challenges. Recognizing that each compound presents unique obstacles, this resource is structured in a question-and-answer format to directly address potential issues you may encounter during your experiments. Our approach is grounded in scientific principles and extensive field experience to ensure the successful delivery of this compound in your preclinical studies.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the initial physicochemical properties I should consider for this compound before starting formulation development?

A1: Before initiating any formulation work, it is crucial to understand the fundamental physicochemical properties of this compound. While comprehensive experimental data for this specific molecule is not widely published, we can infer a likely profile based on its structure—a heterocyclic aromatic system containing a carboxylic acid and a methyl group.

Key Predicted Properties:

  • Solubility: Due to the aromatic rings, the aqueous solubility is expected to be low. The presence of the carboxylic acid and nitrogen atoms in the rings, however, suggests that its solubility will be highly pH-dependent.

  • pKa: The carboxylic acid group (-COOH) will have an acidic pKa, likely in the range of 3-5.[1] The nitrogen atoms on the naphthyridine ring system will have a basic pKa, likely in the range of 2-5. These values are critical for developing pH-adjustment-based formulation strategies.

  • Lipophilicity (LogP): A predicted XlogP of 1.0 suggests the compound has relatively low lipophilicity.[2] This indicates that while aqueous solubility may be a challenge, it may not require highly complex lipid-based formulations.

  • Melting Point: A high melting point of 267-269°C suggests a stable crystalline lattice, which can contribute to low aqueous solubility.[3]

A logical workflow for approaching formulation development based on these properties is outlined below.

Caption: Formulation Decision Tree for this compound.

Q2: I have received the this compound powder. What is the first and simplest formulation approach I should try for an oral in vivo study?

A2: The most straightforward initial approach is to determine the compound's aqueous solubility and assess if a simple aqueous vehicle is feasible. Given its carboxylic acid moiety, a pH-dependent solubility strategy is the logical first step.

Step-by-Step Protocol for Initial Solubility Assessment:

  • Prepare a series of buffers: Prepare buffers at various pH levels, for example, pH 2.0 (0.01 N HCl), pH 4.5 (Acetate buffer), pH 7.4 (Phosphate Buffered Saline - PBS), and pH 9.0 (Borate buffer).

  • Determine equilibrium solubility: Add an excess amount of this compound to a small volume of each buffer.

  • Equilibrate: Rotate or shake the samples at room temperature for 24 hours to ensure equilibrium is reached.

  • Separate solid from supernatant: Centrifuge the samples to pellet the undissolved compound.

  • Quantify the dissolved compound: Analyze the supernatant using a suitable analytical method (e.g., HPLC-UV) to determine the concentration of the dissolved compound.

Interpreting the Results:

  • If solubility is sufficient at a physiologically acceptable pH (e.g., >1 mg/mL at pH 7.4): You can proceed with a simple aqueous vehicle like saline or PBS.

  • If solubility is low at neutral pH but increases significantly at a higher pH (e.g., pH 8-9): You can prepare a solution by dissolving the compound in a slightly alkaline buffer. For oral administration, this is often well-tolerated. For intravenous administration, care must be taken to ensure the final formulation is close to physiological pH and does not cause precipitation upon injection.

Q3: My compound has poor aqueous solubility even with pH adjustment. What is the next logical step for an oral formulation?

A3: If pH adjustment alone is insufficient, developing a suspension is a common and effective strategy for oral administration of poorly soluble compounds.[4] A well-formulated suspension can improve oral bioavailability by providing a high surface area for dissolution in the gastrointestinal tract.

Key Components of a Suspension Formulation:

ComponentPurposeExample(s)
Wetting Agent Reduces the surface tension between the solid particles and the vehicle, allowing for better dispersion.Polysorbate 80 (Tween 80), Sodium Lauryl Sulfate (SLS)
Suspending Agent Increases the viscosity of the vehicle to slow down the sedimentation of particles.Carboxymethyl cellulose (CMC), Hydroxypropyl methylcellulose (HPMC), Xanthan gum
Vehicle The liquid medium in which the solid particles are dispersed.Purified water, 0.5% CMC in water

Step-by-Step Protocol for Preparing an Oral Suspension:

  • Particle Size Reduction (Micronization): If possible, reduce the particle size of the this compound powder using techniques like mortar and pestle grinding or jet milling.[5] This increases the surface area and can enhance the dissolution rate.

  • Prepare the Vehicle: Dissolve the suspending agent (e.g., 0.5% w/v CMC) in purified water. This may require heating and stirring. Allow the solution to cool to room temperature.

  • Prepare the Drug Slurry: In a separate container, add the wetting agent (e.g., a few drops of Tween 80) to the micronized drug powder. Mix to form a uniform paste.

  • Combine and Homogenize: Gradually add the vehicle to the drug slurry while continuously stirring or homogenizing to form a uniform suspension.

  • Quality Control: Visually inspect for uniform dispersion and check for any clumps. If possible, measure particle size distribution to ensure consistency between batches.

Q4: I need to administer this compound intravenously. What are my formulation options if it is not soluble in simple aqueous vehicles?

A4: Intravenous (IV) administration requires a sterile, clear solution to prevent embolism. If the compound is not soluble in simple aqueous systems, you will need to explore more complex vehicles.

Option 1: Co-solvent Systems

Co-solvents are organic solvents that are miscible with water and can increase the solubility of poorly soluble compounds.[4]

Commonly Used Co-solvents for IV Administration:

Co-solventTypical ConcentrationConsiderations
Propylene Glycol (PG)10-40%Generally well-tolerated.
Polyethylene Glycol 400 (PEG 400)10-60%Can cause hemolysis at high concentrations.
Ethanol<10%Potential for CNS effects.
Dimethyl Sulfoxide (DMSO)<10%Can have pharmacological effects and cause local irritation.

Step-by-Step Protocol for Developing a Co-solvent Formulation:

  • Solubility Screening: Determine the solubility of this compound in various neat co-solvents (e.g., PG, PEG 400, DMSO).

  • Vehicle Titration: Based on the solubility data, prepare various mixtures of the co-solvent with water or saline (e.g., 10% PEG 400 in saline, 20% PEG 400 in saline, etc.).

  • Dissolution and Observation: Attempt to dissolve the compound in these co-solvent/aqueous mixtures at the desired concentration. Observe for any precipitation upon standing or upon dilution with saline (to mimic injection into the bloodstream).

  • Final Formulation: Select the vehicle with the lowest concentration of co-solvent that maintains the compound in solution. The final formulation should be sterile-filtered before administration.

Option 2: Complexation with Cyclodextrins

Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, thereby increasing their aqueous solubility.

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are commonly used for parenteral formulations due to their good safety profiles.

Step-by-Step Protocol for a Cyclodextrin Formulation:

  • Prepare Cyclodextrin Solutions: Prepare solutions of HP-β-CD or SBE-β-CD in water or saline at various concentrations (e.g., 10%, 20%, 30% w/v).

  • Solubility Enhancement Study: Add an excess of this compound to each cyclodextrin solution and equilibrate for 24 hours.

  • Quantify Solubility: Centrifuge and analyze the supernatant to determine the solubility as a function of cyclodextrin concentration.

  • Prepare Final Formulation: Based on the results, prepare the final formulation by dissolving the compound in the appropriate concentration of the cyclodextrin solution. The solution should be sterile-filtered before use.

The workflow for troubleshooting low in vivo exposure is depicted below.

Caption: Troubleshooting Workflow for Low In Vivo Exposure.

References

Validation & Comparative

A Comparative Analysis of 2-Methyl-1,6-naphthyridine-3-carboxylic Acid and its Isomeric Counterparts in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The naphthyridine scaffold, a bicyclic heteroaromatic system containing two nitrogen atoms, is a privileged structure in medicinal chemistry, with its various isomers demonstrating a wide spectrum of biological activities.[1] This guide provides a comparative overview of 2-Methyl-1,6-naphthyridine-3-carboxylic acid and other key naphthyridine isomers, focusing on their performance in anticancer and antimicrobial applications, supported by experimental data.

Comparative Biological Activity: A Look at the Isomers

While specific experimental data for this compound is limited in publicly available research, the broader class of 1,6-naphthyridine derivatives has shown significant promise, particularly as kinase inhibitors.[2][3][4] For a comprehensive comparison, this guide will consider data from representative derivatives of the major naphthyridine isomers. The 1,8-naphthyridine core is the most extensively studied, largely due to the historical significance of nalidixic acid, the first naphthyridine-based antimicrobial agent.[5] However, research into other isomers, including 1,5-, 1,6-, and 1,7-naphthyridines, is revealing unique and potent biological activities.[2][3][5]

Anticancer Activity

Naphthyridine derivatives exert their anticancer effects through various mechanisms, including the inhibition of crucial cellular signaling pathways and enzymes essential for cancer cell proliferation and survival.

Table 1: Comparative Cytotoxicity of Naphthyridine Isomers Against Various Cancer Cell Lines

Isomer ClassRepresentative DerivativeCancer Cell LineIC50 (µM)Reference
1,6-Naphthyridine Suberitine BP388 (Murine Leukemia)3.5[5]
1,3-dioxolo[4,5-d]benzo[de][4][5]naphthyridineAdult T-cell Leukemia0.29[5]
1,5-Naphthyridine Quassidine ERAW 264.7 (Macrophage)20.51 (NO production)[5]
1,7-Naphthyridine 1-N-methyl-3-methylamino-[N-butanoic acid-3′-(9′-methyl-8′-propen-7′-one)-amide]-benzo[f][5][6]naphthyridine-2-oneHGC-27 (Stomach Carcinoma)-[5]
1,8-Naphthyridine Compound 16HeLa (Cervical Cancer)0.7[7]
Compound 16HL-60 (Leukemia)0.1[7]
Compound 16PC-3 (Prostate Cancer)5.1[7]

Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a more potent compound.

Antimicrobial Activity

The antimicrobial properties of naphthyridines, particularly the 1,8-isomer, are well-established. Their primary mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes vital for DNA replication and repair.[8]

Table 2: Comparative Antimicrobial Activity of Naphthyridine Isomers

Isomer ClassRepresentative DerivativeBacterial StrainMIC (µg/mL)Reference
1,5-Naphthyridine Canthin-6-oneStaphylococcus aureus0.49[5]
Canthin-6-oneEscherichia coli3.91[5]
1,8-Naphthyridine Nalidixic AcidGram-negative bacteriaVaries[5]

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism after overnight incubation.

Key Signaling Pathways and Mechanisms of Action

The diverse biological activities of naphthyridine isomers stem from their ability to interact with and modulate various cellular signaling pathways.

FGFR4 and c-Met Kinase Inhibition by 1,6-Naphthyridines

Recent studies have highlighted the potential of 1,6-naphthyridine derivatives as potent and selective inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4) and c-Met kinases, both of which are implicated in the development and progression of various cancers, including colorectal cancer.[2][6]

FGFR4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF19 FGF19 FGFR4 FGFR4 FGF19->FGFR4 FRS2 FRS2 FGFR4->FRS2 GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Naphthyridine 1,6-Naphthyridine Derivative Naphthyridine->FGFR4 Inhibition

Caption: FGFR4 Signaling Pathway Inhibition by 1,6-Naphthyridine Derivatives.

cMet_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space HGF HGF cMet c-Met Receptor HGF->cMet GAB1 GAB1 cMet->GAB1 STAT3 STAT3 cMet->STAT3 GRB2 GRB2 GAB1->GRB2 PI3K_AKT PI3K-AKT Pathway GAB1->PI3K_AKT RAS_MAPK RAS-MAPK Pathway GRB2->RAS_MAPK Cell_Processes Proliferation Motility, Invasion RAS_MAPK->Cell_Processes PI3K_AKT->Cell_Processes STAT3->Cell_Processes Naphthyridine 1,6-Naphthyridine Derivative Naphthyridine->cMet Inhibition

Caption: c-Met Signaling Pathway Inhibition by 1,6-Naphthyridine Derivatives.

Inhibition of Bacterial DNA Gyrase and Topoisomerase IV

The antibacterial action of many naphthyridine derivatives, especially the fluoroquinolones derived from the 1,8-naphthyridine scaffold, is due to their inhibition of bacterial type II topoisomerases: DNA gyrase and topoisomerase IV. These enzymes are essential for managing DNA topology during replication. By stabilizing the enzyme-DNA cleavage complex, these inhibitors lead to double-strand DNA breaks and ultimately bacterial cell death.[1]

DNA_Gyrase_Inhibition cluster_process Bacterial DNA Replication DNA_Gyrase DNA Gyrase / Topo IV Relaxed_DNA Relaxed DNA DNA_Gyrase->Relaxed_DNA Relaxes Supercoiled_DNA Supercoiled DNA Supercoiled_DNA->DNA_Gyrase Binds Replication DNA Replication Relaxed_DNA->Replication Naphthyridine Naphthyridine Derivative Naphthyridine->DNA_Gyrase Inhibits MTT_Assay_Workflow cluster_workflow MTT Assay Workflow Seed_Cells 1. Seed Cells in 96-well plate Add_Compound 2. Add Naphthyridine Derivatives Seed_Cells->Add_Compound Incubate_1 3. Incubate (48-72h) Add_Compound->Incubate_1 Add_MTT 4. Add MTT Reagent Incubate_1->Add_MTT Incubate_2 5. Incubate (2-4h) Add_MTT->Incubate_2 Solubilize 6. Solubilize Formazan Incubate_2->Solubilize Measure_Absorbance 7. Measure Absorbance Solubilize->Measure_Absorbance Analyze_Data 8. Calculate IC50 Measure_Absorbance->Analyze_Data Broth_Microdilution_Workflow cluster_workflow Broth Microdilution Workflow Prepare_Inoculum 1. Prepare Standardized Bacterial Inoculum Inoculate_Plate 3. Inoculate 96-well Plate Prepare_Inoculum->Inoculate_Plate Serial_Dilution 2. Serially Dilute Naphthyridine Derivatives Serial_Dilution->Inoculate_Plate Incubate 4. Incubate (18-24h) Inoculate_Plate->Incubate Read_MIC 5. Determine MIC (Lowest concentration with no growth) Incubate->Read_MIC

References

Comparative Analysis of 2-Methyl-1,6-naphthyridine-3-carboxylic acid and Known Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive analysis of 2-Methyl-1,6-naphthyridine-3-carboxylic acid, when benchmarked against established inhibitors of key cancer targets, suggests its potential as a cytotoxic agent. This guide provides a comparative overview of its hypothesized mechanism of action alongside well-characterized inhibitors of Topoisomerase I and c-Met kinase, offering valuable insights for researchers and drug development professionals in oncology.

While direct inhibitory data for this compound on specific molecular targets is not yet publicly available, the broader class of 1,6-naphthyridine derivatives has demonstrated significant anticancer properties. Notably, derivatives of the closely related benzo[b][1][2]naphthyridine scaffold have shown potent cytotoxic effects against various cancer cell lines, with some analogues achieving IC50 values in the nanomolar range. Based on the activities of structurally related compounds, the primary anticancer mechanisms of this compound are postulated to involve the inhibition of Topoisomerase I or c-Met kinase.

Quantitative Comparison of Inhibitory Activity

To provide a clear perspective on the potential efficacy of this compound, the following table summarizes the inhibitory concentrations (IC50) of known inhibitors for its hypothesized targets. It is important to note that the data for the benzo[b][1][2]naphthyridine derivative is from cell-based cytotoxicity assays, which may not directly correlate with enzymatic inhibition.

CompoundTargetInhibitorIC50 ValueAssay Type
Hypothesized Target Inhibitor
2-Methyl-benzo[b][1][2]naphthyridine derivativeUnknown-< 10 nM (in P388 leukemia)Cytotoxicity Assay
Known Topoisomerase I Inhibitors
Topoisomerase ICamptothecin0.68 µMCell-free assay
Topoisomerase ITopotecan2 nM - 13 nMCell-free assay
Known c-Met Kinase Inhibitors
c-Met KinaseCrizotinib4 nM - 11 nMCell-free / Cell-based
c-Met KinaseCapmatinib0.13 nMCell-free assay

Signaling Pathways and Experimental Workflows

To further elucidate the potential mechanisms of action, the following diagrams illustrate the Topoisomerase I-mediated DNA replication pathway and a standard workflow for assessing kinase inhibition.

Topoisomerase_I_Pathway DNA_Supercoil Supercoiled DNA TopoI Topoisomerase I DNA_Supercoil->TopoI binds to Cleavable_Complex Topoisomerase I-DNA Cleavable Complex TopoI->Cleavable_Complex creates Single_Strand_Break Single-Strand Break Cleavable_Complex->Single_Strand_Break leading to Replication_Fork Replication Fork Replication_Machinery Replication Machinery Replication_Fork->Replication_Machinery progression of Replication DNA Replication Replication_Machinery->Replication DNA_Relaxation Relaxed DNA Single_Strand_Break->DNA_Relaxation allows DNA_Relaxation->Replication_Fork facilitates Inhibitor This compound or Known Inhibitor (e.g., Camptothecin) Inhibitor->Cleavable_Complex stabilizes

Caption: Topoisomerase I signaling pathway and point of inhibition.

Kinase_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents: - Kinase (e.g., c-Met) - Substrate - ATP - Test Compound Incubation Incubate Kinase, Substrate, and Test Compound Reagents->Incubation Initiation Initiate Reaction with ATP Incubation->Initiation Detection Detect Kinase Activity (e.g., Luminescence) Initiation->Detection Data_Plot Plot Activity vs. Compound Concentration Detection->Data_Plot IC50_Calc Calculate IC50 Value Data_Plot->IC50_Calc

Caption: General workflow for a kinase inhibition assay.

Experimental Protocols

The following are representative protocols for assessing the activity of inhibitors against Topoisomerase I and c-Met kinase.

Topoisomerase I DNA Relaxation Assay

This assay measures the inhibition of Topoisomerase I-mediated relaxation of supercoiled plasmid DNA.

  • Reagents: Supercoiled plasmid DNA (e.g., pBR322), human Topoisomerase I, assay buffer (e.g., 10 mM Tris-HCl, pH 7.9, 1 mM EDTA, 0.15 M NaCl, 0.1% BSA, 0.1 mM spermidine, 5% glycerol), test compound, and loading dye.

  • Procedure:

    • The test compound is serially diluted and incubated with human Topoisomerase I in the assay buffer.

    • Supercoiled plasmid DNA is added to initiate the reaction.

    • The reaction is incubated at 37°C for a defined period (e.g., 30 minutes).

    • The reaction is stopped, and the DNA products are resolved by agarose gel electrophoresis.

    • The gel is stained with an intercalating dye (e.g., ethidium bromide) and visualized. Inhibition is determined by the reduction in the amount of relaxed DNA compared to the control.

c-Met Kinase Inhibition Assay (Cell-Free)

This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of the isolated c-Met kinase.

  • Reagents: Recombinant human c-Met kinase, a suitable substrate (e.g., poly(Glu,Tyr) 4:1), ATP, assay buffer (e.g., 50 mM HEPES, 10 mM MgCl2, 1 mM DTT, pH 7.5), test compound, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

  • Procedure:

    • The test compound is serially diluted in the assay buffer.

    • c-Met kinase and the substrate are added and incubated with the compound.

    • The kinase reaction is initiated by the addition of ATP.

    • The reaction is incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

    • The amount of ADP produced, which correlates with kinase activity, is measured using a luminescence-based detection system.

    • The IC50 value is determined by plotting the percentage of inhibition against the compound concentration.[3]

Conclusion

The available evidence strongly suggests that this compound and its analogs are promising candidates for further investigation as anticancer agents. Based on the activity of related compounds, inhibition of Topoisomerase I or c-Met kinase are plausible mechanisms of action. Direct enzymatic and cell-based assays are required to definitively identify its molecular target(s) and to accurately quantify its inhibitory potency. The comparative data and protocols provided in this guide serve as a valuable resource for researchers to design and execute further studies to elucidate the full therapeutic potential of this compound.

References

Cross-validation of 2-Methyl-1,6-naphthyridine-3-carboxylic acid activity in different cell lines

Author: BenchChem Technical Support Team. Date: December 2025

While direct experimental data on the cross-validation of 2-Methyl-1,6-naphthyridine-3-carboxylic acid activity in different cell lines remains elusive in publicly available scientific literature, a comparative analysis of closely related 1,6-naphthyridine derivatives provides valuable insights into the potential anticancer properties of this chemical scaffold. Studies on various functionalized 1,6-naphthyridines reveal significant cytotoxic and antiproliferative activities across a range of human cancer cell lines, suggesting that the 1,6-naphthyridine core is a promising framework for the development of novel therapeutic agents.

This guide synthesizes the available experimental data on the biological activity of several 1,6-naphthyridine derivatives, offering a comparative overview of their potency in different cellular contexts. The information presented is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this class of compounds.

Comparative Cytotoxicity of 1,6-Naphthyridine Derivatives

The anticancer activity of 1,6-naphthyridine derivatives has been evaluated against various cancer cell lines, with several compounds demonstrating notable potency. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's effectiveness in inhibiting biological or biochemical functions, have been determined in numerous studies. Below is a summary of the cytotoxic activities of representative 1,6-naphthyridine derivatives.

Compound DerivativeCell LineCancer TypeIC50 (µM)Reference
1,6-Naphthyridine-2-one derivative (19g) HCT116Colorectal CancerNot Specified[1]
SW620Colorectal CancerNot Specified[1]
HT29Colorectal CancerNot Specified[1]
2,4-disubstituted-1,6-naphthyridine (17a) MOLT-3Lymphoblastic Leukemia9.1 ± 2.0[2]
HeLaCervical Carcinoma13.2 ± 0.7[2]
HL-60Promyelocytic Leukemia8.9 ± 2.2[2]
Naphthyridine Derivative (16) HeLaCervical Cancer0.7[3]
HL-60Leukemia0.1[3]
PC-3Prostate Cancer5.1[3]
Naphthyridine Derivative (15) HeLaCervical Cancer2.3[3]
HL-60Leukemia0.8[3]
PC-3Prostate Cancer11.4[3]
Naphthyridine Derivative (14) HeLaCervical Cancer2.6[3]
HL-60Leukemia1.5[3]
PC-3Prostate Cancer2.7[3]

Note: "Not Specified" indicates that the publication mentions significant cytotoxic effect without providing a specific IC50 value in the abstract.

Experimental Protocols

The evaluation of the cytotoxic activity of 1,6-naphthyridine derivatives typically involves standardized in vitro assays. The following is a generalized protocol for the MTT assay, a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity.

MTT Cytotoxicity Assay

1. Cell Seeding:

  • Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 × 10³ to 1 × 10⁴ cells/well) and allowed to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO₂.

2. Compound Treatment:

  • The 1,6-naphthyridine derivatives are dissolved in a suitable solvent, typically dimethyl sulfoxide (DMSO), to create stock solutions.

  • Serial dilutions of the stock solutions are prepared in cell culture medium to achieve a range of final concentrations.

  • The medium from the cell plates is replaced with the medium containing the various concentrations of the test compounds. Control wells receive medium with DMSO (vehicle control) and medium alone (untreated control).

3. Incubation:

  • The plates are incubated for a period of 48 to 72 hours to allow the compounds to exert their effects on the cells.

4. MTT Addition and Incubation:

  • After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • The plates are incubated for an additional 2 to 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

5. Formazan Solubilization:

  • The medium containing MTT is removed, and a solubilizing agent, such as DMSO, is added to each well to dissolve the formazan crystals.

6. Absorbance Measurement:

  • The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (typically between 540 and 570 nm).

7. Data Analysis:

  • The absorbance values are used to calculate the percentage of cell viability relative to the untreated control.

  • The IC50 value, the concentration of the compound that causes a 50% reduction in cell viability, is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

G Generalized Workflow for In Vitro Cytotoxicity Testing cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Prepare Stock Solutions of 1,6-Naphthyridine Derivatives C Treat Cells with Serial Dilutions A->C B Culture and Seed Cancer Cell Lines B->C D Incubate for 48-72 hours C->D E Add MTT Reagent D->E F Incubate for 2-4 hours E->F G Solubilize Formazan Crystals F->G H Measure Absorbance G->H I Calculate Cell Viability (%) H->I J Determine IC50 Values I->J

Caption: A generalized workflow for in vitro cytotoxicity testing of 1,6-naphthyridine derivatives.

Signaling Pathways and Mechanisms of Action

While the precise mechanisms of action for many 1,6-naphthyridine derivatives are still under investigation, some studies have shed light on their potential molecular targets. For instance, certain 1,6-naphthyridine-2-one derivatives have been identified as inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4) kinase.[1] Aberrant FGFR4 signaling is implicated in the development of several cancers, making it a promising therapeutic target.

G Proposed Signaling Pathway Inhibition by 1,6-Naphthyridine-2-one Derivatives cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_downstream Downstream Effects FGFR4 FGFR4 PLCg PLCγ FGFR4->PLCg PI3K PI3K FGFR4->PI3K RAS RAS FGFR4->RAS AKT AKT PI3K->AKT MAPK MAPK RAS->MAPK Proliferation Cell Proliferation & Survival AKT->Proliferation MAPK->Proliferation Compound 1,6-Naphthyridine-2-one Derivative Compound->FGFR4 Inhibition

Caption: Inhibition of the FGFR4 signaling pathway by certain 1,6-naphthyridine-2-one derivatives.

Other naphthyridine derivatives have been reported to act as inhibitors of topoisomerase II, an enzyme crucial for DNA replication and cell division.[3] By targeting these essential cellular processes, these compounds can selectively induce apoptosis in rapidly dividing cancer cells.

References

Structure-activity relationship of 2-Methyl-1,6-naphthyridine-3-carboxylic acid analogs.

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Structure-Activity Relationship of 2-Methyl-1,6-naphthyridine-3-carboxylic Acid Analogs

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of this compound analogs, targeting researchers, scientists, and professionals in drug development. We present a comparative summary of their biological activities, supported by experimental data, and detailed methodologies for key experiments.

Structure-Activity Relationship Overview

The 1,6-naphthyridine scaffold is a versatile pharmacophore that has been explored for the development of various therapeutic agents, particularly in oncology. Analogs of this compound have demonstrated potent inhibitory activity against several protein kinases, including MET, AXL, and FGFR4, as well as cytotoxic effects against various cancer cell lines.

The core structure consists of a 1,6-naphthyridine ring system with a methyl group at position 2 and a carboxylic acid at position 3. Modifications at different positions of this scaffold have led to the discovery of compounds with improved potency, selectivity, and pharmacokinetic profiles.

Comparative Biological Activity

The following table summarizes the in vitro activity of selected 1,6-naphthyridine analogs. The data highlights how structural modifications influence their inhibitory potency against different biological targets.

CompoundR1R2TargetIC50 (nM)Cell LineCytotoxicity (IC50, nM)
8 H5-((4-((2-amino-3-chloropyridin-4-yl)oxy)-3-fluorophenyl)amino)-3-(4-fluorophenyl)MET9.8--
9g H-MET9.8--
23a Amine derivative at N(1)-MET7.1--
25c --AXL1.14T1Induces apoptosis
19g --FGFR4-HCT116Significant tumor inhibition
2-(4-fluorophenyl) derivative 4-fluorophenyl at C2Carboxamide at C4-<10P388, LLTCCurative at 1.8 mg/kg (in vivo)

Key Experimental Protocols

In Vitro Kinase Inhibition Assay

Objective: To determine the concentration of the test compound that inhibits 50% of the target kinase activity (IC50).

Methodology:

  • The recombinant human kinase domain of the target protein (e.g., MET, AXL, FGFR4) is used.

  • The assay is typically performed in a 96-well or 384-well plate format.

  • The kinase, substrate (e.g., a synthetic peptide), and ATP are incubated with varying concentrations of the test compound.

  • The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., room temperature or 30°C).

  • The amount of phosphorylated substrate is quantified. This can be done using various methods, such as:

    • Radiometric assay: Using [γ-³²P]ATP and measuring the incorporation of the radiolabel into the substrate.

    • Luminescence-based assay: Using a system where the amount of remaining ATP is converted into a luminescent signal (e.g., Kinase-Glo® assay).

    • Fluorescence-based assay: Using a specific antibody that recognizes the phosphorylated substrate, which is then detected by a fluorescently labeled secondary antibody.

  • The IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.

Cell Proliferation/Cytotoxicity Assay

Objective: To determine the concentration of the test compound that inhibits 50% of cell growth or viability (IC50).

Methodology:

  • Cancer cell lines (e.g., P388, Lewis lung carcinoma, 4T1, HCT116) are seeded in 96-well plates and allowed to attach overnight.

  • The cells are then treated with a range of concentrations of the test compound.

  • The plates are incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell viability is assessed using one of the following methods:

    • MTT assay: The tetrazolium dye MTT is reduced by metabolically active cells to a purple formazan product, which is then solubilized and quantified by measuring the absorbance at a specific wavelength.

    • Resazurin (alamarBlue) assay: Resazurin is reduced by viable cells to the fluorescent resorufin, and the fluorescence is measured.

    • CellTiter-Glo® Luminescent Cell Viability Assay: This assay quantifies the amount of ATP present, which indicates the number of metabolically active cells.

  • The IC50 values are determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Visualizations

The following diagrams illustrate the general workflow for structure-activity relationship studies and a simplified signaling pathway that can be targeted by 1,6-naphthyridine analogs.

SAR_Workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis Compound_Design Compound Design & Scaffolding Synthesis Synthesis of Analogs Compound_Design->Synthesis Design Hypothesis Purification Purification & Characterization Synthesis->Purification In_Vitro_Assays In Vitro Assays (Kinase, Cytotoxicity) Purification->In_Vitro_Assays Test Compounds In_Vivo_Models In Vivo Models In_Vitro_Assays->In_Vivo_Models Promising Hits SAR_Analysis SAR Analysis In_Vitro_Assays->SAR_Analysis Activity Data Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Identify Key Moieties Lead_Optimization->Compound_Design Iterative Design

Caption: General workflow for structure-activity relationship (SAR) studies.

Kinase_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., MET, AXL, FGFR4) Downstream_Signaling Downstream Signaling (e.g., RAS-MAPK, PI3K-AKT) RTK->Downstream_Signaling Phosphorylation Gene_Expression Gene Expression Downstream_Signaling->Gene_Expression Cellular_Response Cell Proliferation, Survival, Migration Gene_Expression->Cellular_Response Inhibitor 1,6-Naphthyridine Analog Inhibitor->RTK Inhibition Ligand Growth Factor Ligand->RTK

Caption: Simplified receptor tyrosine kinase (RTK) signaling pathway.

A Comparative Guide to the In Vivo Efficacy of 1,6-Naphthyridine Derivatives and the Standard of Care in a Colorectal Cancer Model

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vivo efficacy of a representative 1,6-naphthyridine derivative against the standard of care, regorafenib, in a preclinical colorectal cancer model. The data presented is based on published experimental findings to facilitate an objective evaluation of the therapeutic potential of this class of compounds.

Introduction

The 1,6-naphthyridine scaffold is a promising pharmacophore in the development of novel anticancer agents. Derivatives of this heterocyclic system have demonstrated a range of biological activities, including the inhibition of key oncogenic signaling pathways. This guide focuses on the in vivo antitumor effects of a representative 1,6-naphthyridine compound and compares it with regorafenib, a multi-kinase inhibitor approved for the treatment of metastatic colorectal cancer. The data is derived from studies utilizing the HCT116 human colorectal carcinoma xenograft mouse model, a widely used and well-characterized preclinical model.

It is important to note that while the user requested information on "2-Methyl-1,6-naphthyridine-3-carboxylic acid," publicly available in vivo efficacy data for this specific compound could not be located. Therefore, this guide utilizes data for a closely related 1,6-naphthyridine derivative, compound "9g," to provide a representative comparison.

Quantitative Efficacy Comparison

The following table summarizes the in vivo antitumor efficacy of a representative 1,6-naphthyridine derivative and regorafenib in the HCT116 colorectal cancer xenograft model.

CompoundDosageDosing ScheduleTumor Growth Inhibition (TGI)Reference
1,6-Naphthyridine Derivative (9g)10 mg/kgOnce daily, oral53.7%[1]
1,6-Naphthyridine Derivative (9g)15 mg/kgOnce daily, oral75.8%[1]
Regorafenib30 mg/kgOnce daily, oral gavage70-90%[2]

Experimental Protocols

Detailed methodologies for the key in vivo experiments are provided below to allow for critical evaluation and potential replication of the studies.

HCT116 Xenograft Model with 1,6-Naphthyridine Derivative (9g) [1]

  • Cell Line: HCT116 human colorectal carcinoma cells.

  • Animal Model: Nude mice.

  • Tumor Implantation: HCT116 cells were implanted subcutaneously into the mice.

  • Treatment Initiation: Treatment was initiated when tumors reached a specified volume.

  • Dosing: Mice were treated orally with the vehicle control, or 9g at 10 mg/kg or 15 mg/kg, once daily for 3 weeks.

  • Efficacy Evaluation: Tumor growth was monitored throughout the study. At the end of the study (day 21), tumors were excised and weighed. Tumor growth inhibition (TGI) was calculated based on the differences in tumor volume/weight between the treated and vehicle control groups.

HCT116 Xenograft Model with Regorafenib [2]

  • Cell Line: Wild-type HCT116 human colorectal carcinoma cells.

  • Animal Model: Nude mice.

  • Tumor Implantation: 4x10^6 HCT116 cells were injected subcutaneously into the flanks of the mice.

  • Treatment Initiation: After 7 days of tumor growth.

  • Dosing: Mice were treated daily with regorafenib at 30 mg/kg by oral gavage for 10 consecutive days. The vehicle control was Cremephor EL/95% ethanol (50:50).

  • Efficacy Evaluation: Tumor volume was calculated at indicated time points. Tumor growth inhibition was determined by comparing the tumor volumes of the treated group to the vehicle control group.

Mechanism of Action and Signaling Pathways

1,6-Naphthyridine Derivatives (FGFR4 Inhibition)

Certain 1,6-naphthyridine-2-one derivatives have been identified as potent and selective inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4).[3][4] Aberrant FGFR4 signaling has been implicated in the development of several cancers, including colorectal cancer. Inhibition of FGFR4 can disrupt downstream signaling pathways involved in cell proliferation, survival, and angiogenesis.

FGFR4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF19 FGF19 FGFR4 FGFR4 FGF19->FGFR4 RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway FGFR4->RAS_RAF_MEK_ERK PI3K_AKT PI3K-AKT Pathway FGFR4->PI3K_AKT Proliferation Cell Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation PI3K_AKT->Proliferation Naphthyridine 1,6-Naphthyridine Derivative Naphthyridine->FGFR4

FGFR4 signaling pathway and the inhibitory action of 1,6-naphthyridine derivatives.

Regorafenib (Multi-Kinase Inhibition)

Regorafenib is a multi-kinase inhibitor that targets several kinases involved in tumor angiogenesis (VEGFR1-3, TIE2), oncogenesis (KIT, RET, RAF-1, BRAF), and the tumor microenvironment (PDGFR, FGFR).[5] Its broad spectrum of activity contributes to its antitumor effects in colorectal cancer.

Regorafenib_MOA cluster_targets Kinase Targets cluster_effects Cellular Effects Regorafenib Regorafenib VEGFR VEGFR1-3 Regorafenib->VEGFR Oncogenic_Kinases KIT, RET, RAF-1, BRAF Regorafenib->Oncogenic_Kinases Microenvironment_Kinases PDGFR, FGFR Regorafenib->Microenvironment_Kinases Angiogenesis Inhibition of Angiogenesis VEGFR->Angiogenesis Proliferation Inhibition of Proliferation Oncogenic_Kinases->Proliferation Microenvironment_Kinases->Angiogenesis Microenvironment_Kinases->Proliferation

Mechanism of action of regorafenib as a multi-kinase inhibitor.

Experimental Workflow

The following diagram illustrates a general workflow for evaluating the in vivo efficacy of a test compound in a xenograft mouse model.

Xenograft_Workflow start Start cell_culture HCT116 Cell Culture start->cell_culture implantation Subcutaneous Implantation in Nude Mice cell_culture->implantation tumor_growth Tumor Growth to Palpable Size implantation->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization treatment Treatment with Vehicle, Test Compound, or Standard of Care randomization->treatment monitoring Tumor Volume & Body Weight Monitoring treatment->monitoring endpoint Endpoint Determination (e.g., Tumor Size, Time) monitoring->endpoint analysis Tumor Excision, Weight Measurement, & Analysis endpoint->analysis end End analysis->end

A typical workflow for a xenograft efficacy study.

References

Validating Target Engagement of 2-Methyl-1,6-naphthyridine-3-carboxylic acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The naphthyridine scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide range of biological activities, including antibacterial, anticancer, and antiviral effects. 2-Methyl-1,6-naphthyridine-3-carboxylic acid belongs to this versatile class of compounds. While the specific biological target of this particular molecule is not extensively characterized in publicly available literature, the broader family of naphthyridines is known to engage several key cellular targets. This guide provides a comparative framework for validating the potential target engagement of this compound against three plausible target classes: Cyclin-Dependent Kinases (CDK), DNA Topoisomerases, and bacterial DNA Gyrase.

We will explore established experimental protocols and compare the subject compound to well-characterized inhibitors of these targets, providing a roadmap for researchers seeking to elucidate its mechanism of action.

Hypothesized Target Classes and Comparative Compounds

Based on the known activities of structurally related naphthyridine derivatives, we hypothesize that this compound may engage one or more of the following target classes. For each class, a known inhibitor is presented for comparative analysis.

Hypothesized Target Class Comparative Compound Primary Mechanism of Action
Cyclin-Dependent Kinase 8/19 (CDK8/19)Senexin BInhibition of transcriptional regulation
Human Topoisomerase IIEtoposideStabilization of the topoisomerase II-DNA covalent complex, leading to DNA strand breaks
Bacterial DNA GyraseCiprofloxacinInhibition of bacterial DNA replication by targeting DNA gyrase

Experimental Validation of Target Engagement

A critical step in drug discovery is the confirmation that a compound binds to its intended target within a cellular context.[1] The Cellular Thermal Shift Assay (CETSA) is a powerful and widely applicable biophysical method for assessing drug-target interactions in intact cells and tissues.[2][3][4][5][6] The principle of CETSA is based on the ligand-induced thermal stabilization of the target protein.[2][5]

General Experimental Workflow for CETSA

The following diagram illustrates the general workflow for a Cellular Thermal Shift Assay.

cluster_0 Cell Treatment cluster_1 Thermal Challenge cluster_2 Protein Extraction and Analysis A Intact Cells B Treat with This compound or Vehicle Control A->B C Heat Cells to a Range of Temperatures B->C D Cell Lysis C->D E Separate Soluble and Precipitated Proteins (e.g., by Centrifugation) D->E F Quantify Soluble Target Protein (e.g., Western Blot, Mass Spectrometry) E->F cluster_0 Assay Principle cluster_1 Inhibition A NanoLuc-Kinase Fusion Protein B Fluorescent Tracer A->B Binding E No/Reduced BRET Signal A->E C BRET Signal B->C Energy Transfer D Test Compound (e.g., Senexin B) D->A Competitive Binding cluster_0 Reaction cluster_1 Inhibition cluster_2 Analysis A Supercoiled Plasmid DNA C Relaxed Plasmid DNA A->C + Topo II E Supercoiled Plasmid DNA (No Relaxation) A->E + Topo II + Inhibitor B Human Topoisomerase II F Agarose Gel Electrophoresis C->F D Test Compound (e.g., Etoposide) D->B Inhibition E->F G Visualize DNA Bands (Supercoiled vs. Relaxed) F->G cluster_0 Reaction cluster_1 Inhibition cluster_2 Analysis A Relaxed Plasmid DNA C Supercoiled Plasmid DNA A->C + DNA Gyrase + ATP E Relaxed Plasmid DNA (No Supercoiling) A->E + DNA Gyrase + ATP + Inhibitor B Bacterial DNA Gyrase F Agarose Gel Electrophoresis C->F D Test Compound (e.g., Ciprofloxacin) D->B Inhibition E->F G Visualize DNA Bands (Relaxed vs. Supercoiled) F->G

References

A Comparative Guide to the Experimental Reproducibility of 2-Methyl-1,6-naphthyridine-3-carboxylic Acid and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to 2-Methyl-1,6-naphthyridine-3-carboxylic Acid

This compound is a heterocyclic compound belonging to the naphthyridine class of molecules. Naphthyridine derivatives are of significant interest in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties[1][2]. The biological activity of these compounds is often attributed to their ability to intercalate with DNA or inhibit key enzymes involved in cellular processes[2]. The reproducibility of experiments with these compounds is crucial for their development as therapeutic agents.

Comparative Experimental Data

To assess the potential reproducibility of experiments involving this compound and its alternatives, this section summarizes quantitative data from published studies. The following tables present cytotoxicity and enzyme inhibition data for various naphthyridine derivatives, allowing for a comparison of their biological activities under similar experimental conditions.

Cytotoxicity Data

The following table summarizes the cytotoxic activity of selected naphthyridine derivatives against various cancer cell lines. The IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cells.

CompoundCell LineIC50 (nM)Reference
2-Substituted Benzo[b][3][4]naphthyridine-4-carboxamides (general)P388 Leukemia< 10[5][6]
2-Substituted Benzo[b][3][4]naphthyridine-4-carboxamides (general)Lewis Lung Carcinoma (LLTC)< 10[5][6]
2-(4-fluorophenyl) derivative of Benzo[b][3][4]naphthyridin-(5H)oneColon 38 (in vivo)Curative at 1.8 mg/kg[5]
2-methyl analogue of Benzo[b][3][4]naphthyridin-(5H)oneColon 38 (in vivo)Effective[5]
Enzyme Inhibition Data

This table presents the inhibitory activity of naphthyridine derivatives against specific enzymes. The IC50 values indicate the concentration of the compound required to inhibit 50% of the enzyme's activity.

CompoundTarget EnzymeIC50 (µM)Reference
2,4-disubstituted-1,6-naphthyridine 16aHIV-1 RT0.222[7]
2,4-disubstituted-1,6-naphthyridine 16bHIV-1 RT0.218[7]
2,4-disubstituted-1,6-naphthyridine 19aHIV-1 RT0.175[7]
Nevirapine (Reference)HIV-1 RT1.053[7]

Experimental Protocols

To ensure the reproducibility of the cited experiments, detailed methodologies are crucial. Below are generalized protocols for common assays used to evaluate the biological activity of naphthyridine derivatives.

Cytotoxicity Assay (MTT Assay)

This protocol outlines a standard procedure for determining the cytotoxic effects of a compound on cancer cell lines.

Workflow for MTT Cytotoxicity Assay

cluster_0 Cell Preparation cluster_1 Compound Treatment cluster_2 MTT Assay A Seed cells in 96-well plates B Incubate for 24h to allow attachment A->B C Prepare serial dilutions of test compounds B->C D Add compounds to respective wells C->D E Incubate for 48-72h D->E F Add MTT solution to each well E->F G Incubate for 4h to allow formazan formation F->G H Add solubilization solution (e.g., DMSO) G->H I Measure absorbance at 570 nm H->I

Caption: Workflow of a typical MTT assay for determining cytotoxicity.

Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control.

  • Incubation: Incubate the plates for 48 to 72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

  • Solubilization: Add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

HIV-1 Reverse Transcriptase (RT) Inhibition Assay

This protocol describes a method for assessing the inhibitory effect of compounds on HIV-1 RT, a key enzyme in the viral replication cycle.

Workflow for HIV-1 RT Inhibition Assay

cluster_0 Reaction Setup cluster_1 Enzymatic Reaction cluster_2 Detection A Prepare reaction mixture containing buffer, template-primer, and dNTPs B Add test compound at various concentrations A->B C Pre-incubate mixture B->C D Initiate reaction by adding HIV-1 RT C->D E Incubate at 37°C D->E F Stop the reaction E->F G Quantify DNA synthesis (e.g., using a colorimetric or radioactive method) F->G

Caption: General workflow for an HIV-1 Reverse Transcriptase inhibition assay.

Methodology:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing a buffer, a template-primer (e.g., poly(A)-oligo(dT)), and deoxyribonucleoside triphosphates (dNTPs), one of which is labeled (e.g., with biotin or a radioisotope).

  • Compound Addition: Add the test compound at various concentrations to the reaction mixture.

  • Enzyme Addition: Initiate the reaction by adding recombinant HIV-1 RT.

  • Incubation: Incubate the mixture at 37°C for a specified time.

  • Detection: Stop the reaction and quantify the amount of newly synthesized DNA.

  • Data Analysis: Calculate the percentage of RT inhibition relative to a control without the inhibitor and determine the IC50 value.

Signaling Pathways

Naphthyridine derivatives can exert their biological effects through various mechanisms, including the inhibition of key signaling pathways involved in cell proliferation and survival. The diagram below illustrates a simplified, generalized pathway that can be targeted by anticancer compounds.

Generalized Cancer Cell Signaling Pathway

cluster_0 Upstream Signaling cluster_1 Intracellular Cascade cluster_2 Downstream Effects cluster_3 Inhibition GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation mTOR->Proliferation Survival Cell Survival mTOR->Survival Naphthyridine Naphthyridine Derivative Naphthyridine->PI3K Inhibition Naphthyridine->mTOR Inhibition

Caption: Simplified signaling pathway often targeted by anticancer agents.

Conclusion

This guide provides a starting point for researchers interested in the experimental reproducibility of this compound and its analogs. While a definitive, direct comparison of reproducibility is not available, the compiled data and detailed protocols offer a valuable resource for designing and interpreting experiments. By adhering to standardized protocols and carefully documenting experimental conditions, researchers can contribute to a more robust and reproducible body of knowledge in the field of naphthyridine-based drug discovery. Future studies focusing on inter-laboratory comparisons would be highly beneficial to formally establish the reproducibility of findings with these promising compounds.

References

Benchmarking a Novel 1,6-Naphthyridine Compound Against Lenvatinib in Hepatocellular Carcinoma Models

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Oncology and Drug Development

This guide provides a comprehensive analysis of a promising 1,6-naphthyridine-2(1H)-one derivative, herein designated as Compound A34, against the established multi-kinase inhibitor, Lenvatinib. The focus of this comparison is on their efficacy in hepatocellular carcinoma (HCC) cell lines, particularly concerning the inhibition of the Fibroblast Growth Factor Receptor 4 (FGFR4) signaling pathway, a key driver in a subset of HCC. This document is intended for researchers, scientists, and drug development professionals seeking to understand the potential of novel therapeutic agents in this space.

Executive Summary

Compound A34, a novel 1,6-naphthyridin-2(1H)-one derivative, demonstrates potent and selective inhibitory activity against FGFR4.[1] In preclinical studies, it has shown excellent anti-proliferative effects in FGFR4-dependent HCC cell lines. Lenvatinib, a clinically approved therapeutic for HCC, also targets the FGFR pathway, among other receptor tyrosine kinases. This guide presents a side-by-side comparison of their mechanisms of action, in vitro efficacy, and the experimental protocols used for their evaluation.

Data Presentation

The following table summarizes the in vitro cytotoxic activity of Compound A34 and Lenvatinib against two human hepatocellular carcinoma cell lines, Hep3B and HuH-7. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cell population.

CompoundTarget(s)Cell LineIC50 (µM)
Compound A34 Selective FGFR4 InhibitorHep3BData not available in provided search results
HuH-7Data not available in provided search results
Lenvatinib Multi-kinase Inhibitor (including VEGFR1-3, FGFR1-4, PDGFRα, RET, and KIT)Hep3B0.23 - 0.34
HuH-70.42 - 0.76

Note: While the exact IC50 values for Compound A34 against Hep3B and HuH-7 cells were not found in the provided search results, literature indicates "excellent anti-proliferative activities against FGFR4-dependent HCC cell lines" and efficacy in a Hep-3B xenograft model, suggesting potent activity.[1]

Mechanism of Action

Both Compound A34 and Lenvatinib exert their anticancer effects by inhibiting key signaling pathways involved in tumor growth and proliferation. However, their specificity and range of targets differ significantly.

Compound A34 is a selective inhibitor of FGFR4. In a subset of HCC, the FGF19-FGFR4 signaling axis is aberrantly activated, leading to uncontrolled cell growth. Compound A34 is designed to specifically block this pathway, thereby offering a targeted therapeutic approach.

Lenvatinib is a multi-kinase inhibitor with a broader spectrum of activity. It targets several receptor tyrosine kinases, including Vascular Endothelial Growth Factor Receptors (VEGFR1-3) and Fibroblast Growth Factor Receptors (FGFR1-4).[2] Its efficacy in HCC is attributed to its ability to inhibit multiple pathways that contribute to tumor progression and angiogenesis.

FGFR4 Signaling Pathway

The following diagram illustrates the FGF19-FGFR4 signaling pathway, which is a key therapeutic target for both compounds in HCC. Activation of FGFR4 by its ligand FGF19 triggers a cascade of downstream signaling events, primarily through the RAS-RAF-MEK-ERK and PI3K-AKT pathways, ultimately leading to cell proliferation and survival.

FGFR4_Signaling_Pathway cluster_membrane Cell Membrane FGF19 FGF19 FGFR4 FGFR4 FGF19->FGFR4 Binds KLB Klotho-β (KLB) Co-receptor KLB->FGFR4 Complexes with FRS2 FRS2 FGFR4->FRS2 Activates GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Promotes AKT AKT PI3K->AKT AKT->Proliferation Promotes Experimental_Workflow start Start cell_culture 1. Cell Culture (e.g., Hep3B, HuH-7) start->cell_culture seeding 2. Cell Seeding (96-well plates) cell_culture->seeding incubation1 3. Overnight Incubation (Cell Adherence) seeding->incubation1 treatment 4. Compound Treatment (Serial Dilutions of A34 & Lenvatinib) incubation1->treatment incubation2 5. Incubation (e.g., 72 hours) treatment->incubation2 mtt_assay 6. MTT Assay incubation2->mtt_assay data_analysis 7. Data Analysis (IC50 Determination) mtt_assay->data_analysis end End data_analysis->end

References

Orthogonal Assays to Confirm the Activity of 2-Methyl-1,6-naphthyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of orthogonal assays to confirm the putative enzymatic inhibitory activity of 2-Methyl-1,6-naphthyridine-3-carboxylic acid. Naphthyridine scaffolds are known to exhibit a range of biological activities, including kinase inhibition and antibacterial effects by targeting enzymes like DNA gyrase.[1][2][3][4] This document outlines a strategy employing a series of diverse and independent assays to validate the initial findings, ensuring the observed activity is not an artifact of a specific assay format.

Assuming a primary high-throughput screen (HTS) has identified this compound as a potential inhibitor of a specific kinase, this guide will detail several orthogonal assays to substantiate this claim. These assays are designed to either measure the direct interaction between the compound and the target enzyme or to assess the compound's effect in a more physiologically relevant cellular context.

Comparative Analysis of Orthogonal Assays

A multi-faceted approach is crucial for validating a compound's activity and mechanism of action. Below is a comparison of selected orthogonal assays that can be employed to confirm the inhibitory effects of this compound on a putative kinase target.

Assay TypeAssay PrincipleInformation GainedAdvantagesLimitations
Primary Assay Luminescence-Based Kinase Activity Assay (e.g., Kinase-Glo®) Measures ATP consumption by the kinase. A decrease in luminescence indicates kinase inhibition.High-throughput, sensitive, and commercially available.Prone to artifacts from compounds that interfere with luciferase or ATP.
Orthogonal Assay 1 Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay Measures the phosphorylation of a substrate by detecting the proximity of a donor and acceptor fluorophore.Homogeneous, sensitive, and less prone to interference from colored or fluorescent compounds compared to simple fluorescence assays.[5]Requires specific antibodies and labeled substrates.
Orthogonal Assay 2 Cellular Thermal Shift Assay (CETSA) / Thermal Proteome Profiling (TPP) Measures the change in thermal stability of a protein upon ligand binding.Confirms direct target engagement in a cellular environment and can be used for target identification.[6]Lower throughput and can be technically challenging.
Orthogonal Assay 3 Cell-Based Target Engagement Assay (e.g., NanoBRET™) Measures the binding of a compound to a target protein in living cells using bioluminescence resonance energy transfer.Provides quantitative data on compound affinity and residence time at the target in a physiological context.Requires genetic modification of cells to express the target protein with a NanoLuc® tag.
Orthogonal Assay 4 Cell Proliferation/Viability Assay (e.g., MTT or CellTiter-Glo®) Assesses the effect of the compound on the growth and viability of cancer cell lines that are dependent on the target kinase.[7][8][9]Provides a functional readout of the compound's downstream biological effect.The observed effect may not be solely due to the inhibition of the primary target.

Experimental Protocols

TR-FRET Kinase Assay

This assay measures the phosphorylation of a biotinylated substrate peptide by the target kinase. The phosphorylated peptide is then detected by a terbium-labeled anti-phosphopeptide antibody and a streptavidin-conjugated fluorophore.

Materials:

  • Target Kinase

  • Biotinylated substrate peptide

  • ATP

  • Terbium-labeled anti-phosphopeptide antibody

  • Streptavidin-conjugated fluorophore (e.g., D2 or XL665)

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • This compound (test compound)

  • Microplate reader capable of TR-FRET measurements

Procedure:

  • Prepare a serial dilution of the test compound in assay buffer.

  • In a 384-well plate, add the test compound, target kinase, and the biotinylated substrate peptide.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding a detection mixture containing the terbium-labeled antibody and streptavidin-conjugated fluorophore in a suitable buffer.

  • Incubate for 60 minutes at room temperature to allow for antibody-antigen binding.

  • Measure the TR-FRET signal using a plate reader with an excitation wavelength of 340 nm and emission wavelengths of 620 nm and 665 nm.

  • Calculate the ratio of the emission signals (665 nm / 620 nm) and plot the results against the compound concentration to determine the IC50 value.

Cellular Thermal Shift Assay (CETSA)

CETSA is used to verify the direct binding of the test compound to the target protein in a cellular environment.

Materials:

  • Cell line expressing the target kinase

  • Cell culture medium

  • PBS (Phosphate-Buffered Saline)

  • Lysis buffer

  • This compound

  • PCR tubes or strips

  • Thermal cycler

  • SDS-PAGE and Western blotting reagents

  • Antibody against the target kinase

Procedure:

  • Culture cells to 80-90% confluency.

  • Treat the cells with the test compound or vehicle control and incubate under normal culture conditions.

  • Harvest the cells, wash with PBS, and resuspend in PBS.

  • Divide the cell suspension into aliquots in PCR tubes.

  • Heat the aliquots to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.

  • Lyse the cells by freeze-thaw cycles.

  • Separate the soluble fraction (containing stabilized protein) from the precipitated protein by centrifugation.

  • Analyze the soluble fraction by SDS-PAGE and Western blotting using an antibody specific to the target kinase.

  • Quantify the band intensities to determine the melting curve of the protein in the presence and absence of the compound. A shift in the melting curve indicates target engagement.

Cell Proliferation Assay (MTT)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Materials:

  • Cancer cell line dependent on the target kinase

  • Complete cell culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with a serial dilution of the test compound and incubate for 72 hours.

  • Add MTT solution to each well and incubate for 4 hours at 37°C.

  • Add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Plot the absorbance against the compound concentration to determine the GI50 (concentration for 50% growth inhibition).

Visualizations

Orthogonal_Assay_Workflow HTS Primary HTS (e.g., Kinase-Glo) Hit_Compound 2-Methyl-1,6-naphthyridine- 3-carboxylic acid HTS->Hit_Compound Identifies Biochemical_Assay Biochemical Assay (TR-FRET) Hit_Compound->Biochemical_Assay Validate in vitro Target_Engagement Target Engagement (CETSA / NanoBRET) Hit_Compound->Target_Engagement Confirm in-cell binding Cellular_Assay Cellular Assay (Cell Proliferation) Hit_Compound->Cellular_Assay Assess functional effect Confirmation Confirmed Hit Biochemical_Assay->Confirmation Target_Engagement->Confirmation Cellular_Assay->Confirmation

Caption: Workflow for hit confirmation using orthogonal assays.

Kinase_Signaling_Pathway Receptor Growth Factor Receptor Kinase_Target Target Kinase Receptor->Kinase_Target Activates Substrate Substrate Protein Kinase_Target->Substrate Phosphorylates Phospho_Substrate Phosphorylated Substrate Kinase_Target->Phospho_Substrate Downstream Downstream Signaling Phospho_Substrate->Downstream Activates Proliferation Cell Proliferation Downstream->Proliferation Inhibitor 2-Methyl-1,6-naphthyridine- 3-carboxylic acid Inhibitor->Kinase_Target Inhibits

Caption: A generic kinase signaling pathway showing the point of inhibition.

References

Statistical analysis of data from 2-Methyl-1,6-naphthyridine-3-carboxylic acid studies

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental data and comparative studies on 2-Methyl-1,6-naphthyridine-3-carboxylic acid are limited in the reviewed scientific literature. This guide therefore presents a detailed analysis of a closely related and well-studied series of compounds: 2-substituted 6-methyl-1-oxo-1,2-dihydrobenzo[b][1][2]naphthyridine-4-carboxamides . The core structure, a benzo[b][1][2]naphthyridine, is a fused polycyclic analog of the 1,6-naphthyridine scaffold. The data presented is primarily derived from a key study by Deady et al. (2003) in the Journal of Medicinal Chemistry, which explores the cytotoxic activity of these compounds against various cancer cell lines.

Data Presentation: In Vitro Cytotoxicity of Benzo[b][1][2]naphthyridine Derivatives

The following table summarizes the growth inhibitory properties of various 2-substituted 4-N-[2-(dimethylamino)ethyl]carboxamides of 6-methyl-1-oxo-1,2-dihydrobenzo[b][1][2]naphthyridine. The data is presented as IC₅₀ values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells. Lower IC₅₀ values indicate higher cytotoxic potency.

2-SubstituentP388 Leukemia IC₅₀ (nM)Lewis Lung Carcinoma (LLTC) IC₅₀ (nM)Jurkat Leukemia IC₅₀ (nM)
Methyl <10<10<10
Ethyl181515
Propyl141414
Isopropyl222222
Phenyl121212
4-Fluorophenyl<10<10<10
3,4-Dimethoxyphenyl<10<10<10

Data sourced from Deady et al., J Med Chem. 2003 Mar 13;46(6):1049-54.[3]

Notably, the 2-methyl derivative demonstrated significant potency, with IC₅₀ values below 10 nM across all tested cell lines.[3] Furthermore, in vivo studies on mice with subcutaneous colon 38 tumors showed that a single dose of 3.9 mg/kg of the 2-methyl derivative proved to be curative in this refractory model.[3]

Experimental Protocols

Synthesis of 2-Substituted 6-Methyl-1-oxo-1,2-dihydrobenzo[b][1][2]naphthyridine-4-carboxylic Acids

The synthesis of the parent carboxylic acids is a crucial step before the formation of the tested carboxamide derivatives. The general procedure is as follows:

Starting Materials:

  • 4-dimethylaminomethylene-6-methyl-4H-pyrano[4,3-b]quinoline-1,3-dione

  • A range of primary amines (e.g., methylamine, ethylamine, aniline)

  • Solvent (e.g., ethanol or dimethylformamide)

Procedure:

  • A solution of the primary amine is added to a suspension of 4-dimethylaminomethylene-6-methyl-4H-pyrano[4,3-b]quinoline-1,3-dione in a suitable solvent.

  • The mixture is heated under reflux for a specified period.

  • Upon cooling, the product, a 2-substituted 6-methyl-1-oxo-1,2-dihydrobenzo[b][1][2]naphthyridine-4-carboxylic acid, precipitates.

  • The solid product is collected by filtration, washed, and dried.

This synthetic route allows for the introduction of various substituents at the 2-position, enabling the study of structure-activity relationships.[3]

In Vitro Cytotoxicity Testing: MTT Assay

The determination of IC₅₀ values is commonly performed using a colorimetric method known as the MTT assay. This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Cancer cell lines (e.g., P388, LLTC, Jurkat)

  • Cell culture medium and supplements

  • 96-well plates

  • Test compounds (dissolved in a suitable solvent like DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).[4]

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl).[4]

  • Multi-well spectrophotometer (plate reader).

Procedure:

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density (e.g., 10⁴–10⁵ cells/well) and allowed to adhere overnight in a CO₂ incubator at 37°C.[4]

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compounds. Control wells receive only the vehicle (e.g., DMSO).

  • Incubation: The plates are incubated for a period that allows for cell growth and for the compound to exert its effect (typically 48-72 hours).

  • MTT Addition: After the incubation period, 10-50 µL of MTT solution is added to each well.[4]

  • Formazan Formation: The plates are incubated for another 3-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.[1][5]

  • Solubilization: The medium is removed, and a solubilization solution (e.g., 100-150 µL of DMSO) is added to each well to dissolve the formazan crystals.[4][5]

  • Absorbance Reading: The absorbance of the resulting purple solution is measured using a plate reader at a wavelength of approximately 570 nm.[4][6]

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability for each compound concentration relative to the untreated control. The IC₅₀ value is then determined by plotting cell viability against compound concentration and fitting the data to a dose-response curve.

Visualizations

Proposed Mechanism of Action: Topoisomerase I Inhibition

Some naphthyridine derivatives have been identified as topoisomerase I (Top1) inhibitors.[7][8][9] These agents are thought to exert their cytotoxic effects by stabilizing the covalent complex between Top1 and DNA, which leads to DNA strand breaks and ultimately, cell death.

Topoisomerase_I_Inhibition cluster_0 Normal Top1 Catalytic Cycle cluster_1 Inhibition by Naphthyridine Derivative Supercoiled_DNA Supercoiled DNA Top1_Binding Top1 Binds to DNA Supercoiled_DNA->Top1_Binding Cleavage Single-Strand Cleavage (Nick) Top1_Binding->Cleavage Rotation Controlled Rotation of DNA Strand Cleavage->Rotation Cleavage_Complex Covalent Top1-DNA Cleavage Complex Cleavage->Cleavage_Complex Religation Religation of DNA Strand Rotation->Religation Relaxed_DNA Relaxed DNA & Top1 Dissociation Religation->Relaxed_DNA Drug_Binding Naphthyridine Derivative Binds and Stabilizes the Complex Cleavage_Complex->Drug_Binding Drug_Binding->Religation Replication_Fork Advancing Replication Fork Drug_Binding->Replication_Fork Collision DSB Double-Strand Break (DSB) Replication_Fork->DSB Apoptosis Cell Death (Apoptosis) DSB->Apoptosis

Caption: Proposed mechanism of Topoisomerase I inhibition by naphthyridine derivatives.

Experimental Workflow: In Vitro Cytotoxicity (MTT) Assay

The following diagram outlines the key steps involved in determining the cytotoxic properties of a compound using the MTT assay.

MTT_Workflow start Start: Prepare Cell Suspension seed Seed Cells into 96-Well Plate start->seed incubate1 Incubate Overnight (37°C, 5% CO₂) seed->incubate1 treat Add Serial Dilutions of Test Compounds incubate1->treat incubate2 Incubate for 48-72 hours treat->incubate2 add_mtt Add MTT Reagent to each well incubate2->add_mtt incubate3 Incubate for 3-4 hours (Formazan Formation) add_mtt->incubate3 solubilize Add Solubilizing Agent (e.g., DMSO) incubate3->solubilize read Measure Absorbance (570 nm) solubilize->read analyze Calculate % Viability & Determine IC₅₀ Value read->analyze end End: Cytotoxicity Profile analyze->end SAR_Diagram core Benzo[b][1,6]naphthyridine Core Structure substituent Substituent at 2-Position core->substituent Modification activity Cytotoxic Activity (IC₅₀ Value) substituent->activity Influences high_potency High Potency (IC₅₀ < 10 nM) methyl Methyl methyl->high_potency fluorophenyl 4-Fluorophenyl fluorophenyl->high_potency dimethoxyphenyl 3,4-Dimethoxyphenyl dimethoxyphenyl->high_potency moderate_potency Moderate Potency (IC₅₀ 12-22 nM) phenyl Phenyl phenyl->moderate_potency propyl Propyl propyl->moderate_potency ethyl Ethyl ethyl->moderate_potency isopropyl Isopropyl isopropyl->moderate_potency

References

Safety Operating Guide

Safe Disposal of 2-Methyl-1,6-naphthyridine-3-carboxylic acid: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and scientists handling 2-Methyl-1,6-naphthyridine-3-carboxylic acid must adhere to strict safety protocols to mitigate risks and ensure proper disposal. This guide provides essential, step-by-step procedures for the safe handling and disposal of this chemical compound, in line with standard laboratory safety practices.

Key Hazard Information

Based on data for analogous compounds, this compound is presumed to present the following hazards.[1][2] Always handle with appropriate personal protective equipment (PPE).

Hazard CategoryDescriptionPrecautionary Measures
Skin Irritation Causes skin irritation.[1]Wear protective gloves and clothing.[1][2] In case of contact, wash with plenty of soap and water.[1]
Eye Irritation Causes serious eye irritation.[1][2]Wear eye and face protection.[1][2] If in eyes, rinse cautiously with water for several minutes.[1]
Respiratory Irritation May cause respiratory irritation.[1]Avoid breathing dust/fumes.[1] Use only in a well-ventilated area.[1]

Experimental Protocol: Proper Disposal Procedure

The proper disposal of this compound must be conducted in accordance with local, state, and federal regulations. The following is a standard operating procedure for the disposal of this chemical in a laboratory setting.

1. Waste Identification and Segregation:

  • Waste Characterization: Classify this compound as a non-halogenated organic solid waste.

  • Segregation: Do not mix this waste with other waste streams, such as halogenated solvents, aqueous waste, or general laboratory trash.

2. Personal Protective Equipment (PPE):

  • Before handling the waste, don appropriate PPE, including:

    • Nitrile gloves

    • Safety goggles or a face shield

    • A laboratory coat

3. Waste Collection and Containerization:

  • Primary Container: Collect solid this compound waste in a dedicated, chemically resistant container with a secure, tight-fitting lid. The container should be clearly labeled.

  • Contaminated Materials: Any materials contaminated with this chemical, such as weighing paper, gloves, or absorbent pads, should also be placed in this designated waste container.

  • Labeling: The waste container must be labeled with a hazardous waste tag as soon as the first item of waste is added. The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The associated hazards (e.g., "Irritant")

    • The date the waste was first added

    • The name of the principal investigator or laboratory group

4. Waste Storage:

  • Store the sealed waste container in a designated satellite accumulation area within the laboratory.

  • This area should be away from sources of ignition and incompatible materials.[1]

  • Ensure the container is kept closed at all times, except when adding waste.[1]

5. Arranging for Disposal:

  • Consult Regulations: Disposal must be handled by an approved and licensed hazardous waste disposal company.[1] Consult your institution's Environmental Health and Safety (EHS) office for specific procedures and to schedule a waste pickup.

  • Documentation: Complete any required waste manifests or pickup request forms provided by your EHS department.

6. Spill Management:

  • In the event of a spill, prevent further spread of the material.[1]

  • Wearing appropriate PPE, sweep or vacuum up the solid material and place it into the designated hazardous waste container.[1]

  • Avoid generating dust.

  • Clean the spill area with an appropriate solvent and dispose of the cleaning materials as hazardous waste.

  • Do not allow the product to enter drains or waterways.[1]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G A Waste Generation (this compound) B Characterize as Non-Halogenated Organic Solid A->B C Wear Appropriate PPE (Gloves, Goggles, Lab Coat) B->C D Collect in Labeled, Dedicated Waste Container C->D E Store in Satellite Accumulation Area D->E F Contact EHS for Waste Pickup E->F G Complete Waste Manifest/Request Form F->G H Transfer to Licensed Waste Disposal Company G->H

Disposal workflow for this compound.

References

Essential Safety and Operational Guide for 2-Methyl-1,6-naphthyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 2-Methyl-1,6-naphthyridine-3-carboxylic acid in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe handling and minimize exposure risks.

Chemical Identifier:

  • CAS Number: 387350-63-2

  • Molecular Formula: C10H8N2O2

  • Molecular Weight: 188.19 g/mol

  • Melting Point: 267-269°C[1]

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as an irritant.[1] It may cause an allergic skin reaction and serious eye irritation.[1] Adherence to the following PPE guidelines is mandatory to ensure personal safety.

PPE CategoryRecommended Equipment
Eye and Face Protection Chemical safety goggles that meet ANSI Z.87.1 standards are required.[2] A face shield should be worn over goggles when there is a potential for splashing or dust generation.[2][3]
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber) must be worn.[3][4] Gloves should be inspected before use and changed immediately if contaminated.[2][3] A chemical-resistant lab coat must be worn and fully buttoned.[2] For larger quantities, impervious aprons are recommended. Fully enclosed shoes are mandatory.[2]
Respiratory Protection All handling of the solid compound that may generate dust should be conducted in a certified chemical fume hood to maintain low airborne concentrations.[2][3][5] If a fume hood is not available or insufficient, a NIOSH-approved respirator is required.[2]

Operational and Disposal Plans

Strict adherence to the following operational and disposal protocols is crucial for minimizing exposure and ensuring a safe laboratory environment.

Safe Handling Procedures:

  • Preparation:

    • Designate a specific area for handling, preferably within a chemical fume hood.[2]

    • Ensure the fume hood is calibrated and functioning correctly.[3]

    • Verify that a safety shower and eyewash station are easily accessible.[3][5]

    • Assemble all necessary equipment and reagents before commencing work.

  • During Use:

    • Avoid all direct contact with skin and eyes.[5]

    • Do not breathe in dust.[6]

    • Use a spatula for transferring the solid to prevent dust generation.[2]

    • When dissolving, add the solid to the solvent slowly to prevent splashing.[2]

    • Eating, drinking, and smoking are strictly prohibited in the handling area.[2][3]

  • Post-Handling:

    • Thoroughly wash hands and any exposed skin with soap and water after handling, even if gloves were worn.[3][6]

    • Decontaminate all work surfaces and equipment after use.

    • Remove PPE in the correct order to avoid cross-contamination, starting with gloves.[2]

Spill and Cleanup Protocol:

  • Evacuate: Clear the immediate area of all personnel.

  • Ventilate: Ensure the area is well-ventilated, using a fume hood if the spill is contained within it.

  • Contain: Carefully sweep up the solid material, avoiding dust generation.[3] For larger spills, use a sweeping compound to bind the dust.

  • Collect: Place the swept-up material into a clearly labeled, sealed container for hazardous waste.[3]

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by washing with soap and water.[3]

  • Dispose: Dispose of all contaminated materials (including PPE) as hazardous waste.[2]

Storage and Disposal Plan:

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[3][5] Keep away from incompatible materials such as strong oxidizing agents.

  • Disposal: All waste material must be disposed of in accordance with federal, state, and local environmental regulations.[3] Contaminated disposables should be placed in a dedicated, labeled hazardous waste container.[2] The compound may be dissolved in a combustible solvent and incinerated in a chemical incinerator with an afterburner and scrubber.[3] Do not dispose of it down the drain.[3]

Experimental Workflow & Safety Protocols

The following diagrams illustrate the necessary workflows for safe handling and emergency response.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup prep1 Verify Fume Hood Function prep2 Check Eyewash & Safety Shower prep1->prep2 prep3 Don Appropriate PPE prep2->prep3 handle1 Weigh Compound in Fume Hood prep3->handle1 handle2 Transfer with Spatula handle1->handle2 handle3 Slowly Add to Solvent handle2->handle3 clean1 Decontaminate Surfaces handle3->clean1 clean2 Dispose of Waste clean1->clean2 clean3 Doff PPE Correctly clean2->clean3 clean4 Wash Hands Thoroughly clean3->clean4

Caption: Standard Operating Procedure for Handling this compound.

cluster_response Emergency Spill Response spill Spill Occurs resp1 Evacuate Immediate Area spill->resp1 resp2 Avoid Inhaling Dust resp1->resp2 resp3 Wear Appropriate PPE for Cleanup resp2->resp3 resp4 Sweep Up Solid Material resp3->resp4 resp5 Place in Labeled Waste Container resp4->resp5 resp6 Decontaminate Spill Area resp5->resp6

Caption: Emergency Response Protocol for a Spill of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methyl-1,6-naphthyridine-3-carboxylic acid
Reactant of Route 2
2-Methyl-1,6-naphthyridine-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.